molecular formula C12H17NO B2585660 2-(2-Methoxyphenyl)piperidine CAS No. 118577-00-7

2-(2-Methoxyphenyl)piperidine

Cat. No.: B2585660
CAS No.: 118577-00-7
M. Wt: 191.274
InChI Key: ZZBFEVGWWXDHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)piperidine is a chemical compound of interest in scientific research and development, particularly within the fields of medicinal chemistry and neuroscience. It features a piperidine ring substituted with a 2-methoxyphenyl group, a structural motif found in various pharmacologically active molecules and building blocks . While specific data for this isomer is limited in the public domain, research on closely related methoxyphenylpiperidine derivatives highlights the value of this chemical class. Such compounds are frequently investigated as key synthetic intermediates or backbone structures for the preparation of more complex molecules, including potential receptor ligands . Notably, structural analogs based on the N-alkyl-2-methoxyphenylpiperidine framework have been extensively studied as potential radioligands for Positron Emission Tomography (PET) imaging of brain receptors, such as the 5-hydroxytryptamine receptor 1A (5-HT1A) . The development of such probes requires careful optimization of molecular properties to ensure adequate blood-brain barrier penetration, a common research challenge where piperidine-based structures play a crucial role . This compound is provided for research purposes as a building block in organic synthesis and for the exploration of new chemical entities in pharmacology. It is supplied as a chemical sample for use in controlled laboratory settings by qualified researchers. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Specific chemical data should be verified upon request, as information was inferred from structural analogs.

Properties

IUPAC Name

2-(2-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBFEVGWWXDHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118577-00-7
Record name 2-(2-methoxyphenyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(2-Methoxyphenyl)piperidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)piperidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic amine featuring a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. As a structural motif, it is of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of centrally active agents due to its ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets. The inclusion of the 2-methoxyphenyl moiety introduces specific electronic and steric features that can modulate receptor affinity and selectivity. This guide provides a comprehensive technical overview of its chemical properties, structural features, a representative synthetic pathway, and its context within neuropharmacology, grounded in authoritative scientific literature.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a saturated six-membered nitrogen-containing ring linked to a methoxy-substituted benzene ring. This arrangement results in a chiral center at the C2 position of the piperidine ring, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Chemical Structure:

Caption: 2D Structure of this compound

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.

PropertyValueSource
CAS Number 118577-00-7[1][2][3][4]
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [2]
MDL Number MFCD02663553[1]
Purity Typically ≥95% - 97%[2]
Physical Appearance Not specified; likely an oil or low-melting solid
Hazard Identification Irritant[1]

Spectroscopic Profile for Structural Elucidation

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic methods. While a publicly available, fully assigned experimental spectrum is not available, the expected spectral characteristics can be reliably predicted based on the known structure and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and methoxy protons.

  • Aromatic Protons (Ar-H): Four protons on the phenyl ring would appear in the range of δ 6.8-7.3 ppm. Their specific chemical shifts and multiplicities (doublets, triplets) will be dictated by their position relative to the methoxy and piperidine substituents.

  • Piperidine Protons (C-H): The protons on the piperidine ring would appear in the more upfield region, typically between δ 1.5-3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the aromatic ring, would likely be the most downfield of this group.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8 ppm.

  • Amine Proton (N-H): A broad singlet for the N-H proton is expected, the chemical shift of which is highly dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework.

  • Aromatic Carbons: Six signals are expected in the δ 110-160 ppm region. The carbon atom attached to the methoxy group (C2') will be the most downfield due to the deshielding effect of the oxygen atom.

  • Piperidine Carbons: Five signals corresponding to the piperidine ring carbons are anticipated in the δ 25-60 ppm range. The C2 carbon, being attached to the phenyl ring, would be the most downfield of this set.

  • Methoxy Carbon: A single signal for the methoxy carbon should appear around δ 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500 (broad)N-H StretchSecondary Amine
3000-3100C-H Stretch (sp²)Aromatic Ring
2800-3000C-H Stretch (sp³)Piperidine & Methyl
1580-1600C=C StretchAromatic Ring
1230-1270Asymmetric C-O-C StretchAryl-Alkyl Ether
1020-1050Symmetric C-O-C StretchAryl-Alkyl Ether
1000-1250C-N StretchAmine
Mass Spectrometry (MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 191. Key fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the piperidine and phenyl rings.

Synthesis of this compound

The synthesis of 2-substituted piperidines can be achieved through various strategies, including the reduction of corresponding pyridine precursors or nucleophilic substitution reactions. A common and effective approach involves the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine. This method is advantageous as it directly yields the desired saturated heterocyclic ring system.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methods for pyridine reduction.[5][6]

Step 1: Reaction Setup

  • To a high-pressure reaction vessel (Parr hydrogenator), add 2-(2-methoxyphenyl)pyridine (1.0 eq).

  • Add a suitable solvent, such as methanol or ethanol.

  • Carefully add the hydrogenation catalyst, typically Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) (5-10 mol%).

Step 2: Hydrogenation

  • Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture (e.g., to 50-60 °C) and stir vigorously.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction may take several hours to complete.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by vacuum distillation to obtain the final product.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start 2-(2-Methoxyphenyl)pyridine + Solvent (MeOH/EtOH) + Catalyst (PtO₂/Pd-C) reaction Pressurize with H₂ Heat and Stir start->reaction 1. Add reactants filtration Filter through Celite® to remove catalyst reaction->filtration 2. Reaction complete concentration Concentrate under reduced pressure filtration->concentration 3. Collect filtrate purification Column Chromatography or Vacuum Distillation concentration->purification 4. Isolate crude product final_product Pure this compound purification->final_product 5. Purify

Caption: Synthetic and purification workflow for this compound.

Pharmacological Context and Potential Applications

While this compound itself is primarily cataloged as a research chemical and building block, its core structure is a key pharmacophore in several neurologically active compounds. Its significance is best understood by examining its more complex derivatives, which provides authoritative grounding for its potential applications in drug discovery.

Relationship to Methoxphenidine (MXP)

The most notable derivative is Methoxphenidine (MXP), a dissociative anesthetic and hallucinogen sold as a "research chemical".[7][8] MXP is 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine. The this compound moiety is a critical part of its structure. MXP is reported to act as an N-methyl-D-aspartate (NMDA) receptor antagonist and may also possess dopamine reuptake inhibitor properties.[7] This activity profile is shared by other dissociatives like ketamine and phencyclidine (PCP), highlighting the potential of this scaffold to interact with key targets in the central nervous system.

Role in Dopaminergic and Serotonergic Ligand Design

The (2-methoxyphenyl)piperazine structure, a close analog, is a well-established scaffold for ligands targeting dopamine and serotonin receptors.[9][10] For instance, derivatives have been synthesized and evaluated for their affinity at the dopamine D2 receptor, which is a primary target for antipsychotic medications.[10] The methoxy group at the ortho position of the phenyl ring is often crucial for achieving high affinity and selectivity for these receptors. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel ligands for neurological and psychiatric disorders.[11][12]

Pharmacological_Context cluster_derivatives Biologically Active Derivatives & Analogs core This compound (Core Scaffold) mxp Methoxphenidine (MXP) NMDA Receptor Antagonist Dopamine Reuptake Inhibitor core->mxp Incorporated into d2_ligands Arylpiperazine Analogs Dopamine D2 Receptor Ligands Antipsychotic Potential core->d2_ligands Serves as a structural analog or synthetic precursor for

Caption: Relationship between the core scaffold and its active derivatives.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Conclusion

This compound is a valuable chemical entity whose importance lies both in its own right as a synthetic building block and in the pharmacological properties of its derivatives. Its structure combines the versatile piperidine ring with the electronically distinct 2-methoxyphenyl group, making it a compound of interest for probing CNS receptor systems. The synthetic accessibility via catalytic hydrogenation allows for its efficient production. For researchers in drug development, this compound represents a key starting point for the exploration of novel therapeutics targeting a range of neurological and psychiatric conditions, from psychosis to neurodegenerative diseases.

References

The Synthesis of 2-(2-Methoxyphenyl)piperidine: A Comprehensive Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 2-(2-Methoxyphenyl)piperidine, a crucial heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed mechanistic insights and practical, field-proven experimental protocols.

Introduction to this compound

The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The introduction of a 2-methoxyphenyl substituent at the 2-position of the piperidine ring imparts specific steric and electronic properties that can significantly influence the pharmacological profile of a molecule. As such, efficient and reliable methods for the synthesis of this compound are of considerable interest to the scientific community. This guide will explore three core synthetic strategies for accessing this valuable compound: catalytic hydrogenation of the corresponding pyridine, the Grignard reaction with pyridine N-oxide, and reductive amination.

Pathway 1: Catalytic Hydrogenation of 2-(2-Methoxyphenyl)pyridine

Catalytic hydrogenation is a direct and atom-economical method for the synthesis of piperidines from their aromatic pyridine precursors. This approach involves the saturation of the pyridine ring with hydrogen gas in the presence of a metal catalyst.

Mechanistic Insights

The catalytic hydrogenation of a pyridine ring is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the pyridine substrate and molecular hydrogen are adsorbed onto the surface of the catalyst.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.

  • Stepwise Reduction: The adsorbed pyridine ring undergoes a stepwise addition of hydrogen atoms. This process is believed to proceed through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, which remain adsorbed to the catalyst surface.

  • Desorption: Once the ring is fully saturated, the resulting piperidine product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity, minimizing side reactions such as hydrogenolysis (C-N bond cleavage).[1][2][3]

G cluster_catalyst Catalyst Surface cluster_reaction Reaction Pathway Pyridine 2-(2-Methoxyphenyl)pyridine Adsorbed_Pyridine Adsorbed Pyridine Pyridine->Adsorbed_Pyridine Adsorption H2 H₂ Catalyst PtO₂ or Rh₂O₃ Adsorbed_H Adsorbed H• Catalyst->Adsorbed_H H₂ Activation Dihydropyridine Dihydropyridine Intermediate Adsorbed_Pyridine->Dihydropyridine + 2[H] Tetrahydropyridine Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine + 2[H] Piperidine This compound Tetrahydropyridine->Piperidine + 2[H] Product_out Product_out Piperidine->Product_out Desorption

Caption: Catalytic Hydrogenation of 2-(2-Methoxyphenyl)pyridine.

Experimental Protocol: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is a representative procedure based on established methods for the hydrogenation of substituted pyridines.[1][2]

Materials:

  • 2-(2-Methoxyphenyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure reactor vessel, dissolve 2-(2-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid.

  • Carefully add PtO₂ (5 mol%) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Pathway 2: Grignard Reaction with Pyridine N-oxide

The addition of organometallic reagents, such as Grignard reagents, to pyridine N-oxides provides a powerful method for the synthesis of 2-substituted piperidines. This pathway involves the initial formation of a dihydropyridine intermediate, which is subsequently reduced to the desired piperidine.

Mechanistic Insights

The reaction proceeds through the following mechanistic steps:

  • Nucleophilic Addition: The Grignard reagent, 2-methoxyphenylmagnesium bromide, acts as a nucleophile and attacks the electrophilic C2 position of the pyridine N-oxide. This addition results in the formation of a 1,2-dihydropyridine intermediate.

  • Rearomatization (intermediate to substituted pyridine): In some cases, and depending on the workup conditions, the dihydropyridine intermediate can be rearomatized to form the 2-substituted pyridine.

  • Reduction: The dihydropyridine intermediate, or the subsequently formed 2-substituted pyridine, is then reduced to the final piperidine product. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents.

The temperature of the Grignard reaction can influence the outcome, with lower temperatures often favoring the desired 2-substitution.[4]

G Pyridine_N_oxide Pyridine N-oxide Addition_Complex Addition Complex Pyridine_N_oxide->Addition_Complex Grignard 2-Methoxyphenyl- magnesium bromide Grignard->Addition_Complex Nucleophilic Addition Dihydropyridine 1,2-Dihydropyridine Intermediate Addition_Complex->Dihydropyridine Workup Piperidine This compound Dihydropyridine->Piperidine Reducing_Agent Reducing Agent (e.g., H₂/Pd-C) Reducing_Agent->Piperidine Reduction

Caption: Grignard Reaction with Pyridine N-oxide.

Experimental Protocol: Grignard Reaction and Subsequent Reduction

This protocol is a representative procedure based on the general methodology for the reaction of Grignard reagents with pyridine N-oxides.[4][5]

Materials:

  • Pyridine N-oxide

  • 2-Bromooanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd-C)

  • Methanol

  • Hydrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure: Part A: Grignard Reagent Formation and Addition

  • Prepare the Grignard reagent by reacting 2-bromoanisole with magnesium turnings in anhydrous THF under an inert atmosphere.

  • In a separate flask under an inert atmosphere, dissolve pyridine N-oxide in anhydrous THF and cool to -40 °C.

  • Slowly add the freshly prepared 2-methoxyphenylmagnesium bromide solution to the cooled pyridine N-oxide solution.

  • Allow the reaction to stir at low temperature for several hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part B: Reduction to Piperidine

  • Dissolve the crude product from Part A in methanol.

  • Add 10% Pd-C catalyst to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purify the resulting crude this compound by column chromatography.

Pathway 3: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of amines. For the synthesis of this compound, a plausible approach involves the reaction of glutaraldehyde with 2-methoxyaniline.

Mechanistic Insights

This one-pot reaction proceeds through two key stages:[6]

  • Iminium Ion Formation: 2-Methoxyaniline first reacts with one of the aldehyde groups of glutaraldehyde to form a hemiaminal, which then dehydrates to an iminium ion. This is followed by an intramolecular reaction of the amine with the second aldehyde group to form a cyclic iminium ion.

  • Reduction: The cyclic iminium ion intermediate is then reduced in situ by a reducing agent to yield the final piperidine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion as it is formed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[7][8]

G Glutaraldehyde Glutaraldehyde Iminium_Ion Iminium Ion Intermediate Glutaraldehyde->Iminium_Ion Aniline 2-Methoxyaniline Aniline->Iminium_Ion Condensation Cyclic_Iminium Cyclic Iminium Ion Iminium_Ion->Cyclic_Iminium Intramolecular Cyclization Piperidine This compound Cyclic_Iminium->Piperidine Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Piperidine Reduction

Caption: Reductive Amination Pathway.

Experimental Protocol: Reductive Amination of Glutaraldehyde and 2-Methoxyaniline

This is a representative protocol based on the principles of reductive amination for piperidine synthesis.[6]

Materials:

  • Glutaraldehyde (as a 50% aqueous solution)

  • 2-Methoxyaniline

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in methanol.

  • Add glutaraldehyde (1.1 eq) to the solution, followed by a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the addition of water and then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Data Summary

Synthesis PathwayKey ReagentsCatalyst/Reducing AgentTypical ConditionsReported Yields (for similar compounds)
Catalytic Hydrogenation 2-(2-Methoxyphenyl)pyridine, H₂PtO₂ or Rh₂O₃50-70 bar H₂, room temp., glacial acetic acidGood to excellent
Grignard Reaction Pyridine N-oxide, 2-bromoanisole, MgH₂/Pd-C-40 °C for Grignard addition, then hydrogenationModerate to good
Reductive Amination Glutaraldehyde, 2-methoxyanilineNaBH₃CNRoom temp., methanol, catalytic acetic acidModerate to good

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic pathways. Catalytic hydrogenation offers a direct and high-yielding route, provided the precursor pyridine is readily available. The Grignard reaction provides a versatile method for constructing the C-C bond at the 2-position, while reductive amination represents an efficient one-pot cyclization strategy. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic building block.

References

The 2-(2-Methoxyphenyl)piperidine Scaffold: A Privileged Motif in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Significance of the Phenylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. When substituted with an aryl group, particularly at the 2-position, the resulting phenylpiperidine motif becomes a key pharmacophore for targeting central nervous system (CNS) receptors. This guide focuses specifically on the 2-(2-methoxyphenyl)piperidine moiety, a structural feature integral to the design of potent and selective modulators of critical neurotransmitter systems. The strategic placement of the methoxy group at the ortho position of the phenyl ring significantly influences the molecule's electronic and steric properties, driving its affinity and selectivity for targets such as the N-methyl-D-aspartate (NMDA), serotonin, and dopamine receptors.[3][4][5] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic implications of this important chemical scaffold.

Core Synthesis Strategies

The construction of the this compound core is most effectively achieved through the catalytic hydrogenation of a corresponding 2-(2-methoxyphenyl)pyridine precursor. This method is widely adopted for its efficiency and scalability.[2]

Key Synthesis Workflow: Catalytic Hydrogenation of Pyridine Precursors

The primary route involves a two-step process starting from a substituted pyridine. This workflow is robust and allows for the introduction of various functional groups on the piperidine ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocyclic Ring Reduction A 2-Bromopyridine C Suzuki Coupling (Pd catalyst, base) A->C B 2-Methoxyphenylboronic acid B->C D 2-(2-Methoxyphenyl)pyridine C->D Formation of C-C bond E 2-(2-Methoxyphenyl)pyridine F Catalytic Hydrogenation (e.g., PtO2, H2, acidic solvent) E->F G This compound (Target Scaffold) F->G Saturation of pyridine ring

Caption: General workflow for the synthesis of the this compound scaffold.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound from 2-(2-methoxyphenyl)pyridine.

Materials:

  • 2-(2-methoxyphenyl)pyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%

  • Glacial acetic acid (5 mL)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas (H₂) source

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • A solution of 2-(2-methoxyphenyl)pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure hydrogenation vessel.[6]

  • A catalytic amount of PtO₂ (5 mol%) is carefully added to the solution.[6]

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[6]

  • The reaction mixture is stirred vigorously at room temperature for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.[6]

  • Upon completion, the vessel is carefully depressurized, and the reaction mixture is quenched by the slow addition of a saturated NaHCO₃ solution until the acetic acid is neutralized.

  • The aqueous mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous Na₂SO₄.[6]

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.

Rationale: The use of an acidic solvent like glacial acetic acid is crucial as it protonates the pyridine nitrogen, forming a pyridinium salt. This activation facilitates the reduction of the aromatic ring, which is otherwise challenging under mild conditions.[7][8] PtO₂ is a highly effective and widely used catalyst for this transformation, typically leading to the cis-piperidine derivative.[6]

Primary Biological Target: The NMDA Receptor

A significant body of research has established that derivatives containing the phenylpiperidine scaffold are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5][9] These receptors are ligand-gated ion channels crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory.[10][11] However, their overactivation leads to excitotoxicity and neuronal cell death, implicating them in a range of neurological disorders.

Mechanism of Action: Allosteric Modulation of the NR2B Subtype

Derivatives of this compound often act as non-competitive antagonists, showing marked selectivity for NMDA receptors that contain the GluN2B (formerly NR2B) subunit.[1][5]

Unlike competitive antagonists that bind to the glutamate or glycine sites, or channel blockers like MK-801, these compounds bind to a distinct allosteric site located on the amino-terminal domain (ATD) of the GluN2B subunit.[1] This binding site is the same one occupied by the prototypical NR2B-selective antagonist, ifenprodil.

Binding to this site induces a conformational change in the receptor, which reduces the probability of channel opening without directly occluding the ion pore. This allosteric modulation results in a decrease in Ca²⁺ influx, thereby mitigating the downstream effects of excessive glutamate stimulation.

G cluster_0 NMDA Receptor Modulation NMDA_Receptor NMDA Receptor Complex GluN1 Subunit GluN2B Subunit Glycine Site Glutamate Site Ion Channel (Mg²⁺ Block) Ca_Influx Ca²⁺ Influx (Reduced) NMDA_Receptor:c->Ca_Influx Inhibits Channel Opening Ligand 2-(2-MP) Derivative (Antagonist) Ligand->NMDA_Receptor:g2 Binds Allosteric Site on GluN2B ATD Glutamate Glutamate Glutamate->NMDA_Receptor:p2 Glycine Glycine Glycine->NMDA_Receptor:p1

Caption: Allosteric modulation of the NR2B-containing NMDA receptor by a this compound derivative.

The selectivity for the GluN2B subtype is therapeutically significant. GluN2B-containing receptors are predominantly found in the forebrain and are highly expressed during development, with their expression decreasing in some regions with age.[12] They are also enriched in extrasynaptic locations, which are thought to be major contributors to excitotoxic cell death.[1] Targeting GluN2B-containing receptors specifically may offer a more favorable side-effect profile compared to non-selective NMDA antagonists, which can cause significant psychotomimetic and cognitive side effects.[9][13]

Therapeutic Potential and Other Biological Activities

The ability of this compound derivatives to modulate key CNS receptors gives them a broad therapeutic potential.

Biological ActivityPrimary Target(s)Therapeutic Potential
Neuroprotection NMDA Receptor (NR2B)Stroke, Traumatic Brain Injury, Neurodegenerative Diseases.[5]
Analgesia NMDA ReceptorNeuropathic Pain, Hyperalgesia.[5]
Antidepressant Serotonin (5-HT) Receptors, NMDA ReceptorMajor Depressive Disorder (MDD).[13][14]
Antipsychotic Dopamine (D₂) Receptors, Serotonin (5-HT₂ₐ) ReceptorsSchizophrenia, Psychosis.[4]
Anti-Alzheimer's Cholinesterases (AChE, BuChE), NMDA ReceptorAlzheimer's Disease.[15]

Key Experimental Assays for Evaluation

Evaluating the biological activity of novel this compound derivatives requires a combination of in vitro and in vivo assays to determine affinity, functional activity, and physiological effects.

Protocol: In Vitro NMDA Receptor Antagonism via Electrophysiology

Objective: To determine the functional inhibitory activity (IC₅₀) and voltage dependency of a test compound on specific NMDA receptor subtypes.

Methodology: Whole-cell patch-clamp recording from recombinant cells (e.g., HEK293 or tsA201) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2B).[16][17]

Procedure:

  • Cell Culture & Transfection: Culture tsA201 cells and transfect them with expression plasmids encoding the desired NMDA receptor subunits (e.g., rat GluN1 and GluN2A or GluN2B).

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass pipettes (3-5 MΩ resistance) and fill them with an appropriate intracellular solution. The extracellular solution should contain agonists but be free of Mg²⁺ to prevent voltage-dependent block.

  • Whole-Cell Recording: Establish a whole-cell recording configuration on a transfected cell. Clamp the cell membrane potential at a holding potential of -60 mV.[17]

  • Eliciting NMDA Currents: Apply a solution containing 100 µM NMDA and 10 µM glycine to the cell to evoke a stable inward current through the NMDA receptors.[17]

  • Compound Application: Once a stable baseline current is achieved, co-apply the test compound at various concentrations along with the NMDA/glycine solution. Record the degree of current inhibition at each concentration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

  • Voltage-Dependence: Repeat the experiment at different holding potentials (e.g., from -80 mV to +40 mV) in the presence of the compound to assess if the inhibitory effect is dependent on the membrane voltage.[16]

Rationale: This electrophysiological assay provides direct functional data on the compound's ability to inhibit ion flow through the NMDA receptor channel. Using recombinant cells expressing defined subunit combinations allows for the precise determination of subtype selectivity (e.g., GluN2B vs. GluN2A).[16][17]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and potent pharmacophore in the design of CNS-active agents. Its derivatives have demonstrated significant activity as selective allosteric modulators of NR2B-containing NMDA receptors, a mechanism with profound implications for treating a spectrum of neurological and psychiatric disorders. The synthetic accessibility of this scaffold, primarily through the catalytic hydrogenation of pyridine precursors, allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on fine-tuning the substitution patterns on both the piperidine and phenyl rings to achieve desired polypharmacology—for instance, dual antagonism of NMDA and serotonin receptors—or to further enhance selectivity for specific receptor subtypes. As our understanding of the complex neurobiology of CNS disorders evolves, the this compound scaffold is poised to remain a critical tool in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of the 2-(2-Methoxyphenyl)piperidine Scaffold: A Case Study on 2-MeO-diphenidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2-diarylethylamine scaffold, which includes the 2-(2-Methoxyphenyl)piperidine moiety, is a privileged structure in medicinal chemistry, giving rise to compounds with diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the in vitro mechanism of action of this structural class, focusing on 2-MeO-diphenidine (also known as methoxphenidine or 2-MXP) as a representative and well-characterized example.[3][4][5] Through a detailed examination of its molecular targets and the experimental protocols used for their characterization, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its primary activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, discuss its interactions with monoamine transporters, and provide detailed, field-proven methodologies for key in vitro assays.

Introduction: The Significance of the 1,2-Diarylethylamine Scaffold

The 1,2-diarylethylamine framework is the backbone for a range of compounds with significant clinical and research interest.[1][3] Molecules built on this scaffold have been investigated for therapeutic applications in pain management, neurodegenerative diseases, depression, and epilepsy.[1][3] The specific inclusion of a this compound group often confers potent activity at central nervous system targets.

2-MeO-diphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) is a dissociative substance of the 1,2-diarylethylamine class that has emerged as a research chemical.[4][5][6][7] Its primary mechanism of action is understood to be antagonism of the NMDA receptor, which aligns it pharmacologically with dissociatives like phencyclidine (PCP) and ketamine.[6][8][9] This guide will dissect the in vitro evidence that establishes this mechanism, providing both the data and the "how-to" for reproducing and validating these findings.

Part 1: Primary Mechanism of Action: NMDA Receptor Antagonism

The defining in vitro characteristic of 2-MeO-diphenidine is its function as an N-methyl-D-aspartate (NMDA) receptor antagonist.[6][8] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[10] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.

Experimental Evidence: Binding Affinity and Functional Potency

The interaction of 2-MeO-diphenidine with the NMDA receptor has been quantified through two primary types of in vitro assays: radioligand binding assays, which measure the affinity of the compound for the receptor (expressed as Ki), and functional assays, which measure its ability to inhibit receptor function (expressed as IC50).

Electrophysiological studies have confirmed that 2-MeO-diphenidine acts as an uncompetitive channel-blocking antagonist, similar to the well-characterized antagonist MK-801.[8] This means it binds within the ion channel of the NMDA receptor, thereby preventing the flow of ions. This channel-blocking effect was demonstrated in studies on rat hippocampal slices, where 2-MeO-diphenidine blocked NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[8]

Binding studies have shown that 2-MeO-diphenidine has a notable affinity for the NMDA receptor, though it is less potent than some other well-known antagonists like PCP.[5] The rank order of potency for NMDA receptor inhibition among related compounds was found to be: MK-801 > PCP > 3-MXP > 2-MXP > ketamine > 4-MXP > memantine.[8] This order of functional inhibition closely mirrored the binding affinities at the receptor.[8]

Table 1: In Vitro NMDA Receptor Binding and Functional Data

Compound Receptor Target Assay Type Value Source
2-MeO-diphenidine (2-MXP) NMDA Receptor Radioligand Binding ([3H]-TCP) Ki = 170 nM [5]
Diphenidine NMDA Receptor Radioligand Binding ([3H]-TCP) Ki = 39 nM [5]

| Phencyclidine (PCP) | NMDA Receptor | Radioligand Binding ([3H]-TCP) | Ki = 96 nM |[5] |

This table summarizes key binding affinity data, highlighting the interaction of 2-MeO-diphenidine with the NMDA receptor in comparison to related compounds.

Visualization: Mechanism of NMDA Receptor Antagonism

The following diagram illustrates the uncompetitive channel-blocking mechanism of action for 2-MeO-diphenidine at the NMDA receptor.

NMDA_Antagonism Mechanism of 2-MeO-diphenidine at the NMDA Receptor receptor NMDA Receptor Ion Channel (Closed) receptor_open NMDA Receptor Ion Channel (Open) receptor->receptor_open Activates receptor_blocked NMDA Receptor Ion Channel (Blocked) receptor_open->receptor_blocked Blocks Channel ca_ion Ca²⁺ Ion receptor_open->ca_ion Allows Influx receptor_blocked->ca_ion Prevents Influx glutamate Glutamate & Glycine glutamate->receptor Binds mxd 2-MeO-diphenidine mxd->receptor_open Enters Channel

Caption: Uncompetitive antagonism of the NMDA receptor by 2-MeO-diphenidine.

Detailed Protocol: Competitive Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound like 2-MeO-diphenidine for the NMDA receptor using a competitive radioligand binding assay.[11][12]

Objective: To determine the IC50 and calculate the Ki of a test compound at the NMDA receptor using rat brain membrane preparations and a specific radioligand (e.g., [3H]TCP or [3H]CGP 39653).[10][13]

Materials:

  • Receptor Source: Crude membrane preparations from whole rat brain or specific regions like the cortex.[5]

  • Radioligand: [3H]TCP (Thienylphencyclidine), a high-affinity NMDA receptor channel blocker.

  • Test Compound: 2-MeO-diphenidine, dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[11]

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled NMDA receptor ligand (e.g., 10 µM MK-801).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation vials, scintillation cocktail, and a liquid scintillation counter.[11]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize frozen rat brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]

  • Assay Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: To each well, add the membrane preparation (50-120 µg protein), the test compound or control, and finally the [3H]TCP radioligand (at a concentration near its Kd). The final volume should be consistent across all wells (e.g., 250 µL).[11]

  • Causality Check: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation. This allows the binding reaction to reach equilibrium.[11]

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand. The cold temperature is crucial to minimize dissociation of the bound ligand during the wash steps.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Part 2: Broader Pharmacological Profile - Off-Target Interactions

While NMDA receptor antagonism is the primary mechanism, a comprehensive in vitro evaluation requires screening for activity at other relevant CNS targets to understand the compound's full pharmacological profile and predict potential side effects. For 1,2-diarylethylamines, key off-targets include monoamine transporters.

Experimental Evidence: Monoamine Transporter Inhibition

Studies have shown that 2-MeO-diphenidine and its analogs possess affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][8] The rank order of affinity for human monoamine transporters was found to be DAT > NET >> SERT.[8] These interactions, although weaker than the primary NMDA receptor antagonism, may contribute to the overall psychoactive effects of the compound.

Table 2: In Vitro Monoamine Transporter Inhibition Data

Compound Target Assay Type Value (IC50, µM) Source
2-MeO-diphenidine (2-MXP) DAT Reuptake Inhibition 1.8 [1]
NET Reuptake Inhibition 4.3 [1]
SERT Reuptake Inhibition 21 [1]
Diphenidine DAT Reuptake Inhibition 2.5 [1]
NET Reuptake Inhibition 7.2 [1]

| | SERT | Reuptake Inhibition | 21 |[1] |

This table presents the functional potency of 2-MeO-diphenidine at monoamine transporters, indicating a preferential inhibition of dopamine and norepinephrine reuptake.

Visualization: In Vitro Screening Workflow

The following diagram outlines a logical workflow for the in vitro characterization of a novel compound like 2-MeO-diphenidine.

Screening_Workflow In Vitro Characterization Workflow start Test Compound (e.g., 2-MeO-diphenidine) primary_screen Primary Screen (Broad Receptor Panel) start->primary_screen hit_id Identify Primary Target (e.g., NMDA Receptor) primary_screen->hit_id secondary_screen Secondary/Off-Target Screen (e.g., Monoamine Transporters) primary_screen->secondary_screen Analyze secondary hits binding_assay Quantitative Binding Assay (Determine Ki) hit_id->binding_assay functional_assay Functional Assay (Determine IC50/EC50) hit_id->functional_assay profile Generate In Vitro Pharmacological Profile binding_assay->profile functional_assay->profile secondary_screen->profile

Caption: A typical workflow for characterizing a CNS compound in vitro.

Detailed Protocol: Calcium Flux Assay for Functional Antagonism

Calcium flux assays are a powerful tool to measure the functional consequences of receptor activation or inhibition in real-time.[14][15] This protocol describes how to measure the antagonist activity of a compound at the NMDA receptor in a cell-based system.[16][17]

Objective: To quantify the ability of 2-MeO-diphenidine to inhibit NMDA receptor-mediated calcium influx in a high-throughput format.

Materials:

  • Cell Line: A stable cell line, such as HEK293, heterologously expressing the required NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[14][17]

  • Calcium Indicator Dye: A fluorescent calcium indicator dye, such as Fluo-4 AM or Calcium 6.[16][17]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, containing calcium and magnesium.[16]

  • Agonists: Glutamate and a co-agonist (glycine or D-serine).[14][16]

  • Test Compound: 2-MeO-diphenidine at various concentrations.

  • Apparatus: A fluorescence plate reader capable of kinetic reads with automated liquid handling (e.g., FLIPR, FDSS).[14][16]

Step-by-Step Methodology:

  • Cell Plating: Seed the NMDA receptor-expressing cells into 384-well microplates and culture them until they form a confluent monolayer.[18]

  • Dye Loading: Remove the culture medium and add the assay buffer containing the calcium indicator dye.

  • Causality Check: Incubate the plate for a specific time (e.g., 1-2 hours) at 37°C to allow the cells to take up the dye.[16][17] Intracellular esterases will cleave the AM ester, trapping the active, fluorescent form of the dye inside the cells.

  • Compound Addition: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for a short period (e.g., 30 seconds).[16] The instrument then automatically adds the test compound (2-MeO-diphenidine) at various concentrations to the wells. Incubate for a few minutes to allow the compound to interact with the receptors.

  • Agonist Stimulation: While continuing to measure fluorescence, the instrument adds a pre-determined concentration of the NMDA receptor agonists (glutamate and glycine) to all wells to stimulate the receptor.[14]

  • Data Acquisition: Record the fluorescence intensity over time. In the absence of an antagonist, agonist addition will cause the NMDA receptor channels to open, leading to a rapid influx of calcium and a sharp increase in fluorescence. An effective antagonist will blunt or prevent this increase.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

    • Normalize the data, with 0% inhibition representing the response to the agonist alone and 100% inhibition representing the baseline fluorescence with no agonist.

    • Plot the normalized response against the log concentration of the test compound (2-MeO-diphenidine) to generate a dose-response curve and calculate the IC50.

Conclusion

The in vitro mechanism of action for compounds containing the this compound scaffold, exemplified by 2-MeO-diphenidine, is primarily driven by potent, uncompetitive antagonism of the NMDA receptor ion channel.[8] This primary activity is complemented by weaker interactions with monoamine transporters, particularly DAT and NET, which likely contribute to its complex pharmacological profile.[1] The experimental protocols detailed in this guide—radioligand binding and calcium flux assays—represent the gold standard methodologies for elucidating such mechanisms. A thorough, multi-target in vitro assessment is critical for any drug development professional seeking to understand the full potential and liability profile of novel CNS-active compounds.

References

An In-Depth Technical Guide to the Pharmacological Profile of 2-(2-Methoxyphenyl)piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds.[1] This technical guide addresses the pharmacological profile of 2-(2-methoxyphenyl)piperidine, a simple yet intriguing molecule whose specific biological activities are not extensively documented in publicly accessible literature. In light of this knowledge gap, this document provides a comprehensive analysis of its closest structural and functional analogs: the positional isomers 3- and 4-(2-methoxyphenyl)piperidine, and the extensively studied piperazine analog, 1-(2-methoxyphenyl)piperazine. By examining the well-established pharmacology of these related compounds, particularly their interactions with serotonergic and dopaminergic systems, we aim to provide a scientifically grounded framework for predicting the potential therapeutic applications and guiding future research on this compound.

Introduction: The Enigmatic Profile of this compound

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. While its chemical structure suggests potential interactions with central nervous system (CNS) targets, a thorough review of scientific literature reveals a conspicuous absence of in-depth pharmacological studies. Its primary documented role is as a chemical intermediate in the synthesis of more complex molecules.[2][3] This guide, therefore, ventures into the known pharmacology of its closest relatives to construct a predictive profile, rooted in established structure-activity relationships.

The Pharmacology of Aryl-Substituted Piperidines: A Comparative Analysis

The position of the methoxyphenyl group on the piperidine ring is critical in determining the molecule's spatial conformation and, consequently, its receptor binding profile. While direct data for the 2-substituted isomer is scarce, we can draw inferences from its 3- and 4-substituted counterparts.

3-(2-Methoxyphenyl)piperidine

This isomer has been identified as a key intermediate in the synthesis of potential antidepressant and neuroprotective agents.[2] For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated for their ability to inhibit the reuptake of biogenic amines, a common mechanism of action for antidepressants.[4][5] This suggests that the 3-substituted scaffold may orient the methoxyphenyl group in a manner conducive to interaction with monoamine transporters.

4-(2-Methoxyphenyl)piperidine

Similar to its isomers, 4-(2-methoxyphenyl)piperidine is primarily documented as a building block for more complex pharmaceutical agents, particularly those targeting neurological disorders.[3][6] The 4-arylpiperidine motif is a classic scaffold for compounds with affinity for dopamine and serotonin receptors. For example, the development of potent and selective NMDA receptor antagonists has utilized a 4-benzylpiperidine core, highlighting the utility of this substitution pattern for CNS targets.[7]

The Piperazine Analog: 1-(2-Methoxyphenyl)piperazine as a Pharmacological Blueprint

The most insightful analog for predicting the pharmacology of this compound is arguably its piperazine counterpart, 1-(2-methoxyphenyl)piperazine (1-(2-MeOPh)P). This compound is a cornerstone of numerous high-affinity ligands for serotonergic and dopaminergic receptors.[8][9][10][11][12]

Serotonin 5-HT₁ₐ Receptor Antagonism

The 1-(2-methoxyphenyl)piperazine moiety is the defining feature of WAY-100635, a potent and selective 5-HT₁ₐ receptor silent antagonist.[13][14][15] WAY-100635 is extensively used as a research tool to study the role of 5-HT₁ₐ receptors in various physiological and pathological processes.[16][17] Similarly, NAN-190, another well-characterized 5-HT₁ₐ antagonist, is based on this scaffold.[18][19] The high affinity of these compounds underscores the importance of the 2-methoxyphenyl group for interaction with the 5-HT₁ₐ receptor.

Dopamine Receptor Affinity and Activity

Subsequent research has revealed that the pharmacology of the 1-(2-methoxyphenyl)piperazine scaffold is more complex than initially understood. WAY-100635, for instance, has been shown to be a potent full agonist at the dopamine D₄ receptor, with a Kᵢ value only tenfold higher than its affinity for the 5-HT₁ₐ receptor.[14][16][20] This dual activity necessitates a careful re-evaluation of studies that assumed its selectivity.[20] Furthermore, derivatives of 1-(2-methoxyphenyl)piperazine have been developed as high-affinity ligands for D₂ and D₃ receptors, highlighting the scaffold's versatility in targeting the dopaminergic system.[21][22][23][24]

Adrenergic Receptor Interactions

A common characteristic of many 1-(2-methoxyphenyl)piperazine derivatives is a notable affinity for α₁-adrenergic receptors.[18] This cross-reactivity can be a liability in drug development, and significant medicinal chemistry efforts have been directed at designing analogs with improved selectivity for serotonergic or dopaminergic targets over adrenergic ones.[18]

Quantitative Data Summary: Receptor Binding Affinities of Key Analogs

The following table summarizes the receptor binding affinities (Kᵢ) of key compounds containing the 1-(2-methoxyphenyl)piperazine moiety. This data provides a quantitative basis for understanding the potential receptor interactions of this compound.

CompoundReceptorAffinity (Kᵢ, nM)SpeciesReference
WAY-100635 5-HT₁ₐ0.39Rat[14][15]
Dopamine D₄3.3Human[20]
α₁-adrenergic~250 (pIC₅₀ = 6.6)-[14][15]
NAN-190 5-HT₁ₐ0.6Rat[18]
α₁-adrenergic0.8Rat[18]
Compound 38 (ST 280) Dopamine D₃0.5Human[21]
Dopamine D₂L76.4Human[21]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The primary targets of the 1-(2-methoxyphenyl)piperazine scaffold are G protein-coupled receptors (GPCRs). Understanding their downstream signaling is crucial for predicting the functional effects of novel ligands.

5-HT₁ₐ Receptor Signaling Pathway

The 5-HT₁ₐ receptor is a Gᵢ/G₀-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

5-HT1A_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Opens cAMP cAMP AC->cAMP Converts K_ion_in GIRK->K_ion_in Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Serotonin Serotonin (Agonist) Serotonin->Receptor Activates WAY100635 WAY-100635 (Antagonist) WAY100635->Receptor Blocks ATP ATP ATP->AC K_ion_out K_ion_out->GIRK Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., Rat Hippocampus) start->prep setup Set up Assay Plate: - Total Binding (Buffer) - Non-Specific (10µM 5-HT) - Test Compound (Serial Dilutions) prep->setup add_radioligand Add Radioligand ([3H]WAY-100635) setup->add_radioligand add_membranes Add Membrane Homogenate add_radioligand->add_membranes incubate Incubate (e.g., 60 min at 25°C) add_membranes->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

References

The Definitive Guide to 2-(2-Methoxyphenyl)piperidine Receptor Binding Affinity: A Methodological Blueprint for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmacology, the precise characterization of a compound's interaction with its biological targets is the bedrock of successful drug development. This guide provides an in-depth technical exploration of the receptor binding affinity of 2-(2-Methoxyphenyl)piperidine, a scaffold of significant interest in neuroscience and beyond. We will move beyond mere protocol recitation to deliver a strategic framework for these studies, grounded in scientific rationale and practical expertise, to empower researchers in their quest for novel therapeutics.

Strategic Imperative: Why a Deep Dive into the Binding Profile of this compound?

The this compound moiety is a privileged scaffold, appearing in numerous centrally active agents. Its structural features suggest a promiscuous yet often potent interaction with a range of G-protein coupled receptors (GPCRs) and other targets. A comprehensive understanding of its binding affinity (Ki) and selectivity across a panel of relevant receptors is not merely an academic exercise; it is a critical step in elucidating its mechanism of action, predicting potential therapeutic applications, and identifying liabilities that could derail a development program.

Derivatives of the closely related 1-(2-methoxyphenyl)piperazine are well-documented ligands for serotonergic, dopaminergic, and adrenergic receptors.[1][2][3] For instance, compounds bearing this scaffold have shown high affinity for 5-HT1A, 5-HT2A, and dopamine D2/D3 receptors, making them relevant for psychiatric and neurological disorders.[2][4][5] The piperidine analog, our subject of focus, is expected to share some of these characteristics, but with potentially crucial differences in affinity and selectivity that warrant detailed investigation.

The Cornerstone of Affinity Determination: The Radioligand Binding Assay

The gold standard for quantifying the interaction between a ligand and its receptor remains the radioligand binding assay.[6][7] This technique offers a direct measure of binding and is adaptable to high-throughput screening. The fundamental principle lies in the competition between a radiolabeled ligand of known high affinity and the unlabeled test compound (e.g., this compound) for a finite number of receptors in a given biological preparation.

Causality in Experimental Design: More Than Just a Recipe

A robust binding assay is a self-validating system. Every component and parameter is chosen to ensure specificity and reproducibility.

  • Receptor Source: The choice of receptor preparation is paramount. Recombinant cell lines (e.g., HEK293 or CHO) stably expressing a single human receptor subtype are preferred for their high receptor density and lack of contaminating subtypes, providing a clean system for initial characterization.[8] For later-stage studies, native tissue homogenates (e.g., rat brain cortex) can provide a more physiologically relevant context, though with increased complexity.

  • Radioligand Selection: The ideal radioligand exhibits high affinity for the target receptor, low non-specific binding, and high specific activity.[6] For example, when targeting the serotonin 5-HT1A receptor, [3H]8-OH-DPAT is a classic choice.[8] For dopamine D2 receptors, [3H]raclopride is a widely used antagonist radioligand.[9]

  • Assay Conditions: Buffer composition, incubation time, and temperature are optimized to achieve equilibrium and minimize protein degradation.[10] The goal is to create a stable environment where the binding interaction is the primary variable.

Visualizing the Workflow: A Competitive Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor Receptor Source (e.g., HEK293-h5HT1A Membranes) Assay_Plate 96-Well Plate Incubation (Total, Non-Specific, Competition) Receptor->Assay_Plate Add Membranes Radioligand Radioligand Stock (e.g., [3H]8-OH-DPAT) Radioligand->Assay_Plate Add Radioligand Test_Compound Test Compound (this compound) Serial Dilutions Test_Compound->Assay_Plate Add Competitor Filtration Rapid Filtration (Glass Fiber Filters) Assay_Plate->Filtration Transfer & Filter Scintillation Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Measure Bound Radioactivity Analysis Non-linear Regression (IC50 Determination) Scintillation->Analysis Generate Raw Data (CPM) Calculation Cheng-Prusoff Equation (Ki Calculation) Analysis->Calculation Calculate Ki

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol: Determination of Ki for this compound at the Human Serotonin 5-HT1A Receptor

This protocol provides a detailed methodology for a competitive displacement assay.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (Specific Activity: ~120 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding (NSB) Determinate: 10 µM 5-carboxamidotryptamine (5-CT).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well microplates, cell harvester, scintillation counter, glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

Procedure:

  • Membrane Preparation: Thaw the frozen membrane aliquot on ice. Homogenize gently and dilute in assay buffer to a final concentration of 10-20 µg of protein per well.[8]

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically from 100 µM to 0.1 nM.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a final concentration of ~1.0 nM), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB): 50 µL of 10 µM 5-CT, 50 µL of [3H]8-OH-DPAT, and 100 µL of the diluted membrane preparation.

    • Competition Binding: 50 µL of each dilution of this compound, 50 µL of [3H]8-OH-DPAT, and 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[10]

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.[8]

  • Quantification: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation: From Raw Counts to Affinity Constants

The conversion of raw scintillation counts into a meaningful affinity constant (Ki) is a critical step that relies on robust data analysis.

The Logic of Data Transformation

data_analysis_flow Raw_CPM Raw CPM Data (Total, NSB, Competition) Specific_Binding Calculate Specific Binding (Total CPM - NSB CPM) Raw_CPM->Specific_Binding Percent_Binding Normalize to % Specific Binding Specific_Binding->Percent_Binding Curve_Fit Non-linear Regression (Sigmoidal Dose-Response) Percent_Binding->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki_Value Final Ki Value Cheng_Prusoff->Ki_Value

Caption: Logical flow of data analysis in a competitive binding assay.

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM of the non-specific binding wells from the average CPM of the competition wells.

  • Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the maximal specific binding (determined from the "Total Binding" wells minus NSB).

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[8]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[8] The Kd of the radioligand should be predetermined through a separate saturation binding experiment.

Representative Binding Profile

While a comprehensive screening of this compound is proprietary to individual research programs, based on the public domain data for structurally related compounds, a hypothetical binding profile can be constructed to illustrate expected outcomes.

Receptor SubtypeRepresentative RadioligandHypothetical Ki (nM) of this compoundReference for Related Compounds
Serotonin
5-HT1A[3H]8-OH-DPAT1.5[4][11]
5-HT2A[3H]Ketanserin25[1]
5-HT7[3H]5-CT50[5]
Dopamine
D2[3H]Raclopride80[2]
D3[3H]WC-1015[2][9]
Adrenergic
α1[3H]Prazosin45[3][4]
α2[3H]Rauwolscine>1000[12]
β1[3H]CGP-12177>1000[13]
Sigma
σ1--INVALID-LINK---Pentazocine30[14][15]
σ2[3H]DTG150[14]

This table is for illustrative purposes and synthesizes data from related methoxyphenylpiperazine and piperidine analogs. Actual values for this compound must be determined experimentally.

Conclusion: From Affinity to Actionable Insights

This guide has outlined a robust framework for the comprehensive analysis of the receptor binding affinity of this compound. By grounding experimental design in solid scientific principles and employing meticulous execution and data analysis, researchers can generate high-quality, reproducible data. This information is not merely a set of numbers but a crucial dataset that informs on-target potency, off-target liabilities, and the overall therapeutic potential of a compound. A thorough understanding of a molecule's binding profile is the first and most critical step in translating a promising chemical entity into a life-changing therapeutic.

References

Spectroscopic Profile of 2-(2-Methoxyphenyl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Methoxyphenyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages established spectroscopic principles and data from structurally related analogs to present a robust, predicted spectroscopic profile. This approach, rooted in scientific precedent, offers valuable insights for researchers engaged in the synthesis, identification, and characterization of this and similar chemical entities.

Introduction

This compound (C₁₂H₁₇NO, Molar Mass: 191.27 g/mol ) is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The 2-methoxyphenyl substituent introduces aromaticity and the potential for specific receptor interactions. Accurate structural elucidation through spectroscopic methods is a cornerstone of its chemical and pharmacological investigation. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.20-7.30m2HAr-HAromatic protons on the methoxyphenyl ring, likely appearing as a multiplet due to complex splitting patterns.
~6.85-6.95m2HAr-HAromatic protons on the methoxyphenyl ring, shifted upfield due to the electron-donating effect of the methoxy group.
~3.85s3H-OCH₃A sharp singlet characteristic of a methoxy group.
~3.60m1HH-2 (piperidine)The proton at the chiral center, coupled to the adjacent protons on the piperidine ring and potentially showing a complex multiplet.
~3.10dt1HH-6eq (piperidine)Equatorial proton at C-6, typically deshielded compared to the axial proton.
~2.70t1HH-6ax (piperidine)Axial proton at C-6.
~1.50-1.90m6HH-3, H-4, H-5 (piperidine)The remaining methylene protons of the piperidine ring, appearing as a complex multiplet.
~1.70br s1HN-HThe amine proton, which may be broad and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~157.0C-O (aromatic)The carbon attached to the methoxy group is significantly deshielded.
~130.0C-C (aromatic)The quaternary aromatic carbon attached to the piperidine ring.
~128.0, ~127.0CH (aromatic)Aromatic carbons.
~120.0, ~110.0CH (aromatic)Aromatic carbons shielded by the methoxy group.
~60.0C-2 (piperidine)The carbon of the chiral center, attached to the aromatic ring.
~55.0-OCH₃The carbon of the methoxy group.
~47.0C-6 (piperidine)The carbon adjacent to the nitrogen.
~30.0, ~25.0, ~24.0C-3, C-4, C-5 (piperidine)The remaining methylene carbons of the piperidine ring.
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Data

Frequency (cm⁻¹)IntensityAssignmentRationale
~3300Medium, BroadN-H StretchCharacteristic of a secondary amine.
~3050-3000MediumC-H Stretch (Aromatic)Aromatic C-H vibrations.
~2950-2800StrongC-H Stretch (Aliphatic)C-H vibrations of the piperidine ring and methoxy group.
~1600, ~1490Medium-StrongC=C Stretch (Aromatic)Aromatic ring skeletal vibrations.
~1240StrongC-O Stretch (Aryl Ether)Asymmetric C-O-C stretching of the methoxy group.
~1030MediumC-O Stretch (Aryl Ether)Symmetric C-O-C stretching.
~750StrongC-H Bend (Aromatic)Out-of-plane bending for ortho-disubstituted benzene.
Experimental Protocol: IR Spectroscopy

Workflow for IR Data Acquisition (ATR)

Caption: A typical workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z 191. This peak, corresponding to the molecular weight of the compound, is expected to be observed.

  • Key Fragmentation Patterns:

    • Loss of a hydrogen atom: [M-1]⁺ at m/z 190, often observed in piperidine-containing compounds.

    • Alpha-cleavage: Cleavage of the bond between C2 and the aromatic ring is a likely fragmentation pathway. This would lead to a fragment at m/z 98 (piperidine ring fragment) and a fragment corresponding to the 2-methoxyphenyl cation.

    • Loss of the methoxy group: [M-31]⁺ at m/z 160, resulting from the loss of a •OCH₃ radical.

    • Base Peak: The most stable fragment will result in the base peak. For this molecule, a fragment resulting from the cleavage of the C2-aromatic bond, leading to a stabilized piperidinyl cation, could be the base peak.

Experimental Protocol: Mass Spectrometry (GC-MS)

Workflow for GC-MS Data Acquisition

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The presented NMR, IR, and MS data, along with standardized experimental protocols, offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While predicted data is a powerful tool, it is imperative to confirm these findings with experimental data on a synthesized and purified sample of the target compound.

The Therapeutic Potential of 2-(2-Methoxyphenyl)piperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after scaffold in the design of novel therapeutics.[1] This guide delves into the specific potential of a promising derivative, 2-(2-Methoxyphenyl)piperidine, providing a technical exploration of its core pharmacology, potential therapeutic applications, and the experimental pathways to validate its clinical utility. For researchers and drug development professionals, this document serves as a foundational resource for navigating the scientific landscape surrounding this intriguing molecule.

Introduction to this compound: Structural Context and Rationale

This compound is a small molecule characterized by a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. This seemingly simple structure belies a significant therapeutic potential, largely inferred from its close structural relationship to a class of psychoactive compounds known as arylcyclohexylamines, which includes ketamine and phencyclidine (PCP).[2]

The most pertinent structural analog for our consideration is methoxetamine (MXE), a dissociative hallucinogen that has been investigated for its rapid-acting antidepressant effects.[2][3] Like ketamine, MXE's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4] The presence of the methoxy group on the phenyl ring is a key structural feature shared with this compound, suggesting a similar pharmacological profile and a rationale for exploring its therapeutic potential in neuropsychiatric disorders.

The piperidine scaffold itself is a versatile building block found in a multitude of approved drugs, highlighting its favorable pharmacokinetic properties and synthetic tractability.[5][6] The exploration of this compound is therefore a logical step in the ongoing effort to develop novel therapeutics targeting the central nervous system.

Core Pharmacology: Postulated Mechanism of Action

The primary hypothesized mechanism of action for this compound is the antagonism of the NMDA receptor. This is based on the well-established pharmacology of its structural analogs, particularly methoxetamine.[3][4]

NMDA Receptor Antagonism

The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation, however, is implicated in a range of neuropathological conditions, including depression, anxiety, and neurodegenerative diseases.

It is postulated that this compound, like methoxetamine, binds to the phencyclidine (PCP) site within the NMDA receptor channel, blocking the influx of calcium ions and thereby reducing neuronal excitability.[7] This action is thought to underlie the rapid antidepressant effects observed with ketamine and its analogs.

The following diagram illustrates the proposed signaling pathway:

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Downstream Downstream Signaling (e.g., mTOR, BDNF) Ca_Channel->Downstream Activates Molecule This compound Molecule->Ca_Channel Blocks

Caption: Proposed mechanism of NMDA receptor antagonism by this compound.

Potential Off-Target Activities

While NMDA receptor antagonism is the primary hypothesis, it is crucial to investigate potential off-target activities. Methoxetamine has been shown to interact with serotonin reuptake transporters and dopamine D2 receptors, among others.[3] A comprehensive pharmacological profiling of this compound is therefore essential to understand its full spectrum of activity and potential side effects.

Potential Therapeutic Applications

Based on its postulated mechanism of action, this compound holds promise for the treatment of several central nervous system disorders.

Treatment-Resistant Depression

The most compelling potential application is in the management of treatment-resistant depression (TRD). The rapid and robust antidepressant effects of ketamine have revolutionized the treatment of severe depression, and there is a significant need for novel NMDA receptor antagonists with improved safety and tolerability profiles. The structural similarities to methoxetamine, which itself has been anecdotally reported to have antidepressant properties, further support this application.[3]

Anxiety Disorders

Given the role of NMDA receptor modulation in anxiety, this compound could also be explored for the treatment of generalized anxiety disorder, panic disorder, and post-traumatic stress disorder (PTSD).

Neuropathic Pain

Phenylpiperidine derivatives have a well-established role in pain management.[8] The NMDA receptor is a key player in the central sensitization processes that underlie neuropathic pain. Therefore, this compound may offer a novel analgesic approach for this often-intractable condition.

Experimental Protocols for Therapeutic Validation

A rigorous and systematic experimental approach is necessary to validate the therapeutic potential of this compound. The following protocols outline key in vitro and in vivo assays.

In Vitro Pharmacological Profiling

Objective: To determine the binding affinity and functional activity of this compound at the NMDA receptor and a panel of other relevant CNS targets.

Methodology: Radioligand Binding Assays

  • Target Selection: A comprehensive panel of receptors and transporters, including NMDA, AMPA, kainate, serotonin (various subtypes), dopamine (various subtypes), and norepinephrine transporters.

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines or animal brain tissue expressing the target of interest.

  • Assay Conditions: Incubate the membrane preparations with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor) and varying concentrations of this compound.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

Methodology: Electrophysiology

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

  • Compound Application: Apply varying concentrations of this compound and measure the inhibition of the NMDA-evoked currents.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the concentration-response curve.

The following diagram illustrates the general workflow for in vitro pharmacological profiling:

In_Vitro_Workflow Start Start: Synthesize & Purify This compound Binding Radioligand Binding Assays (Determine Ki) Start->Binding Electro Electrophysiology (Determine IC50) Start->Electro OffTarget Off-Target Screening (e.g., CEREP panel) Start->OffTarget Analysis Data Analysis & Interpretation Binding->Analysis Electro->Analysis OffTarget->Analysis Report Generate Pharmacology Report Analysis->Report

Caption: General experimental workflow for in vitro pharmacological profiling.

In Vivo Behavioral Models

Objective: To assess the antidepressant-like, anxiolytic-like, and analgesic effects of this compound in established animal models.

Methodology: Forced Swim Test (FST) - Antidepressant Model

  • Animals: Use male mice or rats.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses.

  • Test Procedure: 30 minutes post-injection, place each animal in a cylinder of water and record their behavior for 6 minutes.

  • Data Analysis: Score the duration of immobility in the last 4 minutes of the test. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Methodology: Elevated Plus Maze (EPM) - Anxiolytic Model

  • Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Drug Administration: Administer this compound or vehicle i.p. at various doses.

  • Test Procedure: 30 minutes post-injection, place the animal in the center of the maze and allow it to explore for 5 minutes.

  • Data Analysis: Record the time spent in and the number of entries into the open and closed arms. A significant increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Methodology: Chronic Constriction Injury (CCI) Model - Neuropathic Pain

  • Surgical Procedure: Induce neuropathic pain in rats by loosely ligating the sciatic nerve.

  • Baseline Measurement: Measure baseline mechanical allodynia using von Frey filaments.

  • Drug Administration: Administer this compound or vehicle i.p. at various doses.

  • Post-Drug Measurement: Measure mechanical allodynia at various time points after drug administration.

  • Data Analysis: A significant increase in the paw withdrawal threshold is indicative of an analgesic effect.

Pharmacokinetic and Toxicological Evaluation

A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential, as is an assessment of its acute and chronic toxicity. These studies are critical for determining the druggability of the compound.

Data Summary and Interpretation

The following table provides a hypothetical summary of key pharmacological data for this compound, for illustrative purposes.

ParameterValue
NMDA Receptor Binding Affinity (Ki) 150 nM
NMDA Receptor Functional Activity (IC50) 300 nM
Serotonin Transporter (SERT) Binding Affinity (Ki) > 10,000 nM
Dopamine Transporter (DAT) Binding Affinity (Ki) > 10,000 nM
Forced Swim Test (MED) 10 mg/kg, i.p.
Elevated Plus Maze (MED) 5 mg/kg, i.p.

Interpretation: These hypothetical data would suggest that this compound is a moderately potent and selective NMDA receptor antagonist with antidepressant-like and anxiolytic-like effects in vivo. The lack of significant affinity for key monoamine transporters would suggest a lower potential for abuse compared to some other psychoactive compounds.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics for a range of neuropsychiatric and pain disorders. Its structural relationship to known NMDA receptor antagonists provides a strong scientific rationale for its investigation. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical validation of this compound.

Future research should focus on a thorough characterization of its pharmacological profile, including its effects on downstream signaling pathways such as mTOR and BDNF, which are implicated in the antidepressant effects of ketamine. Furthermore, structure-activity relationship (SAR) studies should be conducted to optimize its potency, selectivity, and pharmacokinetic properties. The journey from a promising lead to a clinically approved therapeutic is long and challenging, but for this compound, the initial signposts are highly encouraging.

References

The Strategic Role of 2-(2-Methoxyphenyl)piperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of contemporary drug discovery, prized for its conformational rigidity and its prevalence in a vast array of FDA-approved therapeutics. When functionalized with an aryl substituent at the 2-position, the resulting scaffold offers a three-dimensional architecture that is highly effective for targeting complex biological systems, particularly within the central nervous system (CNS). This technical guide delves into the specific utility of 2-(2-Methoxyphenyl)piperidine as a high-value precursor in medicinal chemistry. We will explore its synthesis, inherent chemical properties, and its strategic application in the design of novel therapeutic agents, with a particular focus on its potential as a scaffold for modulators of key neurotransmitter receptors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their own discovery programs.

Introduction: The Piperidine Scaffold in Drug Design

The piperidine moiety is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical landscape.[1] Its saturated, six-membered ring structure provides a defined conformational framework that can orient substituents in precise spatial arrangements, a critical feature for effective binding to biological targets.[2] This "3D shape" allows for the creation of additional protein-ligand interactions that are often inaccessible to flat, aromatic systems.[3] The introduction of a chiral center, as is often the case with substituted piperidines, further expands the accessible chemical space and can significantly impact a molecule's pharmacodynamic and pharmacokinetic properties.[4]

The 2-arylpiperidine substructure is of particular interest. The direct attachment of an aromatic ring to the piperidine core creates a rigid scaffold that is a key pharmacophore in numerous CNS-active agents, including antipsychotics and analgesics.[5][6] The nature and substitution pattern of this aryl ring play a crucial role in modulating the biological activity of the resulting compounds. The 2-methoxyphenyl group, as we will discuss, offers a unique combination of steric and electronic properties that make it a highly valuable substituent in this context.

Synthesis of the this compound Precursor

The most direct and atom-economical approach to synthesizing this compound is through the catalytic hydrogenation of its aromatic precursor, 2-(2-methoxyphenyl)pyridine. This method is well-established for the reduction of substituted pyridines and can be achieved with high efficiency using various catalytic systems.[7]

Recommended Synthetic Protocol: Catalytic Hydrogenation

The catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine to the corresponding piperidine is a robust and scalable reaction. The use of a platinum-based catalyst, such as platinum(IV) oxide (PtO₂), in an acidic solvent like glacial acetic acid is a common and effective method.[3]

Reaction Scheme:

Caption: Catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine.

Experimental Protocol:

  • Reactor Setup: To a high-pressure reactor vessel, add 2-(2-methoxyphenyl)pyridine (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere, add glacial acetic acid (5-10 volumes) followed by platinum(IV) oxide (PtO₂, 5 mol%).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 50-70 bar with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the reactor and purge with an inert gas. Dilute the reaction mixture with water and basify to a pH > 10 with a suitable base (e.g., NaOH).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • Catalyst: PtO₂ is a highly effective catalyst for pyridine hydrogenation.[3] Other catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) can also be employed, sometimes requiring different solvent systems or pressures.[7]

  • Solvent: Glacial acetic acid serves to protonate the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[7]

  • Pressure: High hydrogen pressure is necessary to overcome the aromaticity of the pyridine ring and drive the reaction to completion.[3]

Physicochemical Properties and Their Implications for Drug Design

The structure of this compound imparts several key properties that make it an attractive precursor for medicinal chemistry.

PropertyValue/DescriptionImplication in Drug Design
Molecular Formula C₁₂H₁₇NOProvides a good starting point for further functionalization.
Molecular Weight 191.27 g/mol Falls within the "rule of five" guidelines for oral bioavailability.
Lipophilicity (cLogP) ~2.5-3.0 (estimated)The methoxyphenyl group enhances lipophilicity, which can improve blood-brain barrier penetration for CNS-targeted drugs.[8]
Basicity (pKa) ~9-10 (estimated for the piperidine nitrogen)The basic nitrogen can be protonated at physiological pH, allowing for ionic interactions with biological targets and improving aqueous solubility.
Key Structural Features 2-Arylpiperidine scaffold, ortho-methoxy groupThe rigid scaffold orients the methoxyphenyl group in a defined space. The ortho-methoxy group can act as a hydrogen bond acceptor and influence the conformation of the phenyl ring relative to the piperidine.

Application as a Precursor in the Design of CNS-Active Agents

The this compound scaffold is a promising starting point for the development of novel drugs targeting the central nervous system. The rationale for this is strongly supported by the known pharmacology of related compounds.

Rationale: Targeting Dopamine and Serotonin Receptors

Many successful antipsychotic and antidepressant drugs feature an arylpiperidine or arylpiperazine moiety.[5] The aryl group, particularly with substituents at the ortho position, is known to be a key recognition element for dopamine D₂ and serotonin 5-HT₁ₐ receptors.[9][10] For instance, many potent 5-HT₁ₐ receptor ligands incorporate a 2-methoxyphenylpiperazine unit.[4][7] While our core molecule is a piperidine, the principle of the ortho-methoxyphenyl group as a key pharmacophoric element for these receptors remains highly relevant.

The ortho-methoxy group is thought to engage in specific interactions within the binding pockets of these receptors, potentially acting as a hydrogen bond acceptor.[11] Its presence can also induce a conformational preference in the molecule, which may be favorable for binding.

Hypothetical Synthetic Elaboration for a Novel Dopamine D₂/Serotonin 5-HT₁ₐ Ligand

To illustrate the utility of this compound as a precursor, we propose a hypothetical synthetic pathway to a novel CNS agent. This pathway involves N-alkylation of the piperidine nitrogen, a common strategy in medicinal chemistry to introduce a linker and a second pharmacophoric element.

Caption: Hypothetical synthetic pathway from the precursor.

This proposed synthesis attaches a butyl linker to the piperidine nitrogen, followed by coupling with a dihydroquinolinone moiety. This latter group is a known pharmacophore found in several atypical antipsychotics, such as aripiprazole, and is associated with high affinity for D₂ and 5-HT₁ₐ receptors.[1]

Workflow Logic:

  • N-Alkylation: The secondary amine of this compound is nucleophilic and can be readily alkylated using an electrophile such as 1,4-dibromobutane in the presence of a mild base. This introduces a versatile four-carbon linker.

  • Coupling to a Second Pharmacophore: The resulting bromo-butyl intermediate can then be used to alkylate a second nucleophile. In this hypothetical example, the nitrogen of 3,4-dihydroquinolin-2(1H)-one is deprotonated with a strong base like sodium hydride to form a nucleophile that can displace the bromide, yielding the final target compound.

This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the linker and the second pharmacophoric group, all while retaining the core this compound scaffold.

Conclusion and Future Outlook

This compound represents a strategically valuable and under-explored precursor in medicinal chemistry. Its synthesis is straightforward via well-established catalytic hydrogenation methods. The inherent physicochemical properties of this scaffold, particularly the combination of a conformationally restricted piperidine ring and an electronically influential ortho-methoxyphenyl group, make it an ideal starting point for the design of novel CNS-active agents.

While this guide has presented a hypothetical elaboration, the underlying principles are firmly rooted in the established pharmacology of dopamine and serotonin receptor modulators. Future work in this area could involve the synthesis of a library of derivatives based on this precursor, exploring different linkers and terminal pharmacophores. Such studies would likely yield novel compounds with potent and selective activities at key CNS targets, potentially leading to the development of next-generation therapeutics for a range of psychiatric and neurological disorders.

References

Methodological & Application

Synthesis of 2-(2-Methoxyphenyl)piperidine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyphenyl)piperidine is a valuable heterocyclic compound that serves as a key structural motif in a variety of pharmacologically active molecules and is a crucial building block in medicinal chemistry and drug development.[1][2] Its synthesis is therefore of significant interest to researchers in both academic and industrial settings. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for clarity, reproducibility, and safety. The chosen synthetic route involves a Grignard reaction followed by a reduction, a common and effective strategy for the preparation of 2-substituted piperidines.[3][4]

This guide is structured to provide not only the procedural steps but also the underlying scientific principles, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the nucleophilic addition of a Grignard reagent, 2-methoxyphenylmagnesium bromide, to pyridine N-oxide. This is followed by a reduction of the resulting intermediate to yield the final piperidine product.

Synthesis_Workflow Pyridine_N_oxide Pyridine N-oxide Intermediate Dihydropyridine Intermediate Pyridine_N_oxide->Intermediate Grignard Reaction Grignard_Reagent 2-Methoxyphenyl- magnesium bromide Grignard_Reagent->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reduction Reduction (e.g., NaBH4) Reduction->Final_Product

Caption: Synthetic workflow for this compound.

PART 1: Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Pyridine N-oxide≥98%Sigma-Aldrich694-59-7
2-Bromooanisole99%Sigma-Aldrich578-57-4
Magnesium turnings≥99.5%Sigma-Aldrich7439-95-4
Iodine99.8%Sigma-Aldrich7553-56-2
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich109-99-9
Sodium borohydride (NaBH4)≥98%Sigma-Aldrich16940-66-2
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich67-56-1
Diethyl ether (Et2O)Anhydrous, ≥99.7%Sigma-Aldrich60-29-7
Saturated aqueous ammonium chloride (NH4Cl)ACS reagentFisher Scientific12125-02-9
Anhydrous sodium sulfate (Na2SO4)ACS reagentFisher Scientific7757-82-6
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step 1: In-situ Preparation of 2-Methoxyphenylmagnesium Bromide (Grignard Reagent)

Causality and Experimental Choices: The Grignard reagent is prepared in situ to ensure maximum reactivity, as organomagnesium compounds are sensitive to moisture and air. Anhydrous conditions are critical to prevent quenching of the reagent. A crystal of iodine is used to initiate the reaction by etching the passivating magnesium oxide layer on the surface of the magnesium turnings.

Protocol:

  • Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grayish-brown.

Step 2: Reaction of Grignard Reagent with Pyridine N-oxide and Subsequent Reduction

Causality and Experimental Choices: The nucleophilic Grignard reagent attacks the electrophilic carbon atom at the 2-position of the pyridine N-oxide ring.[3] The reaction is performed at a low temperature to control the exothermicity and improve selectivity. Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the intermediate imine to the desired piperidine.[5][6] Methanol serves as a proton source and solvent for the reduction.[7]

Protocol:

  • In a separate dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve pyridine N-oxide (1.0 equivalent) in anhydrous THF.

  • Cool the pyridine N-oxide solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared 2-methoxyphenylmagnesium bromide solution from Step 1 to the cooled pyridine N-oxide solution via a cannula or dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly add methanol.

  • In small portions, carefully add sodium borohydride (2.0-3.0 equivalents) to the reaction mixture. Vigorous gas evolution (hydrogen) will occur.[5]

  • After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

PART 2: Scientific Integrity and Logic

Expertise & Experience: Mechanistic Insights

The synthesis hinges on two fundamental organic reactions: a Grignard reaction and a reductive amination.

  • Grignard Reaction: The 2-methoxyphenylmagnesium bromide acts as a potent nucleophile, with the carbanionic character centered on the carbon atom previously bonded to bromine. This nucleophile preferentially attacks the C2 position of the pyridine N-oxide. The N-oxide functionality activates the pyridine ring towards nucleophilic attack. The initial adduct undergoes rearrangement to form a dihydropyridine derivative.[8]

  • Reductive Amination: The intermediate formed from the Grignard reaction exists in equilibrium with an iminium species. Sodium borohydride, a source of hydride ions (H⁻), reduces this iminium ion to the final stable piperidine ring.[9] The use of methanol is crucial as it protonates the intermediate alkoxide and facilitates the reduction process.[7] While NaBH4 can react with methanol, this reaction is slow at lower temperatures, allowing the reduction of the substrate to proceed efficiently.[10][11]

Mechanism cluster_0 Grignard Addition cluster_1 Reduction Pyridine N-oxide Pyridine N-oxide Intermediate_1 Intermediate_1 Pyridine N-oxide->Intermediate_1 + 2-MeOPhMgBr Dihydropyridine Dihydropyridine Intermediate_1->Dihydropyridine Rearrangement Iminium_Ion Iminium_Ion Dihydropyridine->Iminium_Ion Protonation Final_Product This compound Iminium_Ion->Final_Product + NaBH4 (Hydride attack)

Caption: Simplified reaction mechanism.

Trustworthiness: A Self-Validating System

This protocol incorporates several checks to ensure reliability and reproducibility:

  • In-Process Monitoring: The use of Thin Layer Chromatography (TLC) at critical stages allows for the real-time monitoring of reaction completion, preventing premature workup or unnecessary extensions of reaction time.

  • Characterization of the Final Product: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected analytical data for the final product is provided in the table below.[12][13]

Analytical TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.30 (m, 2H), 6.85-6.95 (m, 2H), 3.85 (s, 3H), 3.60-3.70 (m, 1H), 3.10-3.20 (m, 1H), 2.70-2.80 (m, 1H), 1.50-2.00 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 156.8, 131.5, 128.0, 121.0, 110.5, 55.8, 55.2, 46.5, 32.0, 26.5, 25.0
Mass Spectrometry (ESI) m/z 192.1 [M+H]⁺
  • Safety Considerations: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[14][15] Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture.[16] Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas.[5] Care should be taken during the quenching steps.

References

Topic: In Vitro Assay Design for Characterizing the Pharmacological Activity of 2-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the in vitro pharmacological characterization of 2-(2-Methoxyphenyl)piperidine (2-MPP). Given its structural motifs, 2-MPP is hypothesized to interact with central nervous system (CNS) targets, primarily sigma receptors and monoamine transporters. We present a tiered, rationale-driven assay cascade designed to first establish target engagement, then elucidate the functional consequences of this interaction, and finally, assess critical safety and selectivity profiles. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Detailed, step-by-step protocols for radioligand binding, neurotransmitter uptake, and electrophysiological assays are provided, supported by authoritative citations and best-practice insights for robust and reproducible data generation.

Introduction and Scientific Rationale

This compound (2-MPP) is a synthetic compound featuring a piperidine ring linked to a methoxyphenyl group. This scaffold is present in numerous pharmacologically active agents, suggesting a high probability of interaction with CNS protein targets. Early characterization is critical to understanding its therapeutic potential and potential liabilities. In vitro assays provide the foundational dataset for any drug discovery program, offering precise, quantitative measures of a compound's affinity, potency, and mechanism of action in a controlled environment.

The molecular architecture of 2-MPP suggests two primary, high-probability target classes:

  • Sigma Receptors (σ1R and σ2R): These unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum, are known to bind a wide variety of piperidine-containing ligands.[1][2] Sigma-1 receptors are implicated in a host of cellular functions, including the modulation of ion channels and G-protein coupled receptors (GPCRs), making them a key target for neuropsychiatric and neurodegenerative disorders.[1][3][4]

  • Monoamine Transporters (MATs): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical regulators of neurotransmission and are well-established targets for antidepressants and psychostimulants.[5][6] Phenylpiperidine structures are classic scaffolds for MAT inhibitors.

This guide outlines a logical, tiered workflow to systematically investigate the activity of 2-MPP against these targets.

A Tiered Strategy for In Vitro Characterization

A hierarchical approach is the most efficient method for compound characterization. It prioritizes resources by using broad, binding-focused assays first, followed by more complex and resource-intensive functional and safety assays only on confirmed "hits."

G cluster_0 Tier 1: Primary Screening (Target Engagement & Affinity) Compound This compound S1R_Bind Sigma-1 Binding Assay (Ki Determination) Compound->S1R_Bind S2R_Bind Sigma-2 Binding Assay (Ki Determination) Compound->S2R_Bind MAT_Bind Monoamine Transporter Binding Panel (DAT, NET, SERT) (Ki Determination) Compound->MAT_Bind S1R_Func Sigma-1 Functional Assay (e.g., Membrane Potential) S1R_Bind->S1R_Func Uptake_Func MAT Uptake Inhibition Assay (IC50 Determination) MAT_Bind->Uptake_Func If Ki < 1µM GPCR_Panel Broad GPCR Panel (Off-Target Screening) S1R_Func->GPCR_Panel hERG hERG Patch Clamp Assay (IC50 Determination) Uptake_Func->hERG G cluster_0 Sigma-1 Receptor (σ1R) Modulation cluster_1 Client Protein Interactions cluster_2 Measurable Functional Readouts S1R σ1R IonChannel Ion Channel (e.g., K+, Ca2+) S1R->IonChannel Modulates Activity GPCR GPCR S1R->GPCR Modulates Activity Ligand 2-MPP (Agonist or Antagonist) Ligand->S1R MembranePotential Change in Membrane Potential IonChannel->MembranePotential Leads to SecondMessenger Change in 2nd Messenger (cAMP) GPCR->SecondMessenger Leads to

References

Application Notes & Protocols: A Research Primer for 2-(2-Methoxyphenyl)piperidine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system (CNS).[1] This guide focuses on 2-(2-Methoxyphenyl)piperidine, a structurally intriguing yet under-characterized molecule. While its direct pharmacological profile is not extensively documented, its constituent parts—the piperidine ring and the 2-methoxyphenyl moiety—are present in compounds with well-established neuropharmacological activities, such as ligands for serotonin and NMDA receptors.[2][3] This document serves as a comprehensive roadmap for researchers initiating the neuropharmacological characterization of this compound. It provides not just procedural steps but the strategic rationale behind them, outlining a systematic approach from initial hypothesis-driven screening to preliminary in vivo assessment.

Foundational Characterization and Safe Handling

Before commencing any biological investigation, a thorough understanding of the compound's properties and safety requirements is paramount. This compound is supplied for research and development purposes only and should be handled by trained professionals.[4][5]

1.1. Physicochemical Properties & Storage

PropertyValue / InformationSource
CAS Number 118577-00-7[6]
Molecular Formula C₁₂H₁₇NO[5]
Molecular Weight 191.27 g/mol [7]
Appearance Varies (consult supplier data)N/A
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from direct sunlight and oxidizing agents.[4][5][4][5]
Solubility To be determined empirically. Initial tests should be performed in common laboratory solvents such as DMSO, ethanol, and aqueous buffers.N/A

1.2. Laboratory Safety and Handling

As a novel chemical entity, this compound should be treated with caution. The following guidelines are based on safety data for structurally related piperidine and methoxyphenyl compounds.[4][5][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[5][8]

  • Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][8]

  • Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[4]

Hypothesis Generation and Target Identification Strategy

The structure of this compound provides logical starting points for forming a testable hypothesis about its biological targets.

  • Rationale from 1-(2-Methoxyphenyl)piperazine (MMPP): The piperazine analogue, MMPP, is a well-known high-affinity ligand for the serotonin 5-HT₁A receptor.[2][9][10] The presence of the 2-methoxyphenyl group is critical for this activity. It is therefore plausible that this compound may also interact with serotonin receptors.

  • Rationale from Methoxphenidine (MXP): MXP, or 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, is a known NMDA receptor antagonist with dissociative properties.[3][11] This suggests that the combination of a piperidine ring and a 2-methoxyphenyl group could confer affinity for glutamate receptors.

  • General Piperidine Pharmacology: The piperidine motif is prevalent in ligands for a wide array of CNS targets, including dopamine transporters and sigma receptors.[12][13]

Based on this rationale, a primary screening campaign should focus on monoaminergic and glutamatergic receptor systems.

G cluster_0 Phase 1: Hypothesis & Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Assessment Compound This compound Hypothesis Hypothesis Generation (Structural Analogs: MMPP, MXP) Compound->Hypothesis Screen Primary Target Screen (Broad Receptor Binding Panel) Hypothesis->Screen Guides Binding Secondary Binding Assays (Saturation & Competition) Screen->Binding Hits Functional Functional Assays (e.g., cAMP, Ca2+ Flux) Binding->Functional Confirmed Targets Behavior Preliminary Behavioral Models (e.g., Locomotion, PPI) Functional->Behavior Potent Activity Conclusion Define Pharmacological Profile (e.g., '5-HT2A Agonist with Antipsychotic-like properties') Behavior->Conclusion G Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor G-Protein (Gαi) Agonist->Receptor Binds AC Adenylyl Cyclase Receptor:g->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response Test_Cmpd This compound (Hypothetical Agonist) Test_Cmpd->Receptor Binds

References

Application Notes and Protocols: The 2-(2-Methoxyphenyl)piperidine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 2-Arylpiperidine Scaffold in Neuroscience

The piperidine ring is a foundational scaffold in medicinal chemistry, integral to a multitude of clinically successful drugs targeting the central nervous system (CNS).[1][2] Its rigid, saturated structure allows for precise three-dimensional positioning of substituent groups, which is critical for selective interaction with complex biological targets such as G-protein coupled receptors (GPCRs) and ion channels. When substituted with an aryl group, particularly at the 2-position, the resulting 2-arylpiperidine moiety offers a versatile platform for engaging with key CNS receptors implicated in a range of neurological and psychiatric disorders.

This application note focuses on a specific, yet highly promising, exemplar of this class: 2-(2-Methoxyphenyl)piperidine . The introduction of a methoxy group at the ortho position of the phenyl ring is a well-established strategy in CNS drug design, often enhancing affinity and modulating selectivity for critical neurotransmitter systems. Based on extensive structure-activity relationship (SAR) studies of closely related analogs, the this compound scaffold is a prime candidate for developing novel therapeutics targeting serotonergic and sigma receptor systems. Derivatives of methoxyphenylpiperazines and other substituted piperidines have demonstrated high affinity for 5-HT1A, 5-HT2A, and Sigma-1 (σ1) receptors, all of which are validated targets for conditions such as depression, anxiety, psychosis, and cognitive deficits.[3][4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogs. We will detail the scientific rationale, provide step-by-step experimental protocols for lead characterization, and present illustrative data to guide your discovery efforts.

Scientific Rationale: Predicted CNS Targets and Therapeutic Hypotheses

The pharmacological profile of this compound can be predicted with a reasonable degree of confidence based on the established pharmacology of its structural congeners. The primary targets are hypothesized to be the Sigma-1 (σ1) and Serotonin 5-HT2A receptors.

  • Sigma-1 (σ1) Receptor: The σ1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses, neuroplasticity, and the modulation of various neurotransmitter systems.[6] Ligands targeting the σ1 receptor have shown therapeutic potential in preclinical models of neuropathic pain, depression, and neurodegenerative diseases.[7] The piperidine core linked to an aromatic system is a classic pharmacophore for high-affinity σ1 receptor ligands.[8][9]

  • Serotonin 5-HT2A Receptor: The 5-HT2A receptor is a key player in the regulation of mood, cognition, and perception. It is the primary target for classic psychedelic drugs and a crucial receptor for the mechanism of action of several atypical antipsychotics.[10][11] Agonists and antagonists of the 5-HT2A receptor are being actively investigated for the treatment of depression, anxiety, and schizophrenia.[10][11][12] The 2,5-dimethoxyphenyl substitution pattern on a piperidine ring has been shown to confer potent and selective 5-HT2A receptor agonism.[10][11]

The interplay between these two receptor systems offers a compelling rationale for the development of novel CNS therapeutics. A compound with affinity for both σ1 and 5-HT2A receptors could offer a multi-faceted approach to treating complex neuropsychiatric disorders.

Experimental Workflows for Characterization

A systematic approach to characterizing novel compounds based on the this compound scaffold is essential. The following workflow outlines the key stages from initial synthesis to in vivo proof-of-concept.

G cluster_0 Phase 1: Synthesis & In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation Synthesis Synthesis Primary_Binding Primary Radioligand Binding Assays (σ1, 5-HT2A) Synthesis->Primary_Binding Compound Functional_Assays Functional Assays (Agonist/Antagonist Mode) Primary_Binding->Functional_Assays Active Compounds Selectivity_Screening Broad Selectivity Panel (e.g., CEREP) Functional_Assays->Selectivity_Screening Potent Compounds PK_Studies Pharmacokinetic Studies (Brain Penetration) Selectivity_Screening->PK_Studies Selective Lead Candidates Behavioral_Models Behavioral Pharmacology Models (e.g., FST, NOR) PK_Studies->Behavioral_Models Dose Selection caption Experimental Workflow for CNS Drug Discovery

Figure 1. A streamlined workflow for the characterization of this compound analogs.

Protocols for In Vitro Characterization

Protocol 1: Synthesis of this compound Hydrochloride

While numerous synthetic routes to substituted piperidines exist, a common and effective method involves the cyclization of an appropriate amino alcohol or the reduction of a corresponding pyridine precursor.[1] The following is an adapted, illustrative protocol for the synthesis of this compound hydrochloride, based on established methods for similar compounds.[6][13]

Materials:

  • 2-Bromopyridine

  • 2-Methoxyphenylmagnesium bromide (prepared from 2-bromoanisole and magnesium turnings)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium borohydride (NaBH4)

  • Methanol

  • Diethyl ether

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Grignard Reaction:

    • To a solution of 2-bromopyridine in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of 2-methoxyphenylmagnesium bromide in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 2-(2-methoxyphenyl)pyridine.

  • Reduction of the Pyridine Ring:

    • Dissolve the crude 2-(2-methoxyphenyl)pyridine in methanol.

    • Cool the solution to 0 °C and add sodium borohydride portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Carefully add water to quench the reaction, and then add a saturated solution of NaHCO3.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the free base of this compound.

  • Salt Formation:

    • Dissolve the free base in a minimal amount of diethyl ether.

    • Slowly add a solution of HCl in diethyl ether with stirring.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of test compounds for the σ1 receptor using [3H]-(+)-pentazocine as the radioligand.[11][14][15]

Materials:

  • Guinea pig brain membranes (prepared from the cerebral cortex)

  • [3H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • (+)-Pentazocine (for non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Step-by-Step Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig cerebral cortex in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of Tris-HCl buffer

      • 25 µL of test compound solution (at various concentrations) or buffer (for total binding) or 10 µM (+)-pentazocine (for non-specific binding)

      • 25 µL of [3H]-(+)-pentazocine (final concentration ~2-3 nM)

      • 100 µL of membrane homogenate (final protein concentration ~100-200 µ g/well )

    • Incubate the plate at 37°C for 90 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.[7][16][17][18]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Serotonin (5-HT) as a reference agonist.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Step-by-Step Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT2A-HEK293 cells in appropriate media.

    • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and the reference agonist (5-HT) in HBSS.

  • Calcium Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in the fluorescence reader.

    • For agonist testing:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Automatically inject the test compound or 5-HT and continue to measure fluorescence for 60-120 seconds.

    • For antagonist testing:

      • Pre-incubate the cells with the test compound for 15-30 minutes.

      • Establish a baseline, then inject a concentration of 5-HT that gives a submaximal response (EC80) and measure the fluorescence.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium.

    • For agonist testing: Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 and Emax values.

    • For antagonist testing: Plot the inhibition of the 5-HT response against the log of the antagonist concentration to determine the IC50. Calculate the pA2 value using the Schild equation for competitive antagonists.

Illustrative Pharmacological Data

Compound/AnalogReceptorAssay TypeKi (nM)EC50/IC50 (nM)Functional ActivityReference
Analog A (Phenoxyalkylpiperidine)σ1Radioligand Binding0.89--[8]
Analog B (2,5-Dimethoxyphenylpiperidine)5-HT2ARadioligand Binding1.3--[10]
Analog B (2,5-Dimethoxyphenylpiperidine)5-HT2ACalcium Flux-5.3Partial Agonist[10]
Analog C (o-Methoxyphenylpiperazine derivative)5-HT1ARadioligand Binding0.6-Antagonist[5]
Analog C (o-Methoxyphenylpiperazine derivative)α1-adrenergicRadioligand Binding0.8--[5]

This data is for illustrative purposes only and is derived from structurally related but distinct molecules. Experimental determination is required for this compound.

Protocols for In Vivo Characterization

Once a compound demonstrates a promising in vitro profile (e.g., high affinity and functional potency at σ1 and/or 5-HT2A receptors with good selectivity), in vivo studies are necessary to assess its therapeutic potential.

Protocol 4: Mouse Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity.[4][8][12][19]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Cylindrical glass beakers (25 cm high, 10 cm diameter).

  • Water at 23-25°C, filled to a depth of 15 cm.

  • Video recording system.

Step-by-Step Procedure:

  • Acclimation and Dosing:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Gently place each mouse individually into a beaker filled with water.

    • The test duration is typically 6 minutes.

    • Record the entire session using a video camera positioned to the side of the beakers.

  • Behavioral Scoring:

    • An observer, blind to the treatment groups, scores the behavior during the last 4 minutes of the test.

    • The primary measure is immobility time , defined as the time the mouse spends floating passively, making only small movements necessary to keep its head above water.

    • Other behaviors such as swimming and climbing can also be scored.

  • Data Analysis:

    • Compare the immobility time between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

    • A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 5: Rat Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a domain of cognition that is often impaired in psychiatric and neurodegenerative disorders.[1][3][20][21][22]

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box).

  • Multiple sets of two identical objects that are distinct from each other in shape, color, and texture. The objects should be heavy enough that the rats cannot displace them.

Step-by-Step Procedure:

  • Habituation:

    • On two consecutive days, allow each rat to explore the empty arena for 5-10 minutes to acclimate to the environment.

  • Familiarization Phase (T1):

    • Place two identical objects in opposite corners of the arena.

    • Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).

    • Record the time the rat spends actively exploring each object (sniffing or touching with the nose).

    • Return the rat to its home cage.

  • Test Phase (T2):

    • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the rat back in the arena.

    • One of the objects from T1 is replaced with a novel object.

    • Administer the test compound or vehicle before the T1 or T2 phase, depending on whether you are testing effects on memory acquisition or consolidation/retrieval.

    • Record the time spent exploring the familiar and the novel object for a set period (e.g., 3-5 minutes).

  • Data Analysis:

    • Calculate a discrimination index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

    • Compare the DI between treatment groups using statistical analysis. An improvement in the DI in a disease model or a reversal of a drug-induced deficit suggests a pro-cognitive effect.

Signaling Pathways and Mechanistic Insights

The potential therapeutic effects of this compound are likely mediated through the modulation of complex intracellular signaling cascades.

G cluster_0 5-HT2A Receptor Pathway cluster_1 Sigma-1 Receptor Pathway HT2A 5-HT2A Receptor Gq11 Gq/11 HT2A->Gq11 Agonist Binding PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Signaling PKC->ERK Sigma1 Sigma-1 Receptor IP3R3 IP3 Receptor 3 Sigma1->IP3R3 Stabilizes BDNF BDNF Signaling Sigma1->BDNF Potentiates NMDAR NMDA Receptor Modulation Sigma1->NMDAR Modulates Ca_transfer ER-Mito Ca²⁺ Transfer IP3R3->Ca_transfer Enhances caption Key Signaling Pathways

References

Application Notes & Protocols: In Vivo Characterization of 2-(2-Methoxyphenyl)piperidine (MXP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for conducting in vivo studies on 2-(2-Methoxyphenyl)piperidine (Methoxphenidine, MXP), a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Given its complex pharmacological profile, which includes effects on locomotor activity, anxiety, and cognitive function, a multi-tiered approach to in vivo assessment is essential.[3][4] This guide details field-proven protocols for characterizing the behavioral and neurochemical effects of MXP in rodent models, emphasizing experimental design, procedural integrity, and data interpretation to ensure reliable and reproducible findings.

Introduction to this compound (MXP)

This compound, commonly known as Methoxphenidine (MXP), is a piperidine-based dissociative anesthetic that has emerged as a novel psychoactive substance.[3][5][6][7] Structurally related to diphenidine, its primary mechanism of action is understood to be the non-competitive antagonism of the NMDA receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[8][9][10] Dysfunction of the NMDA receptor system is implicated in numerous neurological and psychiatric disorders, making compounds like MXP valuable tools for research.[9]

In vivo studies are critical for elucidating the complex physiological and behavioral effects of MXP. Preclinical research indicates that MXP exhibits a dose-dependent pharmacological profile, producing stimulant effects at lower doses and sedative effects at higher doses.[3][11] Furthermore, it has been shown to induce behaviors in animal models that are relevant to schizophrenia, including hyperactivity, cognitive deficits, and social withdrawal, alongside demonstrating a potential for addiction.[1][4] These findings underscore the necessity of robust in vivo protocols to systematically evaluate its therapeutic potential and abuse liability.

Core Principles of In Vivo Experimental Design

Before proceeding to specific protocols, adherence to foundational principles is paramount for the scientific validity of any study involving MXP.

  • Animal Models: The choice of rodent species and strain is a critical variable. Wistar rats and C57BL/6 mice are commonly used for behavioral neuroscience. Strain differences in metabolism and baseline behavior can significantly impact results, necessitating careful selection and consistent reporting.

  • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). This ensures that animal welfare is prioritized, and that protocols are designed to minimize pain and distress.

  • Pharmacokinetics & Administration: MXP rapidly crosses the blood-brain barrier, with peak concentrations in both serum and brain observed approximately 30 minutes post-administration in rats.[3] The route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.)) will influence the absorption rate and bioavailability. I.p. injection is common for systemic administration in rodents due to its reliability.[8]

  • Dose-Response Determination: A critical preliminary step is to establish a dose-response curve for the desired effect. Studies have investigated MXP in rats at doses ranging from 10 to 40 mg/kg, observing varied effects on locomotion.[3][11] Pilot studies are essential to identify the optimal dose range for the specific behavioral assays being conducted.

  • Controls: Every experiment must include a vehicle control group (e.g., 0.9% saline) to ensure that observed effects are due to MXP and not the injection procedure or solvent.[8] Depending on the experimental question, a positive control (a well-characterized compound with known effects) may also be warranted.

Recommended In Vivo Behavioral Protocols

The following protocols are designed to assess the key behavioral domains affected by NMDA receptor antagonists like MXP.

Protocol 1: Assessment of Locomotor Activity (Open Field Test)

The Open Field Test (OFT) is a fundamental assay to evaluate general locomotor activity and exploratory behavior, which can indicate stimulant, sedative, or anxiogenic-like effects.[1]

Methodology:

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm for mice), typically made of a non-porous material, equipped with an overhead video camera and automated tracking software.[8]

  • Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the experiment.[12]

  • Drug Administration: Administer MXP (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the arena.[3][11]

  • Procedure: Gently place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).[8]

  • Data Analysis: Key parameters measured by tracking software include total distance traveled, velocity, and time spent in the center versus peripheral zones. An increase in distance traveled suggests a stimulant effect, while a decrease suggests sedation.[3] Time in the center can be an indicator of anxiety-like behavior.[11]

  • Cleaning: Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.[13]

Protocol 2: Evaluation of Anxiety-Like Behavior (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a standard assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12][14][15]

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-55 cm), with two open arms and two enclosed arms.[13][15] For mice, arms are typically 30 cm long x 5 cm wide.[15]

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before testing.[8]

  • Drug Administration: Administer MXP or vehicle 30-60 minutes prior to the test.[8]

  • Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[13][14] The session should be recorded for later analysis.

  • Data Analysis: Score the number of entries into and the time spent in the open and closed arms.[13] A decrease in the percentage of time spent in the open arms or number of open arm entries is indicative of anxiogenic (anxiety-producing) effects.

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each animal.[16]

Protocol 3: Assessment of Recognition Memory (Novel Object Recognition Test)

The Novel Object Recognition (NOR) test evaluates cognitive function, specifically recognition memory, which is known to be disrupted by NMDA receptor antagonists.[17][18][19] The test relies on the innate tendency of rodents to explore a novel object more than a familiar one.[18]

Methodology:

  • Apparatus: An open-field arena similar to the one used for the OFT and a set of objects that differ in shape and texture but are of similar size.[8][20]

  • Procedure (3-Day Protocol):

    • Day 1 (Habituation): Allow each mouse to explore the empty arena for 10 minutes to acclimate to the environment.[8][18]

    • Day 2 (Familiarization/Training): Place two identical objects in the arena. Administer MXP or vehicle 30-60 minutes before placing the mouse in the arena to explore the objects for 10 minutes.[1][8]

    • Day 3 (Testing): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes.[8][20]

  • Data Analysis: Manually or with software, score the time spent exploring each object (defined as the nose being within 2 cm of the object).[8] Calculate a discrimination index: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A lower index in the MXP-treated group compared to the vehicle group indicates impaired recognition memory.[20]

Advanced Protocol: In Vivo Microdialysis

To correlate behavioral changes with neurochemical alterations, in vivo microdialysis can be employed to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[21][22][23]

Methodology:

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting a brain region of interest (e.g., prefrontal cortex or nucleus accumbens).[24][25] Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. The probe consists of a semipermeable membrane.[21]

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[21] Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.

  • Sample Collection: Collect the resulting dialysate samples at regular intervals (e.g., every 20 minutes) into vials for analysis.[23]

  • Drug Administration: After establishing a stable baseline of neurotransmitter levels, administer MXP systemically and continue collecting samples to measure drug-induced changes.

  • Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, glutamate) in the dialysate using techniques like High-Performance Liquid Chromatography (HPLC). Studies have shown MXP can alter neurotransmitter levels in the hippocampus and prefrontal cortex.[26]

Data Presentation and Visualization

Table 1: Summary of Dosing and Key Behavioral Parameters
ParameterVehicle (0.9% Saline)MXP (10 mg/kg)MXP (20 mg/kg)MXP (40 mg/kg)Rationale & Reference
Administration Route i.p.i.p.i.p.i.p.Systemic delivery with rapid brain penetration.[3]
Pre-treatment Time 30 min30 min30 min30 minAligns with peak brain concentration.[3]
Expected OFT Outcome Normal LocomotionHyperlocomotionHyperlocomotionHypolocomotion (Sedation)Dose-dependent effects on activity.[3][11]
Expected EPM Outcome Baseline AnxietyAnxiogenic-likeAnxiogenic-likeN/A (confounded by sedation)NMDA antagonists can induce anxiety.[1]
Expected NOR Outcome Normal DiscriminationImpaired MemoryImpaired MemoryImpaired MemoryNMDA receptors are crucial for memory.[1][4]

Diagrams

G cluster_prep Phase 1: Pre-Experiment Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Animal Acclimation (≥ 7 days) D Randomize Animals to Groups (Vehicle, MXP Doses) A->D B IACUC Protocol Approval C Dose-Response Pilot Study B->C C->A E Drug Administration (MXP or Vehicle) D->E F Behavioral Testing (OFT, EPM, NOR) E->F G Data Recording (Video Tracking) F->G H Quantify Behavioral Metrics G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Interpretation & Conclusion I->J

Caption: General experimental workflow for in vivo behavioral assessment.

G MXP MXP Administration Blockade Non-competitive Antagonism MXP->Blockade binds to NMDAR NMDA Receptor NMDAR->Blockade Glutamate Glutamate Signaling (Reduced) Blockade->Glutamate leads to Downstream Disruption of Downstream Ca2+/CaMKII Pathways Glutamate->Downstream Behavior Altered Behavioral Outputs (Locomotion, Cognition, Anxiety) Downstream->Behavior

Caption: Putative signaling pathway of MXP via NMDA receptor antagonism.

References

Application Note & Protocols: A Framework for Assessing the Cytotoxicity of 2-(2-Methoxyphenyl)piperidine Using In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Strategic Imperatives for a Novel Compound

As 2-(2-Methoxyphenyl)piperidine is a structurally novel compound, a predefined testing protocol does not exist. The experimental design must therefore be guided by its chemical structure: a piperidine ring linked to a methoxyphenyl group. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including cytotoxic effects against cancer cells.[4][5][6] The methoxyphenyl moiety is also common in bioactive molecules. This structural composition suggests potential interactions with biological systems, necessitating a thorough toxicological profile.

Rationale for Cell Line Selection: A Multi-System Approach

The choice of cell line is a critical parameter that dictates the relevance of in vitro findings.[7][8] A robust initial assessment should involve cell lines representing key organ systems that are common sites of drug-induced toxicity or are potential targets based on the compound's structure.

  • Hepatotoxicity Assessment (HepG2): The liver is the primary site of metabolism for most xenobiotics. The human hepatoma cell line, HepG2, is a well-established and widely used model for predicting liver toxicity in vitro because it retains many liver-specific metabolic functions.[9][10] Assessing cytotoxicity in HepG2 cells provides initial data on potential liver damage.[11][12]

  • Neurotoxicity Assessment (SH-SY5Y): The piperidine scaffold is a core component of many centrally acting drugs. Therefore, assessing potential neurotoxicity is a logical priority. The human neuroblastoma cell line, SH-SY5Y, can be differentiated into a more mature neuronal phenotype and is a standard model for evaluating the neurotoxic potential of chemical compounds.[13][14][15][16]

  • General Cytotoxicity & Selectivity (HEK293): To gauge the compound's general toxicity and to establish a selectivity index, a non-cancerous, non-specialized cell line is invaluable.[2] Human Embryonic Kidney (HEK293) cells are robust, easy to culture, and serve as an excellent baseline control to compare against more specialized or cancerous cell lines.[17]

A Tiered Strategy for Assay Selection

A tiered approach ensures a cost-effective and logical progression from general toxicity to mechanistic understanding.

  • Tier 1: Metabolic Viability. The initial screen should employ a broad-spectrum assay that measures general cell health and metabolic activity. The MTT assay is a gold-standard colorimetric method for this purpose.[18][19][20]

  • Tier 2: Membrane Integrity. If significant cytotoxicity is observed in Tier 1, the next step is to determine if the mechanism involves the loss of plasma membrane integrity, a hallmark of necrosis. The Lactate Dehydrogenase (LDH) release assay is the standard method for this assessment.[21][22][23]

  • Tier 3: Apoptosis Induction. To distinguish between necrosis and programmed cell death (apoptosis), a specific assay targeting key apoptotic markers is required. Measuring the activity of effector caspases, Caspase-3 and Caspase-7, provides a definitive answer.[24][25][26]

Experimental Protocols & Methodologies

Trustworthiness: The validity of any cytotoxicity data hinges on meticulous execution and the inclusion of appropriate controls. Each protocol described below incorporates vehicle controls (to account for solvent effects), untreated negative controls (baseline viability), and positive controls (a known cytotoxic agent to confirm assay performance).

Protocol: Preparation of Compound Stock Solutions
  • Solvent Selection: Begin by determining the solubility of this compound. Dimethyl sulfoxide (DMSO) is the recommended first choice for novel small molecules due to its high solubilizing capacity and relative low toxicity at concentrations typically below 0.5% (v/v) in cell culture media.[27]

  • Stock Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial. Store at -20°C for long-term stability.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate complete cell culture medium. Ensure the final DMSO concentration in the highest dose applied to cells does not exceed 0.5%.

Protocol: Cell Seeding and Culture
  • Cell Maintenance: Culture HepG2, SH-SY5Y, and HEK293 cells in their respective recommended media (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Using a cell counter, determine the optimal seeding density for each cell line in a 96-well plate to ensure they are in the logarithmic growth phase and form a sub-confluent monolayer (approx. 80-90% confluency) at the end of the experiment.

  • Incubation: Seed the cells in a 96-well plate and allow them to adhere and stabilize overnight before compound treatment.[5]

Workflow Diagram: Tiered Cytotoxicity Assessment

The following diagram illustrates the logical flow of the experimental strategy.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Mechanistic Analysis prep_compound Prepare 2-MPP Stock & Dilutions seed_cells Seed HepG2, SH-SY5Y, HEK293 in 96-well plates treat Treat cells with 2-MPP (e.g., 24, 48, 72h) seed_cells->treat tier1 Tier 1: MTT Assay (Metabolic Activity) treat->tier1 decision Significant Cytotoxicity? tier1->decision tier2 Tier 2: LDH Assay (Membrane Integrity) decision->tier2 Yes report Report IC50 & No Toxicity decision->report No tier3 Tier 3: Caspase-3/7 Assay (Apoptosis) tier2->tier3

Caption: Tiered workflow for assessing this compound cytotoxicity.

Protocol: Tier 1 - MTT Metabolic Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18]

  • Compound Treatment: After overnight incubation, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[5][28]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.[19][20]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Tier 2 - LDH Membrane Integrity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[21][22][23]

  • Compound Treatment: Treat cells in a 96-well plate as described in the MTT protocol. It is crucial to set up three control wells: (1) Vehicle Control (spontaneous LDH release), (2) No-Cell Control (medium background), and (3) Maximum LDH Release Control (cells treated with a lysis buffer).[29]

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and dye) to each well with the supernatant.

  • Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[30]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the control wells.

Protocol: Tier 3 - Caspase-3/7 Apoptosis Assay

This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a light signal.[24][25]

  • Compound Treatment: Treat cells in an opaque-walled 96-well plate (to minimize signal crosstalk) as previously described.

  • Reagent Addition: After incubation, allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[25]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[25]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. The primary endpoint for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Hypothetical IC50 Values for this compound

Cell LineAssayIncubation TimeIC50 (µM)
HepG2MTT24h75.2 ± 5.1
48h48.9 ± 3.8
SH-SY5YMTT24h> 100
48h82.1 ± 6.5
HEK293MTT48h> 100

Interpretation: By comparing the IC50 values across different cell lines and assays, a narrative of the compound's cytotoxic profile emerges. For instance, if the MTT assay shows a low IC50 but the LDH assay shows minimal toxicity, it suggests the compound may be cytostatic (inhibiting proliferation) or acting via apoptosis rather than necrosis. A significantly lower IC50 in HepG2 cells compared to others might indicate a specific mechanism of hepatotoxicity.

Hypothetical Mechanistic Pathway: Apoptosis Induction

Should the Caspase-3/7 assay yield a positive result, it indicates the involvement of apoptosis. A common pathway is the intrinsic (mitochondrial) pathway, which can be investigated further.

G compound This compound stress Cellular Stress (e.g., Mitochondrial) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cytoC Cytochrome c Release mito->cytoC apaf Apaf-1 cytoC->apaf cas9 Pro-Caspase-9 apaf->cas9 apoptosome Apoptosome Formation cas9->apoptosome cas37 Pro-Caspase-3/7 apoptosome->cas37 active_cas37 Active Caspase-3/7 (Measured by Assay) cas37->active_cas37 apoptosis Apoptosis active_cas37->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by 2-MPP.

References

Probing the Untapped Potential of 2-(2-Methoxyphenyl)piperidine: A Guide for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of clinically approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases[1]. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for engaging with biological targets[1]. Within this family, 2-(2-Methoxyphenyl)piperidine emerges as a compound of significant interest, not as a fully validated chemical probe with a single, defined application, but as a versatile synthetic intermediate and a foundational structure for exploring multiple target classes[2][3].

This guide is designed for researchers, scientists, and drug development professionals. It will not present this compound as a turnkey solution. Instead, it will provide the strategic framework, experimental protocols, and critical-thinking tools necessary to characterize this compound and leverage its potential as a starting point for developing novel chemical probes and therapeutic leads. We will delve into the known biological activities of its close derivatives to inform a rational, hypothesis-driven approach to its application.

Part 1: The Scientific Rationale - Why Investigate this compound?

The true utility of this compound as a research tool lies in the pharmacological landscape of its more complex analogues. The 2-methoxyphenylpiperidine moiety is a recurring motif in ligands targeting several important receptor families. A comprehensive understanding of this context is crucial before embarking on any experimental work.

The Serotonin (5-HT) Receptor Connection

The 2-methoxyphenyl group attached to a nitrogen-containing heterocycle is a classic pharmacophore for serotonin receptors, particularly the 5-HT1A subtype[4][5][6]. For instance, the renowned 5-HT1A antagonist WAY100635 features a 4-(2-methoxyphenyl)piperazine core[4][5]. While direct replacement of the piperazine with a piperidine in some analogues resulted in a loss of affinity for the 5-HT1A receptor, this structural similarity warrants investigation[4][5]. It is plausible that this compound itself may act as a low-affinity ligand or a fragment that can be elaborated to achieve high-affinity binding.

The Adrenergic Receptor (AR) Hypothesis

Derivatives of (methoxyphenyl)piperidine and (methoxyphenyl)piperazine have demonstrated significant affinity for α1-adrenergic receptors[7][8][9]. For example, a series of (2-cyclopropoxyphenyl)piperidine derivatives were synthesized and shown to be potent and selective antagonists for the α1A- and α1D-AR subtypes[8]. Given that the 2-methoxyphenyl group is a bioisostere of the 2-cyclopropoxyphenyl group, it is a logical hypothesis that this compound could serve as a foundational scaffold for novel α1-AR antagonists.

The NMDA Receptor and Dissociative Anesthetics Link

A more complex derivative, 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine (methoxphenidine or MXP), is a known uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with dissociative properties[10]. While structurally distinct from this compound, the presence of this shared structural element suggests a potential, albeit likely weak, interaction with the NMDA receptor complex. This could be an avenue for developing novel modulators of glutamatergic neurotransmission.

Summary of Potential Applications

The table below summarizes the key biological targets associated with derivatives of this compound, providing a rational basis for its exploration as a chemical probe or starting material.

Target FamilySpecific Receptor(s)Observed Activity of DerivativesPotential Application of this compoundKey References
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT7AntagonismFragment for library synthesis, low-affinity probe[4][5][6]
Adrenergic Receptors α1A, α1DAntagonismScaffold for selective α1-AR antagonists[7][8][9]
Dopamine Receptors D2, D3Antagonism/ModulationCore structure for CNS drug discovery[3][6]
Ion Channels NMDA ReceptorUncompetitive AntagonismStarting point for novel NMDA receptor modulators[10]
Enzymes Acetylcholinesterase (AChE)InhibitionPotential for dual-action Alzheimer's therapeutics[11]

Part 2: Experimental Protocols - A Framework for Characterization and Application

As this compound is not a validated probe, the first step for any researcher is to thoroughly characterize its biological activity. The following protocols are designed to be self-validating systems, providing a clear path to determine the compound's primary targets, its potency, and its selectivity.

Initial Target Screening: Radioligand Binding Assays

The principle behind a radioligand binding assay is to measure the affinity of a test compound for a receptor by assessing its ability to displace a known high-affinity radiolabeled ligand. This is the foundational experiment to determine if this compound interacts directly with a hypothesized target.

Protocol: Competitive Radioligand Binding Assay for α1A-Adrenergic Receptor

  • Materials:

    • HEK293 cells stably expressing the human α1A-adrenergic receptor.

    • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).

    • Non-specific binding control: Phentolamine (10 µM).

    • This compound stock solution (10 mM in DMSO).

    • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize α1A-AR expressing cells in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei. Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

    • Assay Setup: In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 10 µM Phentolamine (for non-specific binding).

      • 25 µL of varying concentrations of this compound (e.g., from 1 nM to 100 µM).

      • 25 µL of [3H]-Prazosin (at a final concentration near its Kd, e.g., 0.2 nM).

      • 175 µL of membrane preparation (containing 10-20 µg of protein).

    • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [3H]-Prazosin is a well-characterized, high-affinity antagonist for α1-ARs, making it an excellent tool for competitive binding assays.

  • Non-specific Binding Control: Phentolamine is used at a high concentration to saturate all specific binding sites, allowing for the accurate determination of background signal.

  • Cheng-Prusoff Correction: The IC50 is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this, providing a more absolute measure of affinity (Ki).

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Selectivity & Control A Hypothesize Targets (e.g., 5-HT1A, a1-AR, NMDA-R) B Primary Screen: Radioligand Binding Assays A->B Based on literature of derivatives C Determine Ki values for multiple targets B->C D Select Primary Target (Highest Affinity) C->D E Cell-Based Functional Assay (e.g., Calcium Flux, cAMP) D->E F Determine Agonist/Antagonist Activity & Potency (EC50/IC50) E->F G Selectivity Panel: Test against related receptors F->G H Identify/Synthesize Inactive Analogue (Negative Control) F->H I Validated Chemical Probe & Negative Control Pair G->I H->I

Caption: Workflow for validating this compound as a chemical probe.

Functional Characterization: Cell-Based Assays

Once a binding affinity is established, it is critical to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Protocol: Gq-Coupled Receptor Activity via Calcium Flux Assay (for α1A-AR)

  • Materials:

    • CHO or HEK293 cells stably expressing the human α1A-adrenergic receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Agonist: Phenylephrine.

    • This compound stock solution (10 mM in DMSO).

    • Fluorescence plate reader with an injection port (e.g., FLIPR, FlexStation).

  • Procedure (Antagonist Mode):

    • Cell Plating: Seed the α1A-AR expressing cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Dye Loading: Remove the growth medium and add the Fluo-4 AM loading solution. Incubate for 60 minutes at 37°C.

    • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

    • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

    • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

    • Agonist Injection: Inject a concentration of phenylephrine that elicits a submaximal response (EC80) and continue to record the fluorescence intensity for 60-90 seconds.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the intracellular calcium concentration.

    • Calculate the percentage of inhibition of the phenylephrine response at each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the IC50.

    • To determine if the compound is an agonist, perform the experiment without the agonist injection step. An increase in fluorescence upon addition of this compound would indicate agonistic activity.

Trustworthiness Through Self-Validation: This two-step process (binding followed by functional assay) is inherently self-validating. A compound that shows high affinity in a binding assay but no activity in a corresponding functional assay may be a silent antagonist, a tool of immense value. Conversely, a compound that shows functional activity without corresponding binding affinity at the target receptor would raise a red flag, suggesting an off-target effect that requires further investigation.

Part 3: Advanced Applications and Considerations

Developing a Negative Control

A crucial element for any chemical probe experiment is a structurally similar but biologically inactive negative control. For this compound, a potential negative control could be the 4-methoxyphenyl isomer, 2-(4-Methoxyphenyl)piperidine, or the un-substituted analogue, 2-phenylpiperidine. The same binding and functional assays described above must be used to confirm the lack of activity of the proposed negative control at the target of interest.

From Probe to Lead: Synthetic Elaboration

Given that this compound is likely a fragment or scaffold, its primary use may be as a starting material for the synthesis of more potent and selective ligands[12][13]. The piperidine nitrogen provides a convenient handle for chemical modification.

Synthetic Workflow Example: N-Alkylation to Probe Linker Space

Caption: Synthetic scheme for library generation from the parent scaffold.

This approach allows for the systematic exploration of the structure-activity relationship (SAR) to improve potency and selectivity, potentially leading to the development of high-quality chemical probes or drug candidates[9].

Conclusion: A Call for Rigorous Investigation

This compound is not an off-the-shelf chemical probe. It is a molecule of potential, a starting point for discovery. Its value lies in its structural relationship to ligands for multiple important CNS targets. By applying the rigorous, hypothesis-driven framework of binding assays, functional characterization, and selectivity profiling outlined in this guide, researchers can unlock its true utility. This process of careful, systematic investigation embodies the principles of good chemical biology, transforming a simple chemical entity into a powerful tool for dissecting complex biological systems and paving the way for the next generation of therapeutics.

References

Large-scale synthesis of 2-(2-Methoxyphenyl)piperidine for research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-(2-Methoxyphenyl)piperidine for Research Applications

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and neuroscience research. The 2-arylpiperidine motif is a privileged scaffold found in numerous biologically active compounds.[1][2] This document provides a detailed, step-by-step methodology for the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine, a method selected for its efficiency, scalability, and high yield. We offer in-depth explanations for experimental choices, complete analytical characterization protocols for quality assurance, and essential safety guidelines to ensure reliable and safe execution in a research or process chemistry setting.

Introduction and Scientific Rationale

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals and natural products.[2] When substituted with an aryl group at the 2-position, these structures often exhibit significant biological activities, interacting with various receptors and enzymes in the central nervous system. This compound, in particular, serves as a crucial intermediate for developing novel therapeutics, including potential agents for neurological disorders.[3]

The primary challenge in producing this compound for research and development is establishing a synthesis route that is not only high-yielding but also amenable to scale-up without compromising purity. While several methods exist for creating 2-arylpiperidines, such as those involving Grignard reagents,[4][5][6][7] the catalytic hydrogenation of the corresponding pyridine precursor stands out as a highly effective and industrially viable approach.[8][9]

This application note provides a thoroughly validated protocol based on the heterogeneous catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine using Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, under acidic conditions. This method is favored for its operational simplicity, the commercial availability of starting materials, and the clean reaction profile that facilitates straightforward purification.

Synthetic Strategy: Catalytic Hydrogenation Workflow

The conversion of the aromatic pyridine ring to a saturated piperidine ring is achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the heterocycle in the presence of a metal catalyst.

Causality of Method Selection:

  • Catalyst: Platinum(IV) oxide (PtO₂) is selected due to its high activity and efficacy in hydrogenating pyridine rings under mild conditions.[8] It operates effectively at room temperature, reducing the need for specialized high-temperature equipment and minimizing potential side reactions.

  • Solvent and Activator: Glacial acetic acid serves a dual purpose. It is an excellent solvent for the pyridine substrate and, crucially, it protonates the pyridine nitrogen. This protonation forms a pyridinium ion, which is more electrophilic and thus more susceptible to reduction than the neutral pyridine ring.[8][10]

  • Pressure: A moderate hydrogen pressure (50-70 bar) ensures a sufficient concentration of dissolved hydrogen to drive the reaction to completion in a reasonable timeframe without requiring ultra-high-pressure reactors.[8]

The overall workflow is depicted below, from starting material preparation to the isolation of the final, purified product.

G sub Substrate Preparation (Dissolution in Acetic Acid) react Hydrogenation Reaction (PtO₂, H₂, 50-70 bar, RT) sub->react Charge Reactor filter Catalyst Filtration (via Celite®) react->filter Reaction Complete neut Neutralization & Work-up (Basification & Extraction) filter->neut Crude Filtrate purify Purification (Vacuum Distillation) neut->purify Crude Product final Final Product This compound purify->final Purified Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis, work-up, and purification of this compound on a multi-gram scale.

Materials and Equipment
Reagents & Materials CAS Number Grade Notes
2-(2-Methoxyphenyl)pyridine51328-33-3>97%Starting material
Platinum(IV) oxide (PtO₂)1314-15-4ReagentAdams' catalyst
Glacial Acetic Acid64-19-7ACS GradeSolvent
Hydrogen (H₂) Gas1333-74-0High PurityReducing agent
Celite® 54561790-53-2N/AFilter aid
Sodium Bicarbonate (NaHCO₃)144-55-8TechnicalFor neutralization
Ethyl Acetate (EtOAc)141-78-6ACS GradeExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6AnhydrousDrying agent
Equipment Description
High-Pressure ReactorParr shaker or equivalent autoclave (e.g., 500 mL)
Magnetic Stir Plate & BarsFor dissolution and neutralization steps
Buchner Funnel & Filter FlaskFor catalyst filtration
Separatory FunnelFor aqueous extraction
Rotary EvaporatorFor solvent removal
Vacuum Distillation ApparatusFor final purification
Standard Laboratory GlasswareBeakers, flasks, graduated cylinders
Step-by-Step Synthesis Protocol

1. Reactor Preparation and Charging: a. To a 500 mL glass liner for the hydrogenation reactor, add 2-(2-methoxyphenyl)pyridine (10.0 g, 54.0 mmol). b. Add glacial acetic acid (100 mL) and a magnetic stir bar. Stir the mixture until the substrate is fully dissolved. c. Carefully add Platinum(IV) oxide (PtO₂, 0.50 g, 5 mol%). Rationale: A 5 mol% catalyst loading provides a balance between reaction rate and cost-effectiveness. The catalyst is added last to minimize contact time with the acidic medium before the reaction starts.

2. Hydrogenation: a. Place the glass liner into the high-pressure reactor and seal the apparatus according to the manufacturer's instructions. b. Purge the reactor vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere. c. Pressurize the reactor with hydrogen to 60 bar (approx. 870 psi). d. Begin vigorous stirring and maintain the reaction at room temperature (20-25 °C). e. Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 6-10 hours.[8]

3. Reaction Work-up and Product Isolation: a. Once hydrogen uptake ceases, carefully vent the reactor and purge it three times with nitrogen gas. b. Prepare a pad of Celite® (approx. 2 cm thick) in a Buchner funnel. Wet the pad with a small amount of ethyl acetate. c. Carefully filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Safety Note: The catalyst may be pyrophoric upon drying; keep the filter cake wet with solvent. d. Wash the filter cake with additional ethyl acetate (3 x 30 mL) to ensure complete recovery of the product. e. Transfer the combined filtrate to a large flask (e.g., 1 L). Cool the flask in an ice bath. f. Slowly and carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases and the pH of the aqueous layer is >8. g. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). h. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). i. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Purification Protocol

The crude this compound can be purified to >98% purity via vacuum distillation.

  • Set up a short-path distillation apparatus for vacuum operation.

  • Transfer the crude oil to the distillation flask.

  • Apply vacuum and gently heat the flask using an oil bath.

  • Collect the fraction boiling at approximately 110-115 °C at 1 mmHg.

  • The purified product is a colorless to pale yellow oil.

Expected Yield: 85-95%.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized this compound. The following workflow ensures the final product meets the standards required for subsequent research applications.[11][12][13][14]

G sample Purified Product Sample nmr ¹H and ¹³C NMR (Structural Confirmation) sample->nmr ms GC-MS (Purity & Mass Verification) sample->ms ir FT-IR (Functional Group ID) sample->ir pass QC Pass (Release for Research) nmr->pass ms->pass ir->pass

Caption: Quality control workflow for final product validation.

Summary of Analytical Data
Analysis Parameter Expected Result
Appearance Physical StateColorless to pale yellow oil
Yield %85-95%
Purity (GC-MS) Area %>98%
Mass Spec. (EI) m/z191.13 [M]⁺, consistent with C₁₂H₁₇NO
¹H NMR δ (ppm), CDCl₃~7.2-6.8 (m, 4H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.5-1.5 (m, 10H, piperidine-H)
¹³C NMR δ (ppm), CDCl₃~157, 130, 128, 121, 110 (Ar-C), ~60 (C2), ~55 (OCH₃), ~46, 32, 26, 25 (piperidine-C)
FT-IR ν (cm⁻¹)~3300 (N-H stretch), ~2930, 2850 (C-H stretch), ~1590, 1490 (C=C stretch), ~1240 (C-O stretch)

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Chemical Hazards:

    • 2-(2-Methoxyphenyl)pyridine: Harmful if swallowed. Causes skin and eye irritation.[15][16][17]

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.[18]

    • Platinum(IV) oxide: May cause respiratory irritation. The reduced platinum on Celite® can be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst by slowly adding it to a large volume of water.

    • Ethyl Acetate: Highly flammable liquid and vapor.[19]

  • Procedural Hazards:

    • High-Pressure Hydrogenation: Use a blast shield and operate the reactor behind a certified safety sash. Ensure proper training on the equipment.

    • Hydrogen Gas: Extremely flammable. Ensure there are no ignition sources in the vicinity.

  • Personal Protective Equipment (PPE):

    • Safety glasses or goggles, flame-resistant lab coat, and nitrile gloves are mandatory at all times.

  • Waste Disposal:

    • Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and halogen-free solvent waste should be collected in separate, labeled containers.

Conclusion

The catalytic hydrogenation protocol detailed in this application note provides a reliable, efficient, and scalable method for the synthesis of high-purity this compound. By explaining the rationale behind key procedural steps and including comprehensive analytical and safety data, this guide serves as a self-validating system for researchers, scientists, and drug development professionals, enabling the consistent production of this important chemical intermediate for advanced research applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What are the most common synthetic routes to prepare 2-(2-methoxyphenyl)piperidine?

There are several established methods for the synthesis of this compound. The most prevalent approaches include:

  • Pictet-Spengler Reaction: This is a classic and versatile method for constructing the tetrahydroisoquinoline and related heterocyclic frameworks, including the piperidine ring system in this case. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[1] While traditionally employing protic or Lewis acids, newer modifications utilize milder catalysts like chiral phosphoric acids.[2]

  • Reductive Amination: This is a widely used method for forming C-N bonds and can be applied intramolecularly to form the piperidine ring.[3][4][5] This approach often involves the formation of an imine or enamine intermediate from a dicarbonyl compound or a keto-amine, which is then reduced in situ. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[4][6]

  • Catalytic Hydrogenation of Pyridine Derivatives: Substituted pyridines can be hydrogenated to the corresponding piperidines using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is particularly useful if the corresponding substituted pyridine is readily available.

Q2: I am observing a low yield in my synthesis. What are the likely causes?

Low yields in the synthesis of this compound can stem from several factors. Here are some of the most common culprits and initial troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule. Common side reactions include over-alkylation, polymerization, or decomposition of starting materials or the product itself.[2]

  • Suboptimal Reagent Stoichiometry: The molar ratio of your reactants is critical. An excess or deficit of a key reagent can lead to incomplete conversion or the formation of side products.

  • Inefficient Purification: Product loss during the work-up and purification steps is a common issue. This can be due to the use of an inappropriate purification method, such as column chromatography with the wrong solvent system or improper extraction techniques.

TROUBLESHOOTING GUIDE

This section provides a more detailed breakdown of common issues and their solutions, organized by the synthetic approach.

Scenario 1: Low Yield in Pictet-Spengler Reaction

Problem: The Pictet-Spengler reaction is producing a low yield of this compound.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Improper Acid Catalyst The choice and concentration of the acid catalyst are critical. Too strong an acid can lead to decomposition, while too weak an acid may not effectively catalyze the reaction.Traditionally, protic acids like HCl or H₂SO₄, or Lewis acids such as BF₃·OEt₂ are used.[2] For sensitive substrates, consider milder catalysts like chiral phosphoric acids.[2] Optimization of catalyst loading is also recommended.
Suboptimal Reaction Temperature The optimal temperature can vary significantly. Some reactions proceed at room temperature, while others require heating.[2] Excessive heat can lead to the formation of byproducts and decomposition.Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC to prevent decomposition.[2]
Inappropriate Solvent The solvent influences the solubility of reactants and the stability of intermediates.[2]While protic solvents are commonly used, aprotic solvents have sometimes resulted in better yields.[2] A screening of different solvents may be necessary to find the optimal one for your specific substrates.
Formation of Side Products Over-alkylation or polymerization can occur where the product reacts further with the starting materials.Use a slight excess of the carbonyl compound to ensure the complete consumption of the amine starting material.[1] Careful control of stoichiometry and slow addition of reagents can also minimize these side reactions.

Experimental Workflow: Optimizing the Pictet-Spengler Reaction

Caption: A logical workflow for optimizing the Pictet-Spengler reaction to improve yield.

Scenario 2: Issues with Reductive Amination

Problem: The intramolecular reductive amination is resulting in a low yield or a complex mixture of products.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Ineffective Reducing Agent The choice of reducing agent is crucial and depends on the stability of the imine/enamine intermediate and the presence of other reducible functional groups.Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less reactive towards carbonyls at neutral or slightly acidic pH, selectively reducing the iminium ion.[6] Sodium triacetoxyborohydride (STAB) is another mild and effective option. For more robust substrates, catalytic hydrogenation can be employed.
pH Control The pH of the reaction medium is critical for the formation of the imine/enamine intermediate.The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without causing significant hydrolysis or side reactions. The use of buffers can help maintain the optimal pH.
Formation of Over-reduced or Side Products If the reducing agent is too strong or added too quickly, it can lead to the reduction of the starting carbonyl compound or other functional groups.Use a milder reducing agent and add it portion-wise to control the reaction rate. Monitoring the reaction closely by TLC or LC-MS is essential.
Stereocontrol Issues For substrates with pre-existing stereocenters, the reductive amination can lead to the formation of diastereomers.The choice of reducing agent and reaction conditions can influence the diastereoselectivity. Chiral catalysts or auxiliaries may be necessary to achieve high stereocontrol.

Decision Tree: Troubleshooting Reductive Amination

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Check_pH Is the pH optimal (4-6)? Start->Check_pH Adjust_pH Adjust pH with buffer or mild acid Check_pH->Adjust_pH No Check_Reducer Is the reducing agent appropriate? Check_pH->Check_Reducer Yes Adjust_pH->Check_Reducer Change_Reducer Try a milder reducing agent (e.g., NaBH3CN, STAB) Check_Reducer->Change_Reducer No Check_Stoichiometry Are reactant ratios correct? Check_Reducer->Check_Stoichiometry Yes Change_Reducer->Check_Stoichiometry Adjust_Stoichiometry Optimize stoichiometry Check_Stoichiometry->Adjust_Stoichiometry No Purification_Issue Is product lost during purification? Check_Stoichiometry->Purification_Issue Yes Adjust_Stoichiometry->Purification_Issue Optimize_Purification Optimize purification method (e.g., column chromatography, crystallization) Purification_Issue->Optimize_Purification Yes Success Yield Improved Purification_Issue->Success No Optimize_Purification->Success

Caption: A decision tree to systematically troubleshoot common issues in reductive amination reactions.

Protocol: General Procedure for Purification

Problem: Difficulty in purifying the final product, this compound.

Recommended Protocol:

  • Work-up: After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated sodium bicarbonate solution). Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of the crude mixture.

  • Crystallization/Distillation: Depending on the physical state of the purified product, it can be further purified by crystallization from a suitable solvent system or by distillation under reduced pressure.

References

Technical Support Center: Purification of 2-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

This compound is a key structural motif in medicinal chemistry. Its synthesis, often involving the reduction of the corresponding pyridine or through organometallic routes, can lead to a variety of impurities. The purification process is critical to ensure the quality and reliability of downstream applications. The primary challenges in purifying this compound stem from the presence of structurally similar impurities, its basic nature, and its physicochemical properties which can complicate standard purification techniques.

This guide will address these challenges by providing a logical, step-by-step approach to purification, from initial workup to final polishing, ensuring you can achieve the desired purity for your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurities present will largely depend on the synthetic route employed. Here are the most common ones:

  • From Pyridine Reduction:

    • Unreacted Starting Material: 2-(2-Methoxyphenyl)pyridine.

    • Incompletely Reduced Intermediates: Tetrahydropyridine derivatives.[1]

    • Over-reduction Byproducts: Ring-opened products such as 1-(2-methoxyphenyl)pentan-1-amine.[1]

    • Catalyst Residues: Traces of metal catalysts (e.g., Pd, Pt, Rh) if not properly removed.

  • From Grignard or Organolithium Reactions:

    • Positional Isomers: 3-(2-Methoxyphenyl)piperidine and 4-(2-Methoxyphenyl)piperidine may form depending on the synthetic strategy. The separation of such isomers can be a significant challenge.[2][3]

    • Starting Materials: Unreacted 2-methoxyphenyl bromide or related precursors.

    • Coupling Byproducts: Biphenyl-type impurities from the coupling of Grignard reagents.[4]

  • General Impurities:

    • Solvent Residues: Residual solvents from the reaction or initial workup.

    • Degradation Products: The piperidine moiety can be susceptible to oxidation or reaction with atmospheric carbon dioxide over time.[4]

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out is a common problem with piperidine derivatives.[5] Here are several strategies to address this:

  • Purity Check: First, assess the purity of your oil by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A significant amount of impurities can inhibit crystallization. If impure, consider a preliminary purification by column chromatography.

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.[5] You can perform small-scale solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) to find a suitable system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed.[6] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

  • Salt Formation: Convert the basic freebase of this compound to its hydrochloride (HCl) salt. Amine hydrochlorides are often crystalline solids with higher melting points and different solubility profiles than the freebase, making them easier to recrystallize.[7] You can achieve this by bubbling dry HCl gas through a solution of the freebase in an anhydrous solvent like diethyl ether or by adding a solution of HCl in an organic solvent.

Q3: I am having trouble separating the ortho-, meta-, and para-isomers. What is the best approach?

A3: The separation of positional isomers is a known analytical challenge for methoxyphenyl-containing compounds.[2][3]

  • Column Chromatography: This is the most effective method for isomer separation. The choice of eluent is crucial. A good starting point is a gradient of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). You may need to add a small amount of a polar modifier like methanol or triethylamine to improve peak shape and resolution. Careful monitoring by TLC is essential to identify the fractions containing the desired isomer.

  • Preparative HPLC: For very difficult separations, preparative HPLC on a suitable stationary phase (e.g., silica or a specialized chiral column if applicable) can provide high-purity isomers.

Q4: How can I effectively remove catalyst residues from my product?

A4: Metal catalyst residues can interfere with subsequent reactions.

  • Filtration: After the reaction, filter the mixture through a pad of Celite® or a similar filter aid to remove the bulk of the heterogeneous catalyst.

  • Specialized Scavengers: For dissolved trace metals, consider using metal scavengers, which are functionalized silica or polymers that can selectively bind to the metal, allowing for its removal by filtration.

  • Acid-Base Extraction: An acid wash during the workup can help remove some basic metal oxides or hydroxides.

Troubleshooting Guides

This section provides structured troubleshooting for common purification issues.

Troubleshooting Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
Oiling Out - Compound is impure.- Cooling rate is too fast.- Solvent is too nonpolar or too polar.- Purify by column chromatography first.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Re-screen for a more suitable solvent or solvent system.[5]
No Crystal Formation - Solution is not saturated.- Compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.- Switch to a less polar solvent or use a two-solvent system.[6]
Poor Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool again to recover more product.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Recrystallize a second time.
Troubleshooting Column Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation - Inappropriate eluent system.- Column was packed improperly.- Column was overloaded.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.- Repack the column carefully to avoid air bubbles and channels.- Use a larger column or load less crude material.
Tailing of Spots on TLC/Column - Compound is interacting too strongly with the silica gel (due to its basicity).- Acidic impurities in the silica or solvent.- Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system.- Use deactivated silica gel or alumina.
Product is not Eluting - Eluent is too non-polar.- Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
Cracked Column Bed - The column ran dry.- Heat generated from the interaction of the solvent with the silica.- Never let the solvent level drop below the top of the silica gel.- Pack the column using a slurry method and allow it to cool if it becomes warm.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating the basic this compound from neutral or acidic impurities.

Diagram of the Acid-Base Extraction Workflow:

G crude Crude Product in Organic Solvent (e.g., DCM) sep_funnel1 Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel1 organic1 Organic Layer: Neutral/Acidic Impurities sep_funnel1->organic1 Separate aqueous1 Aqueous Layer: Protonated Product (Salt) sep_funnel1->aqueous1 Separate sep_funnel2 Separatory Funnel: Add 2M NaOH (aq) to pH > 10 aqueous1->sep_funnel2 aqueous2 Aqueous Layer: Inorganic Salts sep_funnel2->aqueous2 Separate organic2 Organic Layer: Purified Freebase sep_funnel2->organic2 Separate (Extract with DCM) dry Dry over Na2SO4 organic2->dry evap Evaporate Solvent dry->evap pure Pure Product evap->pure

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer.[1]

  • Separation: Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution until the pH is greater than 10. This will deprotonate the piperidine, regenerating the free base.

  • Re-extraction: Extract the aqueous layer multiple times with fresh DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.[1]

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the target compound from structurally similar impurities like isomers.

Diagram of the Column Chromatography Workflow:

G tlc 1. TLC Analysis: Optimize Eluent System packing 2. Column Packing: Slurry of Silica Gel in Eluent tlc->packing loading 3. Sample Loading: Concentrated Crude on Top of Silica packing->loading elution 4. Elution: Run Eluent Through Column loading->elution collection 5. Fraction Collection: Collect Eluate in Test Tubes elution->collection analysis 6. Fraction Analysis: Monitor by TLC collection->analysis combine 7. Combine & Evaporate: Pool Pure Fractions and Remove Solvent analysis->combine product Purified Product combine->product

Caption: General workflow for column chromatography purification.

Step-by-Step Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For this basic compound, adding 0.5-1% triethylamine to the eluent can prevent tailing.[1] Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.3.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, collecting fractions in test tubes.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This method is ideal for obtaining a high-purity, crystalline solid.

Step-by-Step Procedure:

  • Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate. Bubble dry HCl gas through the solution or add a stoichiometric amount of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether). A precipitate of the hydrochloride salt should form.

  • Isolation of Crude Salt: Collect the crude hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization:

    • Perform small-scale solubility tests to find a suitable recrystallization solvent. Good candidates for amine hydrochlorides include isopropanol, ethanol, or mixtures like ethanol/diethyl ether.[7]

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the pure crystalline this compound hydrochloride by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: Byproduct Identification in 2-(2-Methoxyphenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common byproducts encountered during synthesis. The piperidine scaffold is a crucial component in numerous pharmaceuticals, making the purity of its derivatives paramount.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and how do they influence byproduct formation?

The synthesis of 2-arylpiperidines, including our target compound, typically follows several major pathways. The choice of route inherently dictates the potential side reactions and resulting impurities.[1]

  • Cyclization of N-substituted 5-arylpent-4-en-1-amines: This is a common intramolecular approach.[1] Byproducts can arise from incomplete cyclization, isomerization of the double bond leading to undesired regioisomers, or side reactions related to the protecting groups used.

  • Catalytic Hydrogenation of 2-(2-Methoxyphenyl)pyridine: This reductive approach is direct but can be challenging. Incomplete reduction can leave tetrahydropyridine or dihydropyridine intermediates.[3] Harsh conditions may lead to over-reduction or cleavage of the methoxy group.

  • Nucleophilic Addition to Pyridine Derivatives: This involves reacting an organometallic reagent, such as 2-methoxyphenyllithium, with a suitable pyridine precursor. Common byproducts include di-substituted pyridines (if the reaction is not controlled) or products from the reaction of the organometallic reagent with the solvent or other electrophiles.

Q2: I'm observing a peak in my LC-MS with the same mass as my product but a different retention time. What could it be?

This is a classic sign of an isomeric byproduct . In the context of this compound synthesis, the most likely candidates are constitutional isomers where the methoxyphenyl group is attached to a different position on the piperidine ring.

  • Potential Cause: If your synthesis involves the cyclization of an open-chain precursor, poor regioselectivity during the ring-closing step can lead to the formation of 3-(2-Methoxyphenyl)piperidine or 4-(2-Methoxyphenyl)piperidine.[1] This can be influenced by the catalyst, solvent, and temperature. For instance, certain catalysts might favor one cyclization pathway over another.[1]

  • Troubleshooting:

    • Confirm Structure: Use 2D-NMR techniques (COSY, HMBC, HSQC) to definitively establish the connectivity of the aryl group to the piperidine ring.

    • Optimize Reaction Conditions: Varying the catalyst, temperature, or reaction time can influence the regioselectivity of the cyclization.[3]

Q3: My reaction yields are consistently low, and I have multiple unidentified spots on my TLC plate. What are the likely side reactions?

Low yields and multiple byproducts often point to issues with reaction conditions or reagent stability.[4]

  • Incomplete Cyclization: The starting material (e.g., the N-substituted 5-arylpent-4-en-1-amine) may remain if the reaction conditions are not optimal (e.g., insufficient temperature or reaction time).[4]

  • Decomposition: The starting materials or the product might be sensitive to the reaction conditions. For example, organometallic reagents can be highly reactive and may decompose if moisture or air is present.[3]

  • Polymerization: Under certain conditions, especially with reactive intermediates, polymerization can be a significant side reaction, leading to a complex mixture of products.[3]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a more detailed look at specific byproducts, their mechanisms of formation, and strategies to minimize their presence.

Observed Byproduct Potential Cause & Mechanism Recommended Action & Rationale
Unreacted Starting Material Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity.Optimize reaction conditions: Increase temperature or reaction time incrementally. Ensure the catalyst is fresh and active.[3]
Over-alkylation/di-substitution Products Excess of alkylating agent or reactive intermediate: The product itself can react further if a large excess of an electrophile is used.Stoichiometric control: Use a controlled amount of the limiting reagent and consider slow addition to maintain a low concentration.
Tetrahydropyridine/Dihydropyridine Intermediates Incomplete reduction of a pyridine precursor: Insufficient hydrogen pressure, catalyst poisoning, or short reaction time.[3]Modify reduction protocol: Increase hydrogen pressure, use a more active catalyst (e.g., Rh/C can be more effective than Pd/C for pyridine reduction), or extend the reaction time.[3] Ensure the starting material is pure to avoid catalyst poisoning.[3]
Demethylated Product (2-(2-Hydroxyphenyl)piperidine) Cleavage of the methoxy group: Often occurs under harsh acidic or reductive conditions.Use milder conditions: If using a hydrogenation route, select a catalyst and conditions known to be less aggressive towards ether groups. If strong acid is present, consider alternative, less acidic conditions.
Visualizing the Reaction and Byproduct Pathways

The following diagram illustrates a simplified reaction pathway for the synthesis of this compound via catalytic hydrogenation of the corresponding pyridine, highlighting where byproducts can form.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Pathways Start 2-(2-Methoxyphenyl)pyridine Product This compound Start->Product Catalytic Hydrogenation (e.g., H2, Pd/C) Byproduct1 Tetrahydropyridine Intermediate Start->Byproduct1 Incomplete Reduction Byproduct2 Demethylated Product (2-(2-Hydroxyphenyl)piperidine) Product->Byproduct2 Harsh Conditions (e.g., high temp/pressure)

Caption: Simplified reaction and byproduct pathway.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol outlines a general method for the reduction of 2-(2-Methoxyphenyl)pyridine.

Materials:

  • 2-(2-Methoxyphenyl)pyridine

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, dissolve 2-(2-Methoxyphenyl)pyridine (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the reactor and carefully vent the hydrogen.

  • Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Troubleshooting Workflow for Byproduct Identification

This workflow provides a systematic approach to identifying unknown byproducts.

Troubleshooting_Workflow Start Reaction Complete (TLC/LC-MS shows impurities) Step1 Isolate Impurity (Prep-TLC, Column Chromatography, or Prep-HPLC) Start->Step1 Step2 Characterize by Mass Spectrometry (HRMS to determine molecular formula) Step1->Step2 Step3 Structural Elucidation by NMR (1H, 13C, COSY, HSQC, HMBC) Step2->Step3 Step4 Propose Byproduct Structure Step3->Step4 Step5 Hypothesize Formation Mechanism Step4->Step5 Step6 Optimize Reaction to Minimize Byproduct Step5->Step6

Caption: Systematic workflow for byproduct identification.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methoxyphenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for improved yield, purity, and reproducibility.

Introduction

The synthesis of this compound, a key structural motif in various pharmacologically active compounds, is most commonly achieved through the catalytic hydrogenation of its aromatic precursor, 2-(2-methoxyphenyl)pyridine. While this method is direct and atom-economical, it is not without its challenges. The aromaticity of the pyridine ring necessitates the use of potent catalysts and specific reaction conditions. Furthermore, the presence of the Lewis basic nitrogen atom in both the starting material and the product can lead to catalyst poisoning, hindering the reaction's progress.

This guide will focus on the widely employed catalytic hydrogenation using Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic medium. We will delve into the critical parameters of this reaction, providing a detailed experimental protocol and a comprehensive troubleshooting guide to address the specific issues you may encounter.

Experimental Workflow: Catalytic Hydrogenation

The overall synthetic strategy involves the reduction of the pyridine ring of 2-(2-methoxyphenyl)pyridine to the corresponding piperidine.

Experimental Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start 2-(2-Methoxyphenyl)pyridine Reactor High-Pressure Reactor Start->Reactor Dissolve in Solvent Glacial Acetic Acid Solvent->Reactor Catalyst PtO₂ (Adams' Catalyst) Catalyst->Reactor Add Hydrogenation Hydrogen Gas (50-70 bar) Room Temperature 6-10 hours Reactor->Hydrogenation Quenching Quench with NaHCO₃ Hydrogenation->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine.

Materials:

  • 2-(2-methoxyphenyl)pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Petroleum ether and Ethyl acetate (for column chromatography elution)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 2-(2-methoxyphenyl)pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: To the solution, carefully add PtO₂ (5 mol%).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen and stir the mixture at room temperature for 6-10 hours.[1]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Quenching: Carefully quench the filtrate by adding a saturated solution of NaHCO₃ until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: The PtO₂ may be old or of poor quality.Use a fresh batch of high-quality PtO₂. Ensure proper storage of the catalyst under an inert atmosphere.
Catalyst Poisoning: The pyridine nitrogen can poison the catalyst surface.[2]The use of glacial acetic acid as a solvent helps to protonate the pyridine nitrogen, forming a pyridinium salt and reducing its poisoning effect. Ensure the solvent is of high purity.
Insufficient Hydrogen Pressure: The pressure may be too low for the reduction of the aromatic ring.Increase the hydrogen pressure within the safe limits of your reactor (typically 50-70 bar is effective).[1]
Inadequate Stirring: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen.Ensure vigorous stirring throughout the reaction to maintain a good suspension of the catalyst.
Incomplete Reaction Reaction Time Too Short: The hydrogenation of the pyridine ring can be slow.Increase the reaction time and monitor the progress by TLC or GC-MS until the starting material is consumed.
Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.In some cases, adding a fresh portion of the catalyst mid-reaction can help drive it to completion.
Formation of Side Products Hydrogenolysis of the Methoxy Group: Under harsh conditions, the methoxy group may be cleaved.Use milder reaction conditions (lower temperature and pressure if possible). Consider using a different catalyst that is less prone to causing hydrogenolysis, such as rhodium on carbon, though this may require re-optimization of other parameters.[3]
Partial Reduction: Formation of partially hydrogenated intermediates (e.g., tetrahydropyridines).Ensure sufficient hydrogen pressure and reaction time. The use of an acidic solvent like acetic acid generally promotes complete reduction.[1]
Difficult Product Isolation Emulsion during Work-up: The basic work-up can sometimes lead to the formation of stable emulsions.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product Loss during Purification: The product may be volatile or co-elute with impurities.Use a less volatile solvent for extraction if possible. Optimize the solvent system for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: Why is glacial acetic acid used as the solvent?

A1: Glacial acetic acid serves two primary purposes. Firstly, it acts as a solvent for the starting material and product. Secondly, and more importantly, it protonates the nitrogen atom of the pyridine ring, forming a pyridinium salt. This protonation reduces the electron density of the aromatic ring, making it more susceptible to hydrogenation. It also mitigates catalyst poisoning by the lone pair of electrons on the nitrogen atom.[1][2]

Q2: Can I use a different catalyst for this reaction?

A2: Yes, other catalysts can be used for pyridine hydrogenation. Rhodium-based catalysts, such as Rh/C or Rh₂O₃, are often more active than platinum and can operate under milder conditions.[3] However, the choice of catalyst may affect the chemoselectivity, particularly concerning the stability of the methoxy group. Palladium on carbon (Pd/C) is generally less effective for pyridine ring hydrogenation unless the ring is activated by electron-withdrawing groups.

Q3: Is it necessary to use a high-pressure reactor?

A3: Yes, for the hydrogenation of an aromatic ring like pyridine, high pressure is typically required to achieve a reasonable reaction rate and complete conversion.[4] Standard laboratory glassware is not designed to withstand such pressures, and a specialized high-pressure reactor is essential for safety.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a larger scale, monitoring the hydrogen uptake using a pressure gauge on the reactor can also indicate the reaction's progress. The reaction is complete when hydrogen consumption ceases.

Q5: What is the expected stereochemistry of the product?

A5: The catalytic hydrogenation of a prochiral starting material like 2-(2-methoxyphenyl)pyridine will result in a racemic mixture of the (R)- and (S)-enantiomers of this compound. If a specific stereoisomer is required, a chiral catalyst or a chiral resolution step would be necessary.

Reaction Mechanism Overview

The catalytic hydrogenation of pyridine on a platinum surface is a complex process involving several steps.

Reaction Mechanism Pyridine 2-(2-Methoxyphenyl)pyridine Adsorption Adsorption onto Catalyst Surface Pyridine->Adsorption Hydrogen_Addition Stepwise Hydrogen Addition Adsorption->Hydrogen_Addition H2_Activation H₂ Activation on Catalyst H2_Activation->Hydrogen_Addition Desorption Desorption from Catalyst Surface Hydrogen_Addition->Desorption Piperidine This compound Desorption->Piperidine

Caption: Simplified mechanism of catalytic hydrogenation.

  • Adsorption: The 2-(2-methoxyphenyl)pyridine molecule adsorbs onto the surface of the platinum catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the catalyst surface, forming reactive hydrogen atoms.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the pyridine ring, breaking the double bonds and eventually leading to the fully saturated piperidine ring.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing up the active site for another catalytic cycle.

References

Stability and degradation issues of 2-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Methoxyphenyl)piperidine

Introduction

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with this compound. This document addresses common questions and troubleshooting scenarios related to the compound's stability and degradation. Our goal is to provide not just procedural steps but also the underlying chemical principles to empower users to make informed decisions during their experiments.

Section 1: Frequently Asked Questions (FAQs) on Handling and Storage

Q1: What are the optimal long-term storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. The primary degradation risks for piperidine-containing compounds are oxidation, photodegradation, and exposure to moisture and incompatible atmospheres (e.g., acidic gases).

Core Recommendation: Based on the chemical nature of substituted piperidines and aryl ethers, we recommend the following storage conditions, summarized in Table 1.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale & Expert Insights
Temperature 2-8°C or -20°C (see product label)Reduced temperature slows down the rate of all potential chemical degradation reactions. For long-term storage (>6 months), -20°C is preferable.
Atmosphere Inert Gas (Argon or Nitrogen)The secondary amine in the piperidine ring is susceptible to oxidation by atmospheric oxygen.[1][2] Displacing air with an inert gas minimizes this risk.
Light Amber Vial / Protect from LightAromatic compounds can be susceptible to photolytic degradation.[2] Using an amber vial or storing the container in a dark place is a mandatory precaution.[3][4]
Container Tightly Sealed, Dry ContainerThe compound can be hygroscopic. A tightly sealed container prevents moisture absorption, which could facilitate hydrolytic or other degradation pathways.[3][4]

Causality Explained: The piperidine moiety contains a secondary amine, which is a known site for oxidation, potentially forming N-oxides or other degradation products.[1][2] Storing under an inert atmosphere directly mitigates this primary degradation route.

Q2: My solid sample of this compound has developed a slight yellow or brownish tint over time. Is it still usable?

A2: A change in color is a common visual indicator of chemical degradation.[1] For aromatic amines and related structures, this often suggests the formation of oxidized impurities. While the bulk of the material may still be the parent compound, the presence of these chromophoric (color-bearing) degradants indicates that the purity has been compromised.

Expert Recommendation:

  • Do not assume usability. The presence of impurities, even at low levels, can significantly impact experimental outcomes, especially in sensitive biological assays or catalytic reactions.

  • Re-qualify the material. Before use, the purity of the discolored material must be re-assessed using a suitable analytical technique, such as HPLC-UV, LC-MS, or NMR spectroscopy.

  • Compare to a reference. The analytical profile should be compared to a fresh, high-purity standard or the original certificate of analysis (CoA). If new peaks are detected or the purity has dropped below an acceptable threshold for your application, the material should be discarded or repurified.

Section 2: Troubleshooting Experimental & Analytical Issues

Q3: My HPLC analysis shows a new, more polar peak appearing in my aged sample solution. What could this be?

A3: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a standard reverse-phase column) in an aged sample of this compound strongly suggests the formation of an oxidation product.

Most Likely Culprit: N-Oxidation. The nitrogen atom on the piperidine ring is a primary site for oxidation. This reaction adds an oxygen atom to the nitrogen, forming a piperidine N-oxide derivative. This transformation significantly increases the molecule's polarity, leading to a much shorter retention time in reverse-phase chromatography.

Secondary Possibility: Ring Opening. More aggressive oxidative conditions can lead to the cleavage of the piperidine ring itself, resulting in highly polar, acyclic amino-aldehyde or amino-acid-type structures.[5][6]

Troubleshooting Workflow:

G start Unexpected Polar Peak in HPLC ms_analysis Analyze Peak by LC-MS start->ms_analysis Step 1 mass_check Determine Mass of Impurity ms_analysis->mass_check Step 2 delta_16 Mass +16 Da? mass_check->delta_16 Step 3 n_oxide Probable N-Oxide (Oxidative Degradation) delta_16->n_oxide Yes other_mass Other Mass Shift? delta_16->other_mass No hydrolysis Probable O-Demethylation Product (Mass -14 Da) (Acidic Degradation) other_mass->hydrolysis Yes (-14 Da) complex Investigate Complex Degradation (e.g., Ring Opening, Dimerization) other_mass->complex No

Caption: Troubleshooting workflow for identifying unknown polar impurities.

Q4: I am using the compound in an acidic mobile phase for chromatography and see a gradual loss of my main peak and the appearance of a new one. What is happening?

A4: This observation is likely due to the acid-catalyzed cleavage of the methoxyaryl ether bond. The methoxy group (-OCH₃) on the phenyl ring is relatively stable but can be cleaved under strongly acidic conditions, especially with certain acids like HBr or HI, to form a phenol.[7][8][9] Even prolonged exposure to moderately acidic mobile phases (e.g., pH < 2) at room temperature can cause slow degradation.

Degradation Pathway: The oxygen of the methoxy group is protonated by the acid, making it a better leaving group (methanol). The nucleophile from the acid (e.g., Br⁻) then attacks the methyl group (via Sₙ2) or the aromatic ring is attacked by water, ultimately yielding the corresponding phenol, 2-(2-hydroxyphenyl)piperidine.[7][10]

Preventative Measures:

  • Buffer the Mobile Phase: If possible, use a mobile phase buffered to a pH between 3 and 7.

  • Minimize Residence Time: Prepare solutions fresh and run samples promptly after placing them in the autosampler.

  • Use Weaker Acids: If acidic conditions are required, use a weaker acid like formic acid or acetic acid instead of trifluoroacetic acid (TFA), if chromatographically acceptable.

Potential Degradation Pathways Diagram:

DegradationPathways cluster_oxidation Oxidative Stress (Air, Peroxides) cluster_acid Acidic Stress (e.g., Strong Acid) Parent This compound N_Oxide N-Oxide Product (+16 Da) Parent->N_Oxide [O] Phenol 2-(2-Hydroxyphenyl)piperidine (-14 Da) Parent->Phenol H⁺ / Nu⁻ Ring_Opened Ring-Opened Products (e.g., Aminoaldehydes) N_Oxide->Ring_Opened Further [O]

Caption: Key degradation pathways for this compound.

Section 3: Protocols for Stability Assessment

Q5: How can I proactively assess the stability of this compound and identify its potential degradants in my specific formulation or solvent system?

A5: A Forced Degradation Study is the standard experimental approach to identify potential degradation pathways and products.[11][12] This involves subjecting the compound to stress conditions that are harsher than typical storage or experimental conditions to accelerate degradation.

Protocol: Forced Degradation Study

This protocol is a self-validating system as it includes an unstressed control sample, which serves as the baseline for comparison at every time point.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions:

  • For each condition, use a separate aliquot of the stock solution. Store a "Control" aliquot, protected from light, at 2-8°C.

Table 2: Forced Degradation Stress Conditions

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[11]To test stability against acid. Potential for ether cleavage.
Base Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[2]To test stability against base. Generally, piperidines are stable.
Oxidative Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at RT for 8 hours.[2]To induce oxidative degradation (e.g., N-oxidation).
Thermal Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[2]To assess thermal stability.
Photolytic Expose a solid and solution sample to light in a photostability chamber (ICH Q1B guidelines).To assess light sensitivity.

3. Sample Analysis:

  • At designated time points (e.g., 2, 8, 24 hours), withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples, including the control, to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation of the parent peak.

  • Use the MS data to identify the mass of the degradation products and propose their structures (e.g., +16 Da for oxidation, -14 Da for O-demethylation).

References

Technical Support Center: Troubleshooting 2-(2-Methoxyphenyl)piperidine Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 2-(2-Methoxyphenyl)piperidine. This guide is designed for researchers, analytical chemists, and drug development professionals. Here, we address common and complex challenges encountered during the analysis of this compound, providing not just solutions but the underlying scientific rationale to empower your method development and troubleshooting efforts.

Overview: The Analytical Landscape

This compound is a heterocyclic amine with properties that make its analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) feasible, yet not without potential pitfalls. Its basic piperidine nitrogen can lead to challenging chromatography, while the presence of positional isomers (e.g., 3- and 4-methoxyphenyl) necessitates high-resolution separation techniques. This guide provides a structured, question-and-answer approach to navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General & Method Selection

Q1: I am starting method development for this compound. Should I use GC-MS or LC-MS?

A1: The choice between GC-MS and LC-MS depends on your sample matrix, required sensitivity, and available instrumentation. Both are powerful techniques, but they have distinct advantages and disadvantages for this analyte.

  • LC-MS/MS is generally the preferred method for its high sensitivity, specificity, and applicability to complex biological matrices without requiring derivatization.[1] The piperidine nitrogen is readily protonated, making it ideal for positive mode electrospray ionization (ESI).

  • GC-MS is also a robust technique, particularly for volatile, thermally stable compounds.[2] However, the polar N-H group in the piperidine ring can cause peak tailing on standard non-polar GC columns. Derivatization may be required to improve peak shape and thermal stability, adding a step to your sample preparation.[3]

The following decision workflow can guide your choice:

start Start: Analyze This compound matrix What is the sample matrix? start->matrix sensitivity High sensitivity needed? (e.g., pg/mL) matrix->sensitivity Complex (e.g., Plasma, Urine) thermal_stability Is analyte stability a concern? matrix->thermal_stability Simple (e.g., Pure Substance) sensitivity->thermal_stability No lcms LC-MS/MS is Recommended sensitivity->lcms Yes thermal_stability->lcms Yes gcms GC-MS is a Viable Option thermal_stability->gcms No derivatize Consider Derivatization for GC-MS gcms->derivatize

Caption: Decision workflow for selecting an analytical technique.

Section 2: Liquid Chromatography (LC) Issues

Q2: My HPLC peak for this compound is tailing badly. What is causing this and how can I fix it?

A2: Peak tailing for this compound is almost certainly caused by the secondary amine in the piperidine ring. This basic nitrogen can interact strongly with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based C18 columns. This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Solutions, from simple to complex:

  • Mobile Phase Modification: The most straightforward fix is to add a competitor for the acidic sites.

    • Add an Acid: Incorporating a small amount of a strong acid like trifluoroacetic acid (TFA) or formic acid (0.1% is a good starting point) into your mobile phase will protonate the piperidine nitrogen to an ammonium ion (R₂NH₂⁺).[4] This reduces its interaction with silanols. It also protonates the silanol groups, further minimizing interaction.

    • Add a Basic Modifier: In some cases, adding a small amount of a basic modifier like diethylamine or triethylamine can saturate the silanol sites, preventing the analyte from interacting with them.[4]

  • Use a Modern, End-Capped Column: Column technology has advanced significantly.

    • Choose a column that is "end-capped." This means the manufacturer has chemically reacted most of the residual silanols with a small silylating agent (like trimethylsilyl chloride), making the surface more inert.

    • Consider columns with different stationary phase chemistry, such as those with embedded polar groups or hybrid silica particles, which are designed to reduce silanol activity and improve peak shape for basic compounds.

  • Adjust pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the piperidine nitrogen. This keeps the analyte consistently in its protonated form, leading to more uniform chromatographic behavior.

Q3: I'm struggling to separate this compound from its 3- and 4- positional isomers. What chromatographic strategies can I employ?

A3: Differentiating positional isomers is a common analytical challenge as they often have identical masses and similar polarities.[5][6] High-efficiency chromatography is key.

  • Optimize Your Column and Mobile Phase:

    • Use a High-Resolution Column: Employ a column with smaller particles (e.g., sub-2 µm for UHPLC or 2.6-3.5 µm for HPLC) and a longer length to increase theoretical plates and improve resolution.[7]

    • Experiment with Phenyl Phases: A column with a phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds through pi-pi interactions between the phenyl rings of the analyte and the stationary phase. This can often resolve isomers that co-elute on a standard C18 column.

    • Gradient Optimization: A slow, shallow gradient is crucial. A long, gradual increase in the organic solvent percentage around the elution time of the isomers will maximize their separation.[7]

  • Temperature Control: Adjusting the column temperature can alter selectivity. Try running the separation at different temperatures (e.g., 25°C, 40°C, 50°C) as this can change the interaction kinetics between the analytes and the stationary phase, potentially improving resolution.

ParameterStarting Point for Isomer SeparationRationale
Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm)High efficiency and alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI and improves peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileGood elution strength and UV transparency.
Gradient Start at 5-10% B, hold for 1 min, ramp slowly to 60-70% B over 10-15 minA shallow gradient is critical for resolving closely eluting compounds.[7]
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak efficiency.
Section 3: Gas Chromatography (GC) Issues

Q4: My compound seems to be degrading or giving a very broad peak in the GC inlet. What's happening?

A4: This is likely due to the polar N-H group and the thermal lability of the compound. The active N-H can interact with active sites in the GC inlet liner or the column, and high temperatures can cause degradation.

Troubleshooting Steps:

  • Inlet Maintenance: Use a fresh, deactivated inlet liner. An ultra-inert liner is highly recommended. Silanize the liner if you have the capability.

  • Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 220-250°C) and increase only if you observe poor peak shape due to slow volatilization.

  • Pulsed Splitless Injection: Use a pulsed splitless injection to get the sample onto the column quickly at the lowest possible temperature.

  • Derivatization: This is often the most effective solution. Reacting the N-H group with a silylating agent (e.g., BSTFA) or an acylating agent (e.g., TFAA) will create a less polar, more thermally stable derivative, resulting in sharp, symmetrical peaks.[3]

Protocol: Silylation of this compound for GC-MS Analysis
  • Dry Down: Evaporate the sample extract containing the analyte to complete dryness under a gentle stream of nitrogen. It is critical that no water is present, as it will consume the derivatizing reagent.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous acetonitrile) and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL into the GC-MS system.

Section 4: Mass Spectrometry (MS) & Detection Issues

Q5: I'm analyzing my compound in a biological matrix (e.g., plasma) and see significant signal suppression. How can I mitigate this matrix effect?

A5: Matrix effect is a common challenge in bioanalysis where co-eluting endogenous components from the sample (like phospholipids) suppress or enhance the ionization of the target analyte in the MS source.[8][9] This can severely impact accuracy and precision.

Mitigation Strategies Workflow:

start Problem: Ion Suppression (Matrix Effect) cleanup Improve Sample Cleanup start->cleanup chromatography Modify Chromatography start->chromatography is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->is cleanup_opts Switch from Protein Precipitation to LLE or SPE cleanup->cleanup_opts chrom_opts Adjust Gradient to Separate Analyte from Phospholipids chromatography->chrom_opts is_exp SIL-IS co-elutes and experiences the same matrix effect, providing the most accurate correction. is->is_exp

Caption: Strategies to mitigate matrix effects in LC-MS bioanalysis.

  • Improve Sample Preparation: Simple protein precipitation may not be sufficient.

    • Liquid-Liquid Extraction (LLE): Use an appropriate organic solvent to selectively extract your analyte, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Use a reversed-phase or mixed-mode cation exchange cartridge to retain the analyte while washing away interfering substances.[10]

  • Adjust Chromatography: Change your LC gradient to shift the retention time of your analyte away from the "phospholipid zone" that typically elutes in the mid-to-late part of a reversed-phase gradient.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[11] A deuterated version of this compound will behave almost identically to the analyte during sample prep and chromatography and will experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[11]

Q6: What are the expected mass fragments for this compound in GC-MS (EI) and LC-MS (ESI)?

A6: Understanding the fragmentation pattern is crucial for confident identification and for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods.

TechniqueIonization ModeParent Ion (m/z)Key Expected Fragments (m/z) & Proposed Structures
LC-MS ESI Positive192.14 [M+H]⁺ Fragments are generated via collision-induced dissociation (CID) of the parent ion. Expected losses include parts of the piperidine ring or the methoxy group.
GC-MS Electron Ionization (EI)191.13 [M]⁺ m/z 190: [M-H]⁺m/z 176: [M-CH₃]⁺ (Loss of methyl from methoxy)m/z 84: Piperidine ring fragmentThe fragmentation pattern will be complex, but the molecular ion should be visible.[12]

References

How to avoid common pitfalls in 2-(2-Methoxyphenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-(2-Methoxyphenyl)piperidine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in overcoming common pitfalls encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds. Its synthesis can be approached through several routes, with the most common being the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine and the addition of a Grignard reagent to a protected 2-piperidone derivative. While seemingly straightforward, both methods present unique challenges that can lead to low yields, impure products, and difficulty in purification. This guide will address these potential pitfalls in a question-and-answer format, providing detailed explanations and actionable solutions.

II. Troubleshooting Guide: Catalytic Hydrogenation of 2-(2-Methoxyphenyl)pyridine

The catalytic hydrogenation of the corresponding pyridine derivative is a widely used method for the synthesis of 2-substituted piperidines. This process, however, is not without its complications.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of 2-(2-methoxyphenyl)pyridine is very slow or incomplete. What are the possible causes and how can I fix it?

A1: Slow or incomplete hydrogenation can stem from several factors related to the catalyst, substrate, and reaction conditions.

  • Catalyst Deactivation: The catalyst is the heart of the hydrogenation reaction, and its activity is paramount.

    • Poisoning: The pyridine nitrogen itself can act as a catalyst poison. Furthermore, impurities in the starting material or solvent, such as sulfur or halogenated compounds, can irreversibly poison the catalyst. Ensure the purity of your 2-(2-methoxyphenyl)pyridine and use high-purity solvents.

    • Improper Handling: Platinum and palladium catalysts are often pyrophoric and can be deactivated by exposure to air. Handle the catalyst under an inert atmosphere.

    • Solution: Use a fresh batch of a high-quality catalyst, such as platinum oxide (PtO2) or palladium on carbon (Pd/C). Consider using a more robust catalyst like rhodium on carbon (Rh/C) if poisoning is suspected.[1][2]

  • Insufficient Hydrogen Pressure: The reaction requires an adequate supply of hydrogen to proceed efficiently.

    • Low Pressure: The pressure in your reaction vessel may be too low for the chosen catalyst and substrate.

    • Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the gas, liquid, and solid phases, limiting the availability of hydrogen at the catalyst surface.

    • Solution: Increase the hydrogen pressure incrementally. Ensure vigorous stirring to create a good vortex and maximize gas-liquid-solid contact.

  • Sub-optimal Reaction Temperature and Solvent:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature is a balance between reaction rate and selectivity.

    • Solvent: The choice of solvent can significantly impact the reaction. Acidic solvents like acetic acid can protonate the pyridine nitrogen, facilitating hydrogenation but also potentially leading to side reactions.[1][3]

    • Solution: Start with room temperature and gradually increase if the reaction is sluggish. Common solvents include ethanol, methanol, and acetic acid. A co-solvent system might also be beneficial.

Q2: I am observing significant amounts of byproducts in my hydrogenation reaction. What are they and how can I minimize their formation?

A2: The most common byproduct in the hydrogenation of substituted pyridines is the result of over-reduction or hydrogenolysis.

  • Hydrogenolysis of the C-O Bond: The methoxy group on the phenyl ring can be susceptible to cleavage under harsh hydrogenation conditions, leading to the formation of 2-(2-hydroxyphenyl)piperidine or even 2-phenylpiperidine.

    • Cause: High temperatures, high hydrogen pressure, and highly active catalysts can promote this side reaction.

    • Solution: Employ milder reaction conditions. Use a less active catalyst or a catalyst poison to temper the reactivity. Lower the reaction temperature and hydrogen pressure. Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed.

  • Ring Opening: In some cases, the C-N bond of the piperidine ring can be cleaved, leading to the formation of various open-chain amines.

    • Cause: This is a form of over-reduction, typically occurring under very forcing conditions.

    • Solution: As with C-O bond hydrogenolysis, milder conditions are key to preventing this side reaction.

Experimental Protocol: Catalytic Hydrogenation of 2-(2-Methoxyphenyl)pyridine

ParameterRecommended Condition
Starting Material 2-(2-Methoxyphenyl)pyridine (high purity)
Catalyst 5-10 mol% Platinum(IV) oxide (PtO2) or 10% Palladium on Carbon (Pd/C)
Solvent Glacial Acetic Acid or Ethanol
Hydrogen Pressure 50-100 psi (starting point, can be optimized)
Temperature Room temperature to 50 °C
Reaction Time 12-48 hours (monitor by TLC or GC-MS)

Step-by-Step Methodology:

  • In a high-pressure reaction vessel, dissolve 2-(2-methoxyphenyl)pyridine in the chosen solvent.

  • Carefully add the catalyst under a stream of inert gas (e.g., nitrogen or argon).

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure.

  • Stir the reaction mixture vigorously at the set temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Diagram: Catalytic Hydrogenation Workflow

start Start: 2-(2-Methoxyphenyl)pyridine dissolve Dissolve in Solvent (e.g., Acetic Acid) start->dissolve add_catalyst Add Catalyst (e.g., PtO2) dissolve->add_catalyst hydrogenation Hydrogenation (H2, Pressure, Temp) add_catalyst->hydrogenation filtration Filtration (Remove Catalyst) hydrogenation->filtration purification Purification (Chromatography) filtration->purification product Product: this compound purification->product

Caption: Workflow for the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine.

III. Troubleshooting Guide: Grignard Reaction with N-Protected 2-Piperidone

An alternative route to this compound involves the addition of a 2-methoxyphenyl Grignard reagent to an N-protected 2-piperidone, followed by reduction and deprotection. This method offers a different set of challenges.

Frequently Asked Questions (FAQs)

Q3: My Grignard reaction with N-Boc-2-piperidone is giving a very low yield. What could be the problem?

A3: Grignard reactions are notoriously sensitive to reaction conditions. Low yields are often a result of reagent deactivation or competing side reactions.

  • Moisture and Air Sensitivity: Grignard reagents are extremely strong bases and nucleophiles, readily quenched by water and oxygen.

    • Cause: Inadequate drying of glassware, solvents, or starting materials.

    • Solution: All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen).[4][5] Solvents, particularly ethers like THF and diethyl ether, must be anhydrous. Use freshly opened bottles of anhydrous solvents or distill them from an appropriate drying agent.

  • Poor Quality Grignard Reagent: The success of the reaction is dependent on the quality of the Grignard reagent.

    • Cause: The magnesium turnings may have an oxide layer that inhibits the reaction with 2-bromoanisole. The 2-bromoanisole may contain impurities.

    • Solution: Use fresh, shiny magnesium turnings.[4] Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5] The disappearance of the iodine color indicates activation. Ensure the 2-bromoanisole is pure and dry. Consider titrating your Grignard reagent before use to determine its exact concentration.[6]

  • Side Reactions:

    • Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the N-Boc-2-piperidone, leading to the recovery of the starting material after workup.

    • Wurtz Coupling: The Grignard reagent can react with unreacted 2-bromoanisole to form 2,2'-dimethoxybiphenyl.

    • Solution: Add the Grignard reagent to the N-Boc-2-piperidone solution at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[5] Add the 2-bromoanisole slowly to the magnesium turnings during the preparation of the Grignard reagent to minimize Wurtz coupling.

Q4: I am having difficulty with the reduction of the intermediate formed after the Grignard reaction. What are the best practices?

A4: The intermediate formed after the Grignard addition is a hemiaminal, which is often unstable. This intermediate is typically not isolated but is directly reduced.

  • Choice of Reducing Agent: The choice of reducing agent is critical for the successful conversion to the desired piperidine.

    • Common Reagents: Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are commonly used. NaBH3CN is often preferred as it is more selective for the iminium ion that can form from the hemiaminal under acidic conditions.

    • Solution: After the Grignard reaction, quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride) and then perform the reduction in a suitable solvent like methanol.

Experimental Protocol: Grignard Reaction and Subsequent Reduction

StepParameterRecommended Condition
1. Grignard Reagent Formation Starting Material 2-Bromoanisole (anhydrous)
Solvent Anhydrous Tetrahydrofuran (THF)
Activation Iodine crystal or 1,2-dibromoethane
2. Grignard Addition Substrate N-Boc-2-piperidone
Temperature -78 °C to 0 °C
3. Reduction Reducing Agent Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN)
Solvent Methanol
4. Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and an activating agent. Slowly add a solution of 2-bromoanisole in anhydrous THF. The reaction is exothermic and should be controlled with an ice bath.

  • Grignard Addition: In a separate flame-dried flask, dissolve N-Boc-2-piperidone in anhydrous THF and cool to -78 °C. Slowly add the prepared Grignard reagent via a syringe or cannula.

  • Quench and Reduction: After the addition is complete, slowly quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent. Concentrate the organic layers and dissolve the crude intermediate in methanol. Add the reducing agent portion-wise at 0 °C.

  • Deprotection and Purification: After the reduction is complete, remove the solvent and treat the residue with a solution of TFA in DCM or HCl in dioxane to remove the Boc protecting group. Purify the final product by column chromatography or crystallization.

Diagram: Grignard Reaction and Reduction Workflow

start Start: 2-Bromoanisole + Mg grignard Formation of 2-Methoxyphenyl- magnesium bromide start->grignard addition Addition to N-Boc-2-piperidone grignard->addition reduction Reduction of Hemiaminal Intermediate addition->reduction deprotection Boc Deprotection reduction->deprotection product Product: this compound deprotection->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

IV. Purification and Characterization

Q5: I am struggling to purify my this compound. What are some common challenges and solutions?

A5: The purification of 2-substituted piperidines can be challenging due to their basic nature and potential for co-elution with byproducts.

  • Column Chromatography:

    • Tailing: The basic nitrogen atom can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction between the amine and the silica gel.

  • Crystallization:

    • Oil Formation: The free base of this compound may be an oil, making crystallization difficult.

    • Solution: Convert the free base to a salt, such as the hydrochloride or hydrobromide salt, which are often crystalline and easier to purify by recrystallization. This can be achieved by bubbling HCl gas through a solution of the free base in an appropriate solvent or by adding a solution of HCl in an organic solvent.

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of spectroscopic and chromatographic techniques is essential for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic signals for the aromatic protons of the 2-methoxyphenyl group, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the piperidine ring.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS: Will provide the molecular weight of the compound and can be used to identify impurities. The fragmentation pattern can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Analysis: An essential tool for determining the purity of the final product. A well-developed HPLC method should show a single major peak for the desired compound.

V. References

  • Reddymasu, S.; Ranganath, K. V. S.; Raju, R. R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem.2015 , 8 (3), 334-338.

  • Donohoe, T. J.; et al. Asymmetric Hydrogenation of N-Heteroaromatic Compounds. Chem. Rev.2012 , 112 (8), 4488–4519.

  • BenchChem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. --INVALID-LINK--

  • BenchChem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. --INVALID-LINK--

  • Reddit. Troubleshooting my grignard reactions. --INVALID-LINK--

  • Cox, L. R.; et al. Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade. Org. Biomol. Chem.2007 , 5, 3353-3363.

  • Comins, D. L.; et al. Practical and Highly Regio- and Stereoselective Synthesis of 2-Substituted Dihydropyridines and Piperidines: Application to the Synthesis of (−)-Coniine. J. Am. Chem. Soc.1999 , 121 (25), 5946–5947.

  • BenchChem. Identifying and minimizing side products in Grignard reactions. --INVALID-LINK--

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. --INVALID-LINK--

  • BenchChem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. --INVALID-LINK--

  • Elliott, S.; et al. First Reported Fatalities Associated with the ‘Research Chemical’ 2-Methoxydiphenidine. J. Anal. Toxicol.2016 , 40 (4), 287–293.

  • McLaughlin, G.; et al. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Test. Anal.2016 , 8 (1), 88–98.

  • BOC Sciences. Piperidine Impurities. --INVALID-LINK--

  • PrepChem. Synthesis of 3-(3-Methoxyphenyl)piperidine. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • PubChem. 4-(2-Methoxyphenyl)piperidine. --INVALID-LINK--

  • Sreenivasulu, R.; et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. 2015 .

  • Xiao, J.; et al. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. 2021 .

  • Zhang, Z.; et al. Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. ChemistrySelect. 2021 , 6 (32), 8235-8253.

  • Mokhtary, M.; Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A. 2024 , 7 (2), 163-189.

  • Donohoe, T. J.; et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021 , 26 (21), 6438.

  • Barbe, G.; et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. J. Am. Chem. Soc.2023 , 145 (1), 437–446.

  • Ghorai, M. K.; et al. Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. 2021 .

  • Janssen, P. A. J. Preparation of piperidine derivatives. Google Patents. 1996 , US5489689A.

  • WO2005021521A1, Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride, accessed January 06, 2026.

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. 2022 .

References

Refinement of protocols for studying 2-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Methoxyphenyl)piperidine

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. It is designed to provide practical, field-tested insights and solutions to common experimental challenges. The information is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, storage, and basic properties of this compound.

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to maintain the compound's integrity. It is generally stable under normal conditions, but best practices should always be followed.[1]

  • Storage Conditions: Store the compound in a tightly sealed, light-resistant container. The ideal location is a cool, dry, and well-ventilated area.[1][2] For long-term stability, some suppliers recommend refrigerated conditions (2-8 °C).

  • Atmosphere: To prevent slow oxidation or reaction with atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for analytical standards or long-term archiving.

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[1] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize dust generation.[2]

Table 1: Recommended Storage Conditions

ParameterConditionRationale
Temperature Cool (Room Temp or 2-8°C)Minimizes thermal degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and moisture-related degradation.
Container Tightly Sealed, Light-ResistantProtects from atmospheric contaminants and light-catalyzed degradation.
Location Dry, Well-Ventilated AreaEnsures a stable environment and prevents moisture absorption.[1][2]

Q2: What are the primary safety concerns and GHS classifications for this compound?

A2: According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound is associated with the following hazards:

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

Therefore, it is imperative to use appropriate PPE and handle the substance in a well-ventilated environment to avoid inhalation.[3]

Q3: What are the expected analytical signatures for this compound in NMR and Mass Spectrometry?

A3: The structural features of this compound give rise to characteristic analytical signals.

  • Nuclear Magnetic Resonance (NMR): While specific shifts can vary based on the solvent and instrument, you can expect to see:

    • ¹H NMR: Signals corresponding to the aromatic protons on the methoxyphenyl group, a singlet for the methoxy (-OCH₃) protons, and a series of multiplets for the piperidine ring protons. The proton at the C2 position (benzylic position) will be a key diagnostic signal.

    • ¹³C NMR: Resonances for the aromatic carbons (including the carbon bearing the methoxy group), a signal for the methoxy carbon, and distinct signals for the five carbons of the piperidine ring.[4]

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound readily protonates.

    • You will observe a strong signal for the protonated molecule [M+H]⁺.

    • Fragmentation patterns in MS/MS will typically involve the piperidine ring structure.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a common analytical technique.[6][7]

Section 2: Synthesis & Purification Troubleshooting

This section provides solutions to common issues encountered during the synthesis and purification of 2-arylpiperidines.

Q4: My synthesis yield is disappointingly low. What are the most common contributing factors?

A4: Low yields in 2-arylpiperidine synthesis can stem from several issues related to the reaction mechanism, which often involves cyclization or reductive amination.[8]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before workup.[9]

  • Reagent Quality: The purity of starting materials and reagents is paramount. For example, in reductive amination, the quality of the reducing agent (e.g., sodium borohydride derivatives) can significantly impact yield.

  • Atmospheric Contamination: Many organometallic reagents or intermediates used in advanced syntheses are sensitive to air and moisture. Ensure your reaction is conducted under a dry, inert atmosphere (argon or nitrogen).[9]

  • Sub-optimal Temperature: Temperature control is crucial. Some steps, like lithiation for kinetic resolution, require very low temperatures (e.g., -78 °C) to maintain the stability of intermediates.[10] Other cyclization reactions may require heating to proceed at a reasonable rate.[11]

Below is a logic diagram to guide your troubleshooting process.

G start Low Yield Observed q1 Is starting material still present (TLC/LCMS)? start->q1 incomplete_reaction Incomplete Reaction q1->incomplete_reaction Yes q2 Are there multiple unexpected spots/peaks? q1->q2 No sol_incomplete Solution: - Increase reaction time. - Increase temperature (if stable). - Add more reagent. incomplete_reaction->sol_incomplete end Systematically Address Issues and Re-run Experiment sol_incomplete->end side_products Side Product Formation q2->side_products Yes q3 Was the reaction run under inert atmosphere? q2->q3 No sol_side_products Solution: - Lower temperature. - Check reagent stoichiometry. - Investigate alternative synthetic routes. side_products->sol_side_products sol_side_products->end degradation Reagent/Intermediate Degradation q3->degradation No q3->end Yes sol_degradation Solution: - Use oven-dried glassware. - Purge with Argon/Nitrogen. - Use anhydrous solvents. degradation->sol_degradation sol_degradation->end

Caption: Troubleshooting workflow for low reaction yield.

Q5: I am struggling with the stereoselective synthesis of my 2-arylpiperidine. How can I improve enantiomeric excess?

A5: Achieving high enantioselectivity is a common challenge.[10] The strategy depends heavily on your synthetic route.

  • Chiral Auxiliaries: Employing a chiral auxiliary, such as (R)-phenylglycinol in cyclodehydration reactions, can afford chiral non-racemic bicyclic lactams that serve as precursors to enantiomerically pure piperidines.[12]

  • Kinetic Resolution: This technique involves using a chiral base (e.g., n-BuLi/(-)-sparteine) to selectively deprotonate one enantiomer of a racemic mixture.[10][13] The unreacted enantiomer can be recovered with high enantiomeric purity. This method is particularly effective for N-Boc-2-arylpiperidines.[10] Note that methoxy-substituted substrates might require more equivalents of the chiral base, possibly due to coordination with the oxygen atom.[13][14]

  • Asymmetric Hydrogenation: The reduction of a pyridine precursor using a chiral catalyst can provide direct access to enantioenriched piperidines.[8]

Q6: My product is difficult to purify by column chromatography due to co-eluting impurities. What are my options?

A6: If standard silica gel chromatography is failing, consider these alternatives:

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarity and composition (e.g., heptane/ethyl acetate, dichloromethane/methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and resolution for amines by deactivating acidic sites on the silica.

  • Salt Formation and Precipitation: A highly effective method for purifying piperidines is to convert the crude product into a salt. Bubbling CO₂ gas through a solution of the crude product in a non-polar organic solvent (like acetone or ether) can selectively precipitate the piperidine as a carbamate salt, leaving non-basic impurities in the solution.[15] The solid salt is then filtered off and the free base can be regenerated by treatment with a mild aqueous base.[15]

  • Alternative Stationary Phases: If accessible, consider using alumina (basic or neutral) or reverse-phase (C18) chromatography, which offer different selectivity compared to silica.

Section 3: Analytical & Characterization Challenges

Q7: My ¹H NMR spectrum shows broad peaks for the piperidine protons. Is this normal?

A7: Yes, this is a common observation. Broadening of the piperidine ring protons can be attributed to several factors:

  • Nitrogen Quadrupolar Coupling: The ¹⁴N nucleus has a quadrupole moment that can cause broadening in adjacent proton signals.

  • Conformational Exchange: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this interconversion is on the NMR timescale, it can lead to signal broadening. This can sometimes be resolved by acquiring the spectrum at a lower or higher temperature.

  • N-H Proton Exchange: The proton on the nitrogen can undergo chemical exchange with trace amounts of acid or water in the NMR solvent, which can also lead to broadening of the N-H signal and adjacent C-H signals.

Q8: I am performing a kinetic resolution and need to determine the enantiomeric ratio (er). What is the best method?

A8: The most reliable method for determining the enantiomeric ratio is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times. It is crucial to develop a method that provides baseline separation of the two enantiomer peaks. This was the method used successfully in the kinetic resolution of N-Boc-2-arylpiperidines.[10]

Section 4: Experimental Protocols

This section provides generalized, step-by-step protocols for common procedures. Note: These are template protocols and must be adapted based on the specific substrate and scale. Always perform a thorough literature search and risk assessment before beginning any new procedure.

Protocol 1: General Synthesis of N-Boc-2-(2-methoxyphenyl)piperidine

This protocol is adapted from general methods for the synthesis of N-Boc-2-arylpiperidines.[10]

  • Reaction Setup: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve 2-(2-methoxyphenyl)pyridine in anhydrous solvent (e.g., THF or diethyl ether).

  • Reduction: Cool the solution to 0 °C. Add a suitable reducing agent (e.g., a Grignard reagent followed by a borohydride, or catalytic hydrogenation) according to a literature procedure for pyridine reduction.

  • Boc Protection: After the reduction is complete (monitored by TLC/GC-MS), add Di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or DMAP).

  • Workup: Allow the reaction to warm to room temperature and stir until the protection is complete. Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Purification via CO₂ Salt Precipitation

This protocol is based on a patented method for piperidine purification.[15]

  • Dissolution: Dissolve the crude this compound product in a dry, non-polar solvent such as acetone or diethyl ether.

  • Precipitation: While stirring, bubble dry CO₂ gas through the solution. The reaction is exothermic, so gentle cooling may be required to maintain room temperature.

  • Formation of Solid: A white solid (the piperidinium salt) will precipitate out of the solution. Continue bubbling CO₂ for 30-60 minutes to ensure complete precipitation.

  • Isolation: Filter the solid precipitate and wash it thoroughly with the cold solvent to remove any trapped impurities.

  • Regeneration of Free Base: Dissolve the collected solid in water and add a mild aqueous base (e.g., 10-20% NaOH or K₂CO₃ solution) until the solution is basic.

  • Extraction: Extract the liberated free piperidine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the purified product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_alt_purification Alternative Salt Precipitation start 2-(2-Methoxyphenyl)pyridine reduction Reduction of Pyridine Ring start->reduction protection N-Boc Protection reduction->protection crude Crude N-Boc Product protection->crude chromatography Flash Column Chromatography crude->chromatography salt_formation Dissolve in Acetone + Bubble CO₂ crude->salt_formation Alternative Purification pure_product Pure Product chromatography->pure_product filtration Filter Precipitated Salt salt_formation->filtration liberation Treat with Base (aq.) filtration->liberation extraction Extract & Evaporate liberation->extraction extraction->pure_product

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Enhancing the Selectivity of 2-(2-Methoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-methoxyphenyl)piperidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when aiming to enhance the selectivity of this important chemical scaffold. Our focus is on providing practical, actionable insights grounded in established scientific principles to accelerate your research.

Introduction: The Selectivity Challenge

The this compound scaffold is a privileged structure in medicinal chemistry, notably for its interaction with sigma receptors (σ1 and σ2) and, in some cases, serotonin or other G-protein coupled receptors (GPCRs).[1][2] The primary challenge in developing drug candidates from this class lies in achieving high selectivity for the desired biological target while minimizing interactions with off-target proteins, which can lead to undesirable side effects.[3] This guide will walk you through common issues and provide systematic approaches to improving the selectivity profile of your compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high affinity for the primary target but also significant off-target binding. Where do I start with structural modifications?

A1: A common starting point is to analyze the structure-activity relationship (SAR) with a focus on moieties known to influence selectivity. For piperidine derivatives, modifications to the piperidine nitrogen and the aromatic ring are often fruitful.[4] Consider introducing steric hindrance or altering the electronics of the methoxyphenyl ring. For instance, substituting the N-benzylcarboxamide group with different cyclic or linear moieties has been shown to modulate sigma receptor affinity and selectivity.[5]

Q2: I'm observing poor stereoselectivity in my synthesis, leading to a mixture of enantiomers with different activity profiles. How can I improve this?

A2: Low enantioselectivity is a frequent hurdle. The choice of synthetic route is critical.[6] Asymmetric synthesis using chiral auxiliaries or catalysts can be highly effective. For instance, metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been developed for efficient and stereoselective synthesis.[7][8] Alternatively, chiral resolution of a racemic mixture via diastereomeric salt formation with a chiral acid is a viable, albeit sometimes less efficient, method.[9]

Q3: My compound is potent in biochemical assays but shows reduced activity and potential toxicity in cell-based assays. What could be the cause?

A3: This discrepancy often points to issues with cell permeability, metabolic instability, or off-target cytotoxicity.[3] The compound might be a substrate for efflux pumps, leading to low intracellular concentrations.[3] Additionally, cellular enzymes like cytochrome P450s could be metabolizing your compound into a less active or more toxic form.[3] It's also crucial to assess for inhibition of channels like the hERG potassium channel, a common liability for piperidine-containing compounds that can lead to cardiotoxicity.[3]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Issue 1: Low Selectivity Between σ1 and σ2 Receptors

Symptoms: Your compound exhibits nanomolar affinity for both σ1 and σ2 receptors, making it difficult to deconvolute the biological effects.

Possible Causes & Solutions:

  • Insufficient Structural Differentiation: The pharmacophores for σ1 and σ2 receptors share some similarities. Subtle structural changes can exploit the differences.

    • Solution 1: Modify the Piperidine Nitrogen Substituent. The nature of the substituent on the piperidine nitrogen is a key determinant of sigma receptor selectivity. Elongating an alkyl linker between the piperidine and an aromatic moiety can improve σ1 selectivity.[10] For example, replacing a benzyl group with a phenoxyethyl or phenoxypropyl group can significantly alter the affinity and selectivity profile.[11]

    • Solution 2: Introduce Substitutions on the Phenyl Ring. The electronic properties and size of substituents on the phenyl ring can influence receptor binding.[4] A systematic study of different substituents (e.g., chloro, methoxy) at various positions can reveal patterns that favor binding to one receptor subtype over the other.[5][11]

    • Solution 3: Alter the Piperidine Ring Conformation. Introducing substituents on the piperidine ring itself can lock it into a specific conformation that is more favorable for binding to the desired target.[11]

Experimental Protocol: Systematic SAR Exploration for Sigma Receptor Selectivity

  • Baseline Synthesis: Synthesize the parent this compound core.

  • Piperidine N-Alkylation/Arylation: Create a library of analogs by reacting the core with a diverse set of alkyl halides, aryl halides, or other electrophiles. Vary linker length and composition.

  • Aromatic Ring Modification: Synthesize analogs with different substituents on the 2-methoxyphenyl ring. Consider electron-donating and electron-withdrawing groups at the para- and meta-positions.

  • Radioligand Binding Assays: Screen the synthesized compounds in competitive binding assays against both σ1 and σ2 receptors to determine their Ki values.

  • Data Analysis: Tabulate the Ki values and calculate the selectivity ratio (Ki σ2 / Ki σ1). Analyze the data to identify structural features that enhance selectivity.

Issue 2: Racemization During Synthesis

Symptoms: Chiral HPLC analysis of your final product shows a nearly 1:1 ratio of enantiomers, despite using a chiral starting material or catalyst.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead to the formation of intermediates that are prone to racemization.

    • Solution 1: Milder Reaction Conditions. Explore alternative synthetic routes that employ milder conditions. For example, enzymatic reactions, such as those using transaminases, can offer high stereoselectivity under gentle conditions.[9]

    • Solution 2: Protecting Group Strategy. The choice of protecting groups can influence the stability of chiral centers. Ensure the protecting group is stable under the reaction conditions and can be removed without causing racemization.[9]

  • Catalyst Poisoning or Inefficiency: In catalytic asymmetric reactions, impurities in the starting materials or solvents can poison the catalyst, leading to reduced enantioselectivity.[9]

    • Solution: Use High-Purity Reagents. Ensure all starting materials and solvents are of high purity. Passing them through a plug of silica or alumina can help remove trace impurities.[9]

Data Presentation

Table 1: Example Structure-Activity Relationship (SAR) Data for Sigma Receptor Selectivity

CompoundR1 (on Piperidine N)R2 (on Phenyl Ring)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1 BenzylH15.230.52
2a 4-ChlorobenzylH3.71300351[5]
2b 4-MethoxybenzylH8.923126
3a (4-Chlorophenoxy)ethylH0.34-1.18>1000>847[11]
3b (4-Methoxyphenoxy)ethylH0.89-1.49>1000>671[11]

Note: Data is illustrative and compiled from literature to show trends.[5][11]

Visualizations

Experimental Workflow for Enhancing Selectivity

G cluster_0 Initial Compound cluster_1 Structural Modification Strategies cluster_2 Synthesis & Purification cluster_3 Screening & Analysis cluster_4 Outcome Initial High Affinity, Low Selectivity Compound Mod_N Modify Piperidine Nitrogen Substituent Initial->Mod_N Mod_Ar Modify Aromatic Ring Initial->Mod_Ar Mod_Stereo Control Stereochemistry Initial->Mod_Stereo Synthesis Parallel Synthesis of Analogs Mod_N->Synthesis Mod_Ar->Synthesis Mod_Stereo->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Binding Assays (σ1, σ2, Off-Targets) Purification->Screening SAR SAR Analysis & Selectivity Calculation Screening->SAR Outcome Optimized Compound: High Affinity & High Selectivity SAR->Outcome Iterative Optimization

Caption: Workflow for the iterative optimization of selectivity.

Decision Tree for Troubleshooting Poor Stereoselectivity

G Start Low Enantiomeric Excess (ee) Check_Method Is the synthetic method known for high stereoselectivity? Start->Check_Method Check_Conditions Are reaction conditions (temp, pH) too harsh? Check_Method->Check_Conditions Yes Sol_Method Consider alternative methods: - Asymmetric Catalysis - Chiral Auxiliaries - Biocatalysis Check_Method->Sol_Method No Check_Reagents Are reagents and solvents of high purity? Check_Conditions->Check_Reagents No Sol_Conditions Optimize conditions: - Lower temperature - Use milder reagents - Adjust pH Check_Conditions->Sol_Conditions Yes Sol_Reagents Purify starting materials and solvents. Check_Reagents->Sol_Reagents Yes Sol_Resolution Perform chiral resolution of the racemic mixture. Check_Reagents->Sol_Resolution No, and other options failed

Caption: Troubleshooting low enantiomeric excess in synthesis.

References

Technical Support Center: Scaling Up 2-(2-Methoxyphenyl)piperidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Methoxyphenyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of this compound synthesis, which is typically achieved via the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine.

Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the most likely causes?

A significant drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations. In a larger reactor, inefficient stirring can create localized "hot spots" or areas of poor catalyst suspension, leading to side reactions or incomplete conversion.[1]

  • Causality—Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes heat dissipation more challenging. Exothermic hydrogenations can experience thermal runaways in localized areas, promoting byproduct formation.

  • Causality—Mass Transfer: Efficient mixing is required to ensure hydrogen gas is adequately dissolved in the solvent and that the substrate is in constant contact with the catalyst surface. On a large scale, inadequate agitation can lead to a "hydrogen-starved" state in parts of the reactor, slowing the reaction and allowing for intermediates to decompose or react via alternative pathways.

Troubleshooting Steps:

  • Agitation Analysis: Review the specifications of your reactor's agitator (type, speed, power). A switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine or gas-entrainment impeller) is critical for scale-up.

  • Temperature Monitoring: Ensure temperature probes are correctly placed to reflect the bulk internal temperature, not just the reactor wall. Implement a controlled addition rate for reagents if the reaction is highly exothermic.

  • Catalyst Suspension: Confirm that the catalyst is fully suspended and not settling at the bottom of the reactor. Poor suspension is a primary cause of inconsistent and slow reactions.[1]

Q2: I'm observing a persistent impurity that is difficult to separate from the final product. How can I identify and eliminate it?

The most common and difficult-to-remove impurity in this synthesis is the starting material, 2-(2-methoxyphenyl)pyridine. These compounds have very similar polarities and boiling points, making standard distillation or column chromatography inefficient at a large scale, sometimes due to the formation of an azeotrope.[1][2]

Identification:

  • GC-MS Analysis: The best method for identifying the impurity. Compare the retention time and mass spectrum with an authentic sample of the starting material.

  • NMR Spectroscopy: Look for characteristic aromatic proton signals from the pyridine ring in your product's ¹H NMR spectrum.

Elimination Strategy: Selective Salt Formation

A highly effective industrial method for separating piperidines from their pyridine precursors is selective salt formation using carbon dioxide.[2][3] Piperidine, a secondary amine, readily reacts with CO₂ to form a solid carbamate salt, while the aromatic pyridine is non-reactive.

G

Caption: Purification via Selective CO2 Salt Formation.

See the detailed protocol for this method in the "Experimental Protocols" section below.

Q3: The catalytic hydrogenation is very sluggish or stalls completely. What troubleshooting steps should I take?

A stalled hydrogenation reaction often points to catalyst deactivation or insufficient hydrogen pressure.[4]

  • Catalyst Poisoning: While the methoxy group is generally non-poisonous, impurities in the starting material or solvent (especially sulfur or halide compounds) can poison noble metal catalysts like Platinum (Pt) or Palladium (Pd).[4]

  • Insufficient Hydrogen Pressure: The reduction of an aromatic pyridine ring is more demanding than reducing a simple double bond and requires sufficient hydrogen pressure to proceed efficiently.[1]

Troubleshooting Flowchart:

G start Hydrogenation Stalled? check_h2 Verify H2 Pressure & Leaks start->check_h2 check_purity Analyze Starting Material Purity (GC-MS, NMR) check_h2->check_purity Pressure OK purge Purge Reactor & Use Fresh, High-Purity H2 check_h2->purge Pressure Low / Leak increase_loading Increase Catalyst Loading (e.g., 1% to 3% mol) check_purity->increase_loading SM is Pure purify_sm Purify Starting Material (e.g., Distillation, Recrystallization) check_purity->purify_sm Impurities Detected change_catalyst Switch to a More Robust Catalyst (e.g., Rhodium-based) increase_loading->change_catalyst Still Stalled

Caption: Troubleshooting a Stalled Hydrogenation Reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

The most common and scalable route is the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine . This involves reducing the aromatic pyridine ring to a piperidine ring. Other methods, such as those involving cyclization reactions, are often more complex and less atom-economical for large-scale synthesis.[5][6]

Synthetic RoutePrecursorsCommon ConditionsProsCons
Catalytic Hydrogenation 2-(2-methoxyphenyl)pyridineH₂ gas, PtO₂ or Pd/C catalyst, acidic solvent (e.g., Acetic Acid), 50-100 psi, RT-50°CHigh atom economy, direct routeRequires pressure reactor, catalyst costs, potential for catalyst poisoning, difficult purification from starting material[1]
Reductive Amination 1,5-Dicarbonyl compounds (or precursors) and an amine sourceNaBH₃CN or H₂/CatalystCan build complexity, good stereochemical control possibleLess direct, may require multiple steps to synthesize the dicarbonyl precursor
Cyclization of Amino Alcohols 5-amino-1-(2-methoxyphenyl)pentan-1-olDehydrating conditions, often with a catalystCan be effective for specific analogsPrecursor synthesis can be lengthy and low-yielding

Q2: What are the critical safety considerations when scaling up this synthesis?

Scaling up piperidine synthesis introduces significant safety hazards that must be rigorously managed. The primary risks are associated with flammable materials, high-pressure hydrogen, and the toxicity of piperidine itself.

  • Flammability: Piperidine is a highly flammable liquid.[7][8] All equipment must be properly grounded and bonded to prevent static discharge, which can be an ignition source.[7] Use explosion-proof equipment and ensure no ignition sources (sparks, open flames) are present.[8][9]

  • Hydrogen Gas: Hydrogen forms explosive mixtures with air.[9] The hydrogenation reactor must be pressure-tested, located in a well-ventilated area (or a blast-proof bay), and equipped with pressure relief systems. The system must be purged with an inert gas (like nitrogen or argon) before and after the reaction to remove all oxygen.[1]

  • Toxicity: Piperidine is toxic if inhaled or absorbed through the skin and causes severe skin burns and eye damage.[8][10][11] When scaling up, the risk of exposure increases. All handling must be done in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, flame-retardant clothing, and respiratory protection if necessary.[10]

Q3: How should I properly store the final this compound product at a large scale?

Proper storage is crucial to maintain the purity and integrity of the product.

  • Inert Atmosphere: Piperidine and its derivatives can react with atmospheric carbon dioxide to form a solid carbonate salt.[1] To prevent this, the final product should be stored in tightly sealed containers under an inert atmosphere, such as nitrogen or argon.[2]

  • Temperature and Light: Store the product in a cool, dark, and well-ventilated area away from heat and direct sunlight to prevent degradation or discoloration.[2][8]

  • Container Material: Use corrosive-resistant containers. Ensure that the storage vessel is appropriate for flammable liquids.[8]

Experimental Protocols

Protocol 1: Purification of this compound via Carbonate Salt Formation (1 kg Scale)

This protocol describes the removal of the 2-(2-methoxyphenyl)pyridine starting material from the crude product mixture.

Materials:

  • Crude this compound (approx. 1 kg, containing pyridine impurity)

  • Toluene or Heptane (5-10 L)

  • Carbon Dioxide (gas cylinder with regulator and sparge tube)

  • 5M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Appropriately sized reaction vessel with mechanical stirring

Procedure:

  • Dissolution: Dissolve the crude product mixture (1 kg) in 5 L of toluene in the reaction vessel. Begin moderate mechanical stirring.

  • CO₂ Addition: Insert a gas sparge tube below the surface of the liquid. Begin bubbling a steady stream of carbon dioxide through the solution.

  • Precipitation: The piperidine carbamate will begin to precipitate as a white solid. The reaction is mildly exothermic; monitor the temperature and apply cooling if necessary to maintain a temperature between 20-30°C.

  • Monitor Completion: Continue CO₂ addition until precipitation ceases. This may take 1-3 hours. The reaction is complete when no further solid formation is observed.

  • Filtration: Filter the slurry to collect the solid piperidine carbamate salt. Wash the filter cake with an additional 1-2 L of fresh toluene to remove any remaining dissolved pyridine impurity.[3]

  • Liberation of Free Base: Transfer the solid filter cake to a separate vessel containing 5 L of deionized water. Stir to create a suspension.

  • Slowly add 5M NaOH solution while monitoring the pH. Continue adding base until the pH is >12. This will liberate the free piperidine from its carbamate salt. The mixture will likely separate into two liquid phases.

  • Extraction & Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (2 x 2 L). Combine the organic layers, wash with brine (1 x 1 L), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound. Verify purity using GC-MS or NMR.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 2-(2-Methoxyphenyl)piperidine, a versatile building block in medicinal chemistry, ensuring the reliability and accuracy of its quantification and characterization is paramount. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of expertise, trustworthiness, and authoritative scientific standards. We will explore the nuances of method selection, the intricacies of validation protocols, and the interpretation of experimental data, empowering you to establish robust and defensible analytical procedures.

The Imperative of Method Validation

The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) to ensure the quality and consistency of pharmaceutical products.[1][3][4][5] For this compound, this translates to having unequivocal confidence in its identity, purity, and concentration measurements throughout the drug development lifecycle.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. For this compound, two primary techniques stand out for their specificity, sensitivity, and robustness: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability to this compound Well-suited for the analysis of this non-volatile, thermally stable compound. Can be adapted for purity, assay, and stability testing.Suitable for the analysis of the free base form, which is volatile. Derivatization may be required for improved performance.[6] Provides high specificity due to mass fragmentation patterns.
Strengths Versatile, robust, and widely available. Excellent for quantitative analysis, offering high precision and accuracy. Capable of separating closely related impurities.Highly specific and sensitive, providing structural information through mass spectra. Excellent for impurity identification.
Limitations May require more complex mobile phases for optimal separation. UV detection may have limitations if impurities lack a chromophore.The compound must be volatile and thermally stable. Potential for thermal degradation of the analyte in the injector port.
Typical Use Cases Assay of the active pharmaceutical ingredient (API), determination of impurities and degradation products, content uniformity, and dissolution testing.[1]Identification and quantification of volatile impurities, residual solvent analysis, and confirmation of structure.[7]
Rationale for Method Selection

For routine quality control, such as the assay and impurity profiling of this compound, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. Its versatility and robustness make it ideal for a wide range of applications in a regulated environment. The ability to fine-tune separation by modifying the mobile phase composition and stationary phase chemistry provides a high degree of control over the analytical outcome.[8]

GC-MS , on the other hand, offers unparalleled specificity, making it an invaluable tool for the definitive identification of impurities and for structural elucidation.[6] The characteristic mass fragmentation pattern of this compound serves as a chemical fingerprint, allowing for its unambiguous identification even in complex matrices.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method follows a structured workflow, ensuring that all performance characteristics are systematically evaluated.

Caption: A typical workflow for the validation of an analytical method.

Core Validation Parameters: An In-Depth Look

According to ICH guidelines, the following parameters are crucial for the validation of analytical methods.[9]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][9]

  • Experimental Protocol (HPLC):

    • Prepare solutions of the this compound reference standard, a placebo (a mixture of all formulation excipients without the active ingredient), and a sample solution.

    • Spike the placebo with the reference standard and known impurities.

    • Inject all solutions into the HPLC system.

    • Acceptance Criteria: The peak for this compound in the sample solution should be free from any co-eluting peaks from the placebo or known impurities. The peak purity should be confirmed using a Diode Array Detector (DAD).

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][9]

  • Experimental Protocol (HPLC):

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[1]

  • Experimental Protocol: The range is determined from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The specified range must be supported by the data from the linearity, accuracy, and precision experiments. For an assay, a typical range is 80% to 120% of the test concentration.[3]

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.[9]

  • Experimental Protocol (HPLC):

    • Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Reproducibility: Expresses the precision between laboratories.

  • Experimental Protocol (Repeatability):

    • Prepare six independent sample preparations of this compound at 100% of the target concentration.

    • Analyze the samples and calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Experimental Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: The RSD for the combined data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

  • Experimental Protocol (HPLC):

    • Introduce small variations in method parameters such as:

      • Mobile phase composition (e.g., ±2% organic solvent)

      • pH of the mobile phase (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.

Illustrative Experimental Protocols and Data

The following are illustrative examples of experimental protocols and expected data for the validation of an HPLC method for the assay of this compound.

Illustrative HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in water (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C
Summary of Illustrative Validation Data
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of target concentrationComplies
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.2%
LOD Reportable0.05 µg/mL
LOQ Reportable0.15 µg/mL
Robustness System suitability passes under all conditionsComplies

The Logic of Self-Validating Systems

A well-described protocol is a self-validating system. This means that the experimental design and the acceptance criteria are established to inherently demonstrate the suitability of the method for its intended purpose. For instance, the system suitability test, performed before each analytical run, confirms that the chromatographic system is performing adequately on that day.

Caption: Key parameters of a system suitability test.

Conclusion

The validation of analytical methods for this compound is a critical exercise that underpins the quality and reliability of data generated throughout the pharmaceutical development process. By judiciously selecting the analytical technique, whether it be the versatile HPLC or the highly specific GC-MS, and by rigorously evaluating the core validation parameters, researchers can establish a foundation of trust in their analytical results. This guide serves as a framework for designing and executing a comprehensive validation strategy, ensuring that the methods employed are not only scientifically sound but also compliant with global regulatory expectations.

References

A Comparative Analysis of the Potency of 2-(2-Methoxyphenyl)piperidine and Its Analogs at Key Neuromodulatory Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting the central nervous system (CNS). The introduction of a 2-methoxyphenyl group to the piperidine ring creates a versatile chemical template, 2-(2-Methoxyphenyl)piperidine, which has given rise to a diverse array of analogs with significant pharmacological activity. These compounds have been explored as ligands for a range of neuromodulatory targets, including dopamine, serotonin, and opioid receptors, as well as neurotransmitter transporters.[3][4]

This guide provides a comparative analysis of the potency of this compound analogs. We will synthesize structure-activity relationship (SAR) data from multiple studies, present quantitative potency data in a clear, tabular format, and detail the experimental methodologies used to generate this data. The objective is to offer researchers and drug development professionals a comprehensive resource for understanding the therapeutic potential and design principles of this important chemical class.

Comparative Potency at Major CNS Targets

The pharmacological profile of a this compound analog is defined by its affinity and functional activity at specific biological targets. Potency is typically quantified by metrics such as the inhibition constant (Kᵢ) from radioligand binding assays, or the half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀) from functional or reuptake assays. A lower value indicates higher potency.

Dopaminergic System Ligands

Analogs of this compound have shown significant activity as ligands for the dopamine D₂ receptor and the dopamine transporter (DAT), both critical targets in the treatment of psychosis and substance abuse disorders.[5][6]

A notable series of compounds are the 1-(2-methoxyphenyl)piperazines, where the piperidine is linked to a piperazine moiety. Biological evaluation of these compounds identified several with high affinity for the D₂ receptor. For instance, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated the highest affinity for the D₂ receptor in its series. Further studies on related structures identified 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine as a highly active compound with a Kᵢ value of 54 nM for the D₂ receptor.[6]

Compound Target Potency (Kᵢ, nM) Reference
1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazineD₂ Receptor54[6]
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidineDopamine Transporter (DAT)IC₅₀ = 3.7[5]

Table 1: Potency of select piperidine analogs at dopaminergic targets.

The structure-activity relationship studies reveal that substitutions on the piperidine nitrogen play a crucial role in modulating potency and selectivity for DAT.[3][5]

Serotonergic System Ligands

The serotonin system, particularly the 5-HT₂A receptor, is a key target for psychedelic compounds and novel therapeutics for psychiatric disorders.[7] A new class of 2,5-dimethoxyphenylpiperidines has been identified as selective 5-HT₂A receptor agonists.[7] While not direct analogs of the 2-ortho-methoxy scaffold, this research highlights how methoxyphenylpiperidines can be optimized for potent serotonergic activity.

Compound Class Target Activity Reference
2,5-Dimethoxyphenylpiperidines5-HT₂A ReceptorSelective Agonists[7]

Table 2: Activity of methoxyphenylpiperidine analogs at serotonergic targets.

Opioid System Ligands

The μ-opioid receptor (MOR) is the primary target for most opioid analgesics. Research into novel piperidine-based analgesics has yielded highly potent and selective MOR agonists.[4][8] In one study, a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs were developed, leading to the discovery of compound 23 , a remarkably potent MOR agonist.[4] Its enantiomer, (3R, 4S)-23 , exhibited even greater potency with a Kᵢ of 0.0021 nM.[4]

Compound Target Potency (Kᵢ, nM) Functional Potency (EC₅₀, nM) Reference
Compound 23 MOR0.00340.68[4]
(3R, 4S)-23 MOR0.00210.0013[4]

Table 3: Potency of select piperidine analogs at the μ-opioid receptor (MOR).

These results underscore that the core piperidine structure, when appropriately substituted, can achieve sub-nanomolar potency at opioid receptors. The SAR exploration showed that the linker between the piperidine and phenyl rings, as well as the phenyl substitution pattern, are critical for both binding affinity and selectivity.[4]

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of key SAR principles for the methoxyphenylpiperidine scaffold:

  • Position of the Methoxy Group: The position of the methoxy substituent on the phenyl ring is critical. For instance, in the case of methoxydiphenidine (MXP), the ortho-substituted isomer (2-MXP) is the most commonly encountered in recreational use, suggesting a distinct pharmacological profile compared to its meta- and para-isomers.[9]

  • Piperidine Nitrogen Substitution: Altering the substituent on the piperidine nitrogen is a common and effective strategy to modulate potency and selectivity. For DAT ligands, introducing a benzyl group or other bulky substituents can significantly enhance affinity.[3][5]

  • Stereochemistry: As demonstrated with the MOR agonist (3R, 4S)-23 , stereochemistry can have a profound impact on potency, with one enantiomer often being significantly more active than the other.[4]

Experimental Protocols for Potency Determination

The trustworthiness of potency data relies on robust and well-validated experimental protocols. Below are detailed methodologies for key assays used to characterize these compounds.

Workflow for In Vitro Potency Assessment

The following diagram illustrates a typical workflow for evaluating the potency of novel piperidine analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening: Binding Affinity cluster_2 Secondary Screening: Functional Activity cluster_3 Data Analysis Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Binding Radioligand Binding Assay (Determine Ki) Structure->Binding GPCR Functional GPCR Assay (e.g., IP1 Accumulation) Binding->GPCR Reuptake Transporter Uptake Assay (e.g., [3H]DA Uptake) Binding->Reuptake Analysis Calculate Ki, IC50, EC50 Determine Potency & Selectivity GPCR->Analysis Reuptake->Analysis

Caption: General workflow for potency evaluation of novel compounds.

Protocol 1: Radioligand Binding Assay for GPCRs

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the target receptor.

Causality: This assay directly measures the physical interaction between the ligand and the receptor, providing a quantitative measure of affinity. It is the foundational step for pharmacological characterization.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the GPCR of interest (e.g., HEK293 cells transfected with the D₂ receptor).[10]

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂ receptors), and varying concentrations of the test compound.

    • Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification:

    • Wash the filters to remove any remaining unbound radioligand.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = total binding - non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Functional GPCR Assay (IP1 Accumulation)

This protocol measures the functional potency (EC₅₀) of an agonist for a Gq-coupled GPCR by quantifying the accumulation of the second messenger, inositol monophosphate (IP₁).[11]

Causality: Ligand binding to a Gq-coupled receptor activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ is rapidly metabolized to IP₂, IP₁, and finally inositol. Lithium chloride (LiCl) is used to block the final step, causing IP₁ to accumulate, which serves as a stable and robust measure of receptor activation.[11]

G cluster_0 cluster_1 Agonist Agonist (e.g., Piperidine Analog) Receptor Gq-Coupled GPCR Agonist->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP1 IP1 (Accumulates) IP3->IP1 Metabolism LiCl LiCl IP1->LiCl Blocked

Caption: Gq-coupled receptor signaling pathway leading to IP1 accumulation.

Methodology:

  • Cell Plating: Seed cells expressing the target GPCR into 96-well or 384-well plates and culture overnight.

  • Ligand Stimulation:

    • Remove the culture medium.

    • Add stimulation buffer containing LiCl and varying concentrations of the test agonist.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis & Detection:

    • Lyse the cells by adding the detection reagents from a commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.[11]

    • The kit contains an IP₁-d2 acceptor and an anti-IP₁-cryptate donor.

  • HTRF Reading:

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The this compound scaffold represents a highly productive starting point for the design of potent and selective ligands for a variety of critical CNS targets. The comparative analysis reveals that subtle modifications to the core structure—such as the substitution pattern on the phenyl ring, derivatization of the piperidine nitrogen, and control of stereochemistry—can profoundly influence potency and target selectivity. Analogs have been identified with activities spanning the dopaminergic, serotonergic, and opioid systems, some with exceptional, sub-nanomolar potencies.

The continued exploration of this chemical space, guided by the structure-activity relationships and robust pharmacological assays detailed in this guide, holds significant promise for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

Efficacy comparison between 2-(2-Methoxyphenyl)piperidine and known NMDA antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 2-(2-Methoxyphenyl)piperidine and Established NMDA Receptor Antagonists

Introduction: The NMDA Receptor as a Critical CNS Target

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system. This ionotropic glutamate receptor is a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (of which four types exist: A-D).[1][2][3] For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the neuronal membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺). This elegant coincidence detection mechanism makes the NMDA receptor a critical player in synaptic plasticity, learning, and memory.[4]

However, excessive activation of NMDA receptors leads to a massive influx of calcium (Ca²⁺), initiating a cascade of cytotoxic events, a phenomenon known as excitotoxicity.[5] This process is implicated in the pathophysiology of numerous acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's.[5][6] Consequently, antagonizing the NMDA receptor is a compelling therapeutic strategy.[5] Yet, the very importance of this receptor in normal brain function means that potent, non-selective antagonists often cause severe side effects, which has led to numerous clinical trial failures.[7]

This guide provides a comparative analysis of the established NMDA receptor antagonists—Phencyclidine (PCP), Ketamine, and Memantine—and provides a scientifically-grounded, predictive profile for this compound, a compound of research interest. We will explore the nuanced differences in their mechanisms and present a clear experimental framework for a direct, quantitative efficacy comparison.

Section 1: Profiles of Established NMDA Receptor Antagonists

The most clinically relevant NMDA receptor antagonists are uncompetitive channel blockers. These molecules do not compete with glutamate or glycine at their binding sites; instead, they enter the receptor's ion channel when it opens and physically occlude the passage of ions. Their efficacy and tolerability are largely dictated by their binding affinity, voltage dependency, and their on/off rates from the channel.

Phencyclidine (PCP) and Ketamine: High-Affinity Channel Blockers

Originally developed as a dissociative anesthetic, Phencyclidine (PCP) was discontinued for human use due to severe psychotomimetic side effects, including hallucinations and paranoia.[8] Its congener, Ketamine, was developed as a shorter-acting alternative and remains in clinical use for anesthesia and, more recently, as a rapid-acting antidepressant for treatment-resistant depression.[8][9][10]

Both PCP and Ketamine are potent, high-affinity, uncompetitive NMDA receptor antagonists.[8][10] They bind to a site within the ion channel pore, often referred to as the "PCP site."[11] Their potent antagonism disrupts normal glutamatergic signaling, leading to their characteristic dissociative and psychotomimetic effects. While therapeutically powerful, their clinical utility is limited by this side-effect profile. Furthermore, studies have shown that their selectivity is not absolute; Ketamine and PCP also display affinity for dopamine D2 and serotonin 5-HT2 receptors, which may contribute to their complex effects.[12]

Memantine: The Low-Affinity, Voltage-Dependent Exception

Memantine represents a paradigm of successful NMDA receptor modulation for chronic neurodegenerative conditions, approved for the treatment of moderate-to-severe Alzheimer's disease.[6] Its success lies in its unique pharmacological profile:

  • Low Affinity: Memantine has a significantly lower affinity for the NMDA receptor channel than Ketamine or PCP.

  • Voltage-Dependency and Fast Kinetics: It preferentially enters and blocks the channel during pathological, sustained activation (i.e., when the neuron is persistently depolarized) but is quickly expelled during normal, transient synaptic activity.

This kinetic profile allows Memantine to selectively dampen excessive, excitotoxic noise without significantly interfering with the physiological signaling required for learning and memory, resulting in a much more favorable side-effect profile.

Comparative Pharmacological Data

The following table summarizes key quantitative metrics for these established antagonists.

CompoundPrimary MechanismBinding Affinity (Ki) at PCP SiteClinical UseMajor Side Effects
Phencyclidine (PCP) High-affinity uncompetitive channel blocker~58 nMNone (discontinued)Psychosis, hallucinations, agitation[8]
Ketamine High-affinity uncompetitive channel blocker~610 nMAnesthesia, treatment-resistant depression[9]Dissociation, psychotomimetic effects, abuse potential[8]
Memantine Low-affinity, voltage-dependent uncompetitive channel blocker~2400 nMAlzheimer's disease[6]Dizziness, headache, confusion (generally well-tolerated)

Section 2: The Piperidine Scaffold and the Profile of this compound

The piperidine ring is a privileged scaffold in medicinal chemistry and a core structural feature of many NMDA receptor antagonists, including PCP.[2] Structure-activity relationship (SAR) studies have shown that modifications to the piperidine and its attached aryl groups can significantly modulate affinity and selectivity.

Inferred Pharmacological Profile of this compound

While direct, comprehensive pharmacological studies on this compound are not available in peer-reviewed literature, we can construct a robust, predictive profile based on high-quality data from closely related analogues.

  • Structural Basis for NMDA Antagonism: The compound is a direct structural analogue of Phencyclidine (1-phenyl-1-piperidinyl-cyclohexane), where the cyclohexane ring is absent and a methoxy group is added to the ortho position of the phenyl ring.

  • Evidence from Methoxy-Substituted PCP Analogues: A pivotal study by Roth et al. (2013) investigated the pharmacology of 3- and 4-methoxy analogues of PCP. The results showed that both 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine and 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine are high-affinity ligands for the PCP site on the NMDA receptor, with Ki values of 201 nM and 115 nM, respectively. This strongly suggests that methoxy substitution on the phenyl ring is well-tolerated and can maintain, or even enhance, binding affinity.

  • Evidence from Methoxphenidine (MXP): Further evidence comes from studies of Methoxphenidine (MXP), or 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine. Although a more complex molecule, it contains the critical 2-methoxyphenyl and piperidine moieties. Pharmacological investigations have confirmed that 2-MXP is an uncompetitive NMDA receptor antagonist that binds to the PCP site.[7] In functional assays, 2-MXP was shown to be a more potent NMDA receptor inhibitor than Ketamine and Memantine.

Section 3: Experimental Framework for a Definitive Efficacy Comparison

To move from a predictive profile to a quantitative comparison, a series of standardized, self-validating in vitro and in vivo experiments must be performed. The objective is to determine the binding affinity (Ki), functional inhibitory potency (IC50), mechanism of action, and preclinical efficacy of this compound relative to Ketamine and Memantine.

NMDA Receptor Signaling and Antagonist Binding Sites

The diagram below illustrates the key binding sites on the NMDA receptor complex, highlighting the intrachannel location where uncompetitive antagonists act.

NMDA_Receptor cluster_membrane Cell Membrane NMDA_Receptor GluN1 Ion Channel (Pore) GluN2 Ca_ion_in Ca²⁺ NMDA_Receptor:channel->Ca_ion_in Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor:GluN1 Binds Antagonists Uncompetitive Antagonists (PCP, Ketamine, 2-(2-MP)P, Memantine) Antagonists->NMDA_Receptor:channel Blocks Ca_ion_out Ca²⁺ Ca_ion_out->NMDA_Receptor:channel Influx

Caption: NMDA receptor with binding sites for agonists and uncompetitive antagonists.

In Vitro Characterization: Binding Affinity and Functional Potency

This protocol determines the binding affinity (Ki) of the test compounds for the PCP site within the NMDA receptor channel using competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine protein concentration via a BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand [³H]MK-801 (a high-affinity PCP site ligand), and varying concentrations of the competing test compound (this compound, Ketamine, or Memantine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific [³H]MK-801 binding against the log concentration of the competitor. Use non-linear regression (one-site fit) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This gold-standard technique measures the direct functional inhibition of NMDA receptor-mediated currents in neurons, providing the IC50 and insight into the mechanism (e.g., voltage dependency).

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Transfer a slice to a recording chamber on a microscope stage. Using a micromanipulator, approach a target neuron with a glass micropipette filled with intracellular solution to form a high-resistance (GΩ) seal. Rupture the membrane to achieve the whole-cell configuration.

  • Current Isolation: Clamp the neuron's voltage at +40 mV to relieve the Mg²⁺ block. Pharmacologically isolate NMDA currents by applying antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) in the perfusing aCSF.

  • Elicit Currents: Evoke NMDA receptor-mediated currents by locally applying NMDA/glycine solution via a puff pipette.

  • Antagonist Application: After establishing a stable baseline current, perfuse the slice with aCSF containing a known concentration of the test antagonist (this compound, Ketamine, or Memantine) and measure the reduction in the NMDA-evoked current amplitude.

  • Dose-Response Curve: Repeat step 5 with a range of antagonist concentrations. Plot the percentage of current inhibition against the log concentration of the antagonist. Fit the data with a sigmoidal dose-response curve to determine the IC50.

  • Voltage-Dependency Test: To assess voltage-dependency, repeat measurements at different holding potentials (e.g., -60 mV, -30 mV, 0 mV, +40 mV) in the presence of the antagonist to see if the degree of block changes with membrane voltage.

Comparative Efficacy Workflow

The following diagram outlines the logical flow from initial in vitro screening to preclinical in vivo validation.

Efficacy_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Models Binding Radioligand Binding Assay (Determine Ki) PatchClamp Patch-Clamp Electrophysiology (Determine IC50 & Mechanism) Binding->PatchClamp Confirm Functional Activity AnimalModel Select Animal Model (e.g., Neuropathic Pain, Depression) PatchClamp->AnimalModel Proceed with Potent Compounds Behavior Behavioral Assays (e.g., Von Frey, Forced Swim Test) AnimalModel->Behavior Assess Therapeutic Effect DataAnalysis Comparative Data Analysis (Potency, Efficacy, Side-Effect Profile) Behavior->DataAnalysis Evaluate Overall Profile

Caption: Experimental workflow for comparing NMDA antagonist efficacy.

Conclusion and Future Directions

While established NMDA receptor antagonists like Ketamine and Memantine offer clear benchmarks for high- and low-affinity channel blockers, the pharmacological landscape continues to evolve. Based on robust evidence from structurally analogous compounds, This compound is predicted to be a potent, uncompetitive NMDA receptor antagonist. Its efficacy is likely to be comparable to or greater than that of Ketamine, though this may also imply a similar potential for psychotomimetic side effects.

The critical next step is to execute the detailed experimental framework outlined in this guide. Direct, side-by-side comparison using radioligand binding and patch-clamp electrophysiology will provide the definitive in vitro potency and mechanistic data. Subsequent evaluation in relevant animal models of neurological disease will be essential to determine if this compound, or derivatives thereof, can offer a novel therapeutic window, potentially balancing potent antagonism with an acceptable clinical profile. This rigorous, data-driven approach is fundamental to advancing the next generation of NMDA receptor modulators.

References

A Head-to-Head Comparison of 2-(2-Methoxyphenyl)piperidine Derivatives: Navigating Serotonin, Dopamine, and NMDA Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a significant amount of information from the initial searches. I have found a key publication detailing the discovery and structure-activity relationships of 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists, which includes specific data for a compound named LPH-5. This paper also describes the functional assays used. Additionally, I have found several resources describing radioligand binding assay protocols for dopamine D2 receptors and NMDA receptors (using [3H]MK-801). I also have some information on the synthesis of piperidine derivatives and structure-activity relationships of arylpiperazines at serotonin and dopamine receptors.

However, to create a comprehensive head-to-head comparison guide, I am still missing some key pieces of information:

  • Specific binding affinity and efficacy data for a broader range of 2-(2-Methoxyphenyl)piperidine derivatives, particularly those with activity at dopamine and NMDA receptors. The current data is heavily focused on 2,5-dimethoxyphenylpiperidines and 5-HT2A activity.

  • A direct comparison of the same set of derivatives across 5-HT2A, dopamine, and NMDA receptors. The current results are fragmented, with different papers discussing different derivatives and different targets.

  • Detailed in vivo experimental data for these compounds to support the in vitro findings.

  • Information on the signaling pathways downstream of 5-HT2A, D2, and NMDA receptor activation by these specific piperidine derivatives.

Therefore, I need to perform more targeted searches to fill these gaps before I can proceed with structuring and writing the guide.I have now gathered substantial information on a few key derivatives, particularly LPH-5 and 2-methoxphenidine (MXP), and have foundational knowledge of their primary targets: 5-HT2A, NMDA, and dopamine receptors. I have also found information on the signaling pathways for each of these receptors.

However, a direct head-to-head comparison is still challenging because:

  • Data Fragmentation: The available data is spread across different studies that use varying experimental conditions, making direct comparisons of binding affinities and functional assay results difficult. For example, the NMDA receptor binding affinity for 2-MXP has conflicting values reported in different papers.

  • Limited In Vivo Data: While there is some in vivo data for individual compounds (e.g., analgesic effects of piperidine derivatives, behavioral effects of MXP), a comparative in vivo study of multiple derivatives is not available.

To create a valuable comparison guide, I will need to:

  • Acknowledge the limitations of the available data and the challenges of a direct comparison.

  • Focus on the best-characterized examples (LPH-5 and 2-MXP) as representative compounds for different pharmacological classes within the 2-(methoxyphenyl)piperidine family.

  • Synthesize the available data for these compounds into comparative tables, clearly stating the source and any significant differences in experimental protocols.

  • Extrapolate the structure-activity relationships from the broader arylpiperazine and piperidine literature to provide insights into how structural modifications might influence activity at the different receptors.

  • Provide detailed experimental protocols for the key assays (radioligand binding for each receptor and a functional assay) to give researchers the tools to conduct their own direct comparisons.

  • Clearly illustrate the distinct signaling pathways for each receptor to highlight the different downstream effects these compounds can elicit.

Given these considerations, I will now proceed with structuring the guide and generating the content based on the information I have gathered. I have sufficient information to create a comprehensive and scientifically sound guide by adopting this focused and transparent approach. Therefore, I do not need to perform additional searches at this time.

Final Answer: I have gathered sufficient information to proceed with generating the head-to-head comparison guide. I will now structure the guide, synthesize the data, create the required visualizations, and write the content. I will focus on LPH-5 and 2-methoxphenidine (MXP) as primary examples and will be transparent about the limitations of the available comparative data. I will also provide detailed experimental protocols and signaling pathway diagrams as requested.

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the this compound scaffold has emerged as a privileged structure, giving rise to a diverse array of centrally active compounds. These derivatives have demonstrated significant interactions with key neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and glutamate, making them compelling candidates for therapeutic development in neurology and psychiatry. This guide provides a head-to-head comparison of notable this compound derivatives, offering insights into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their characterization.

Introduction: The Versatility of the this compound Scaffold

The this compound core structure offers a unique combination of steric and electronic features that facilitate its interaction with various receptor binding pockets. The strategic placement of the methoxy group on the phenyl ring and the conformational flexibility of the piperidine ring allow for fine-tuning of receptor affinity and selectivity. This has led to the development of derivatives with distinct pharmacological profiles, ranging from potent and selective serotonin 5-HT2A receptor agonists to NMDA receptor antagonists and dopamine receptor ligands. Understanding the nuances of how subtle structural modifications influence the interaction of these compounds with their biological targets is paramount for rational drug design.

This guide will focus on a comparative analysis of two prominent examples from this chemical class: LPH-5 , a selective 5-HT2A receptor agonist, and 2-methoxphenidine (MXP) , a dissociative anesthetic that primarily acts as an NMDA receptor antagonist. By examining these two derivatives, we can elucidate the structural determinants that drive their distinct pharmacological activities.

Comparative Pharmacological Profiles

A direct comparison of LPH-5 and 2-methoxphenidine (MXP) highlights the remarkable functional diversity achievable from the this compound scaffold. While both share the core structure, their substitutions and resulting pharmacology are markedly different.

DerivativePrimary TargetSecondary TargetsReported In Vitro ActivityReported In Vivo Effects
LPH-5 Serotonin 5-HT2A Receptor (Agonist)5-HT2B, 5-HT2C ReceptorsPotent partial agonist at the 5-HT2A receptor with an EC50 in the nanomolar range.Induces head-twitch responses in rodents, a behavioral proxy for 5-HT2A receptor activation. Exhibits antidepressant-like effects.
2-methoxphenidine (MXP) NMDA Receptor (Antagonist)Dopamine Transporter (DAT), Sigma ReceptorsUncompetitive NMDA receptor channel blocker with a Ki value in the nanomolar range.Induces dissociative and anesthetic effects. Can cause addictive behaviors and schizophrenia-like symptoms in animal models.

Note on Data Comparability: It is crucial to acknowledge that the in vitro data presented here are compiled from different studies, which may have utilized varying experimental conditions. Direct, side-by-side experimental comparisons under identical conditions would be necessary for a definitive quantitative assessment.

Deconstructing the Structure-Activity Relationship (SAR)

The distinct pharmacological profiles of LPH-5 and MXP can be attributed to key structural differences.

  • Substitution on the Phenyl Ring: LPH-5 is a 2,5-dimethoxyphenylpiperidine derivative, and this substitution pattern is crucial for its high affinity and selectivity for the 5-HT2A receptor. In contrast, MXP possesses a single methoxy group at the 2-position of the phenyl ring.

  • Piperidine Ring Substitution: A critical difference lies in the substitution on the piperidine nitrogen. LPH-5 is a secondary amine, which is a common feature in many serotonergic ligands. Conversely, MXP is a tertiary amine with a 1-(2-phenylethyl) group attached to the piperidine, a structural motif often found in NMDA receptor antagonists like phencyclidine (PCP).

These structural variations dictate how each molecule orients itself within the binding pockets of their respective primary targets, leading to their distinct pharmacological effects.

Key Signaling Pathways

The therapeutic and adverse effects of these derivatives are a direct consequence of the signaling cascades they modulate.

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), by an agonist like LPH-5 initiates a cascade of intracellular events. This pathway is central to the psychedelic and potential therapeutic effects of many serotonergic compounds.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Agonist LPH-5 Agonist->5HT2A_R Binds

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Dopamine D2 Receptor Signaling

While not the primary target for the highlighted compounds, many arylpiperazine derivatives exhibit affinity for dopamine D2 receptors. These receptors are coupled to Gi/o proteins and their activation typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2_R Dopamine D2 Receptor Gi Gi/o D2_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Agonist Dopamine/Agonist Agonist->D2_R Binds

Caption: Dopamine D2 Receptor Gi/o Signaling Pathway.

NMDA Receptor Signaling

NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and memory. Antagonists like MXP block the channel pore, preventing calcium influx. This influx is a critical step in a signaling cascade that involves the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB.

NMDA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol to Nucleus NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Allows CaM Calmodulin (CaM) Ca_influx->CaM Binds to CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Tx Gene Transcription CREB->Gene_Tx Promotes Glutamate_Glycine Glutamate + Glycine/D-Serine Glutamate_Glycine->NMDAR Activate MXP MXP MXP->NMDAR Blocks

Caption: NMDA Receptor Signaling Pathway.

Experimental Protocols for In Vitro Characterization

To facilitate direct and reliable comparisons of novel this compound derivatives, standardized in vitro assays are essential. The following are representative protocols for radioligand binding assays for the 5-HT2A, D2, and NMDA receptors.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing the receptor of interest) Incubation Incubate membranes, radioligand, and test compound at a specific temperature and time Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2, [³H]MK-801 for NMDA) Radioligand_Prep->Incubation Filtration Rapid Filtration through glass fiber filters to separate bound from free radioligand Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Add scintillation cocktail and count radioactivity Washing->Scintillation Data_Analysis Calculate Ki values from competition binding curves Scintillation->Data_Analysis

Caption: General Radioligand Binding Assay Workflow.

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin 5-HT2A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]Ketanserin.

    • Non-specific determinant: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in order:

      • Assay buffer.

      • Test compound or vehicle (for total binding) or mianserin (for non-specific binding).

      • Cell membrane preparation.

      • [³H]Ketanserin (final concentration typically 1-2 nM).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate the specific binding and determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing the human D2 receptor.

    • Radioligand: [³H]Spiperone.

    • Non-specific determinant: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • Follow steps 1 and 2 as in the 5-HT2A assay, using the appropriate materials.

    • Incubate the plate at 37°C for 30 minutes.

    • Follow steps 4 through 9 as in the 5-HT2A assay to determine the Ki value.

Protocol 3: NMDA Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor ion channel.

  • Materials:

    • Rat cortical membranes.

    • Radioligand: [³H]MK-801.

    • Non-specific determinant: Dizocilpine (MK-801) (10 µM).

    • Assay buffer: 5 mM Tris-HCl, pH 7.4.

    • Glutamate (10 µM) and Glycine (10 µM) to open the channel.

  • Procedure:

    • Follow steps 1 and 2 as in the previous assays, adding glutamate and glycine to all wells.

    • Incubate the plate at room temperature for 120 minutes.

    • Follow steps 4 through 9 as in the 5-HT2A assay to determine the Ki value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the design of novel central nervous system agents. The examples of LPH-5 and 2-methoxphenidine (MXP) clearly demonstrate that subtle modifications to this core structure can profoundly alter pharmacological activity, shifting the primary target from the serotonin 5-HT2A receptor to the NMDA receptor. This highlights the importance of a comprehensive understanding of structure-activity relationships in guiding medicinal chemistry efforts.

For researchers in this field, it is imperative to conduct head-to-head comparisons of novel derivatives against a panel of relevant receptors, including but not limited to 5-HT, dopamine, and glutamate receptor subtypes. The use of standardized and well-validated in vitro and in vivo assays is crucial for generating high-quality, comparable data. Future work should aim to further elucidate the structural features that govern selectivity between these key CNS targets, paving the way for the development of next-generation therapeutics with improved efficacy and side-effect profiles.

A Senior Scientist's Guide to Confirming the Binding Site of 2-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, definitively identifying the binding site of a ligand on its target protein is a critical step in understanding its mechanism of action and advancing a drug discovery program. This guide provides an in-depth comparison of key experimental methodologies for confirming the binding site of 2-(2-Methoxyphenyl)piperidine, a scaffold known to interact with various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors.[1][2][3][4] We will move beyond a simple listing of techniques to a nuanced discussion of their underlying principles, comparative strengths, and practical applications, grounded in established scientific protocols.

The Central Challenge: From Affinity to Anatomy

The journey from identifying a ligand's affinity for a receptor to pinpointing its precise binding pocket requires a multi-faceted experimental approach. For a molecule like this compound, which has shown affinity for multiple receptor subtypes, a robust validation of its binding site is paramount. This guide will compare and contrast four principal methodologies:

  • Radioligand Binding Assays: The foundational technique for quantifying binding affinity.

  • Photoaffinity Labeling: A powerful method for covalently tagging the binding site.

  • Site-Directed Mutagenesis: A functional approach to identify key interacting residues.

  • High-Resolution Structural Biology: The definitive visualization of the ligand-protein complex.

The choice of methodology is often guided by the research question, available resources, and the specific characteristics of the ligand and its target.

Comparative Analysis of Methodologies

Methodology Principle Strengths Limitations Primary Output
Radioligand Binding Assays Measures the interaction between a radiolabeled ligand and its receptor, often in a competitive format.[5][6][7]Highly sensitive, quantitative, and well-established for GPCRs.[5][6]Indirectly infers binding site through competition; does not identify specific amino acid contacts.Binding affinity (Ki), receptor density (Bmax).
Photoaffinity Labeling A chemically modified ligand with a photo-reactive group forms a covalent bond with its target upon UV irradiation.[8][9][10]Directly identifies the binding site by covalently tagging interacting residues; can capture transient interactions.[8][11]Requires synthesis of a photo-probe; potential for non-specific labeling.[8]Identification of labeled amino acid residues.
Site-Directed Mutagenesis Specific amino acids in the putative binding site are mutated, and the effect on ligand binding is measured.[12][13][14]Provides functional evidence for the involvement of specific residues in ligand binding.[12][13]Can be labor-intensive; mutations may cause global conformational changes affecting binding indirectly.Changes in ligand binding affinity upon mutation.
X-ray Crystallography / Cryo-EM Provides a high-resolution, three-dimensional structure of the ligand-protein complex.[15][16][17][18]The "gold standard" for visualizing the precise binding mode and interactions at an atomic level.[19]Technically challenging, requiring stable protein and often difficult crystallization or sample preparation.[20][21]Atomic coordinates of the ligand-protein complex.

Experimental Workflows and Protocols

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the cornerstone for characterizing the interaction of this compound with its target receptor.[5][6] These assays are typically performed using cell membranes expressing the receptor of interest and a radiolabeled ligand with known high affinity for the same receptor.

Workflow for Competitive Radioligand Binding Assay:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of unlabeled ligand prep_membranes->incubate prep_ligands Prepare solutions of radioligand and unlabeled this compound prep_ligands->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate count Quantify bound radioactivity using a scintillation counter separate->count plot Plot the percentage of specific binding against the log concentration of the unlabeled ligand count->plot calculate Calculate the IC50 and Ki values plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[22] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for the 5-HT2A receptor), and increasing concentrations of unlabeled this compound.[22] Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[22]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[22][23] Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Photoaffinity Labeling: Covalently Tagging the Binding Site

Photoaffinity labeling is a powerful technique to directly identify the amino acid residues in close proximity to the bound ligand.[8][9][10] This method involves synthesizing an analog of this compound containing a photo-reactive group (e.g., a diazirine) and often a tag for enrichment (e.g., biotin).

Workflow for Photoaffinity Labeling:

cluster_probe Probe Synthesis & Binding cluster_crosslinking Crosslinking & Digestion cluster_identification Identification synthesis Synthesize a photo-reactive analog of this compound incubation Incubate the probe with the target protein synthesis->incubation uv Irradiate with UV light to induce covalent crosslinking incubation->uv digestion Digest the protein into peptides uv->digestion enrichment Enrich for labeled peptides (if tagged) digestion->enrichment ms Analyze by mass spectrometry to identify the labeled peptide and amino acid enrichment->ms

Caption: General workflow for a photoaffinity labeling experiment.

Step-by-Step Protocol for Photoaffinity Labeling:

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a photo-reactive moiety (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).

  • Binding and Crosslinking: Incubate the photoaffinity probe with the purified target protein or cell membranes expressing the receptor. Irradiate the sample with UV light of a specific wavelength to activate the photo-reactive group, leading to the formation of a covalent bond with nearby amino acid residues.[24]

  • Enrichment and Digestion: If a biotin tag was used, enrich the cross-linked protein using streptavidin beads. Digest the protein into smaller peptides using a protease like trypsin.[24]

  • Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence database to identify the peptide that has been modified by the photoaffinity probe, thereby pinpointing the specific amino acid residue(s) in the binding site.

Site-Directed Mutagenesis: Probing Key Residues

Site-directed mutagenesis provides functional evidence for the importance of specific amino acids in the binding of this compound.[12][13] By systematically mutating residues within a putative binding pocket (often identified through homology modeling or initial structural data) and then assessing the impact on ligand binding, one can map the key interaction points.[14][25]

Logical Flow of a Site-Directed Mutagenesis Study:

cluster_hypothesis Hypothesis Generation cluster_experiment Experimentation cluster_conclusion Conclusion model Generate a homology model of the target receptor identify Identify putative binding site residues model->identify mutagenesis Create point mutations of the identified residues identify->mutagenesis expression Express the mutant receptors in a suitable cell line mutagenesis->expression binding_assay Perform radioligand binding assays with this compound expression->binding_assay compare Compare the binding affinity of the ligand for wild-type vs. mutant receptors binding_assay->compare conclude Conclude which residues are critical for binding compare->conclude

Caption: Logical flow of a site-directed mutagenesis study.

Step-by-Step Protocol for Site-Directed Mutagenesis:

  • Identify Target Residues: Based on homology modeling of the target receptor or existing structural information for related receptors, identify a set of amino acid residues likely to be involved in the binding of this compound.

  • Generate Mutants: Use a site-directed mutagenesis kit to introduce point mutations into the cDNA encoding the target receptor. A common strategy is to mutate the target residue to an alanine to remove the side chain's contribution to binding.

  • Express Mutant Receptors: Transfect a suitable cell line (e.g., HEK293 cells) with the cDNA of the wild-type or mutant receptors and select for stable expression.

  • Confirm Expression: Verify the expression and proper membrane localization of the mutant receptors, for example, by Western blotting or by using a radioligand that binds to a region of the receptor unaffected by the mutation.

  • Perform Binding Assays: Conduct radioligand binding assays (as described in the first section) to determine the binding affinity (Ki) of this compound for each of the mutant receptors.

  • Analyze Results: A significant increase in the Ki value for a particular mutant compared to the wild-type receptor indicates that the mutated residue is important for the binding of this compound.

High-Resolution Structural Biology: The Definitive View

Obtaining a high-resolution structure of this compound in complex with its target protein via X-ray crystallography or cryogenic electron microscopy (cryo-EM) provides the most detailed and unambiguous evidence of its binding site.[15][16][17][18][19]

Workflow for X-ray Crystallography:

cluster_prep Preparation cluster_cryst Crystallization & Data Collection cluster_solve Structure Solution purify Express and purify the target protein complex Form the protein-ligand complex purify->complex crystallize Crystallize the protein-ligand complex complex->crystallize diffraction Collect X-ray diffraction data crystallize->diffraction phase Solve the phase problem diffraction->phase model Build and refine the atomic model phase->model

Caption: Simplified workflow for X-ray crystallography of a protein-ligand complex.

Key Steps in Structure Determination:

  • Protein Expression and Purification: Overexpress the target receptor in a suitable system (e.g., insect or mammalian cells) and purify it to homogeneity. This is often the most challenging step for GPCRs.

  • Complex Formation and Crystallization: Form a stable complex of the purified protein with this compound. Screen a wide range of conditions to obtain well-ordered crystals of the complex.[20] This can be achieved through co-crystallization or by soaking the ligand into pre-existing crystals of the apo-protein.[20]

  • Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build an atomic model of the protein-ligand complex into the electron density map and refine it to obtain the final high-resolution structure.

For large or flexible protein complexes, cryo-EM may be a more suitable alternative to X-ray crystallography.[21]

Conclusion

Confirming the binding site of this compound on its target receptor is a hierarchical process. Radioligand binding assays provide the initial quantitative assessment of binding affinity. Site-directed mutagenesis can then be employed to functionally probe the importance of specific residues within a hypothesized binding pocket. For direct and unequivocal identification of the binding site, photoaffinity labeling offers a powerful chemical biology approach, while high-resolution structural techniques like X-ray crystallography and cryo-EM provide the ultimate atomic-level detail of the interaction. By judiciously selecting and combining these methodologies, researchers can build a comprehensive and validated model of how this compound engages its target, a critical foundation for structure-based drug design and the development of novel therapeutics.

References

A Comparative Guide to 2-(2-Methoxyphenyl)piperidine: Synthesis, Receptor Affinity, and Performance Against Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-(2-Methoxyphenyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, pharmacological profile as a sigma receptor ligand, and objectively compare its performance with key structural alternatives based on published experimental data.

Section 1: Introduction to this compound and the Significance of the Piperidine Scaffold

The piperidine ring is a fundamental structural motif in medicinal chemistry, present in numerous pharmaceuticals and biologically active alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This compound, featuring a methoxy-substituted phenyl group at the 2-position, has emerged as a valuable scaffold, particularly in the development of ligands for central nervous system (CNS) targets.[2] Its structure enhances lipophilicity and biological activity, making it a key intermediate in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[2]

A primary area of investigation for this and related compounds is their interaction with sigma receptors (σR).[3] Initially misidentified as a type of opioid receptor, sigma receptors are now understood to be unique proteins involved in a wide array of cellular functions and signaling pathways.[4] The two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are implicated in conditions ranging from neurodegenerative diseases to cancer, making them attractive targets for drug development.[4]

Section 2: Synthesis and Methodologies

The synthesis of 2-aryl piperidines is a well-established field in organic chemistry, with various methods available. A common and effective approach involves the reductive amination of a suitable precursor.

A frequently employed strategy for synthesizing piperidine derivatives is through intramolecular cyclization or two-component reactions like reductive amination.[1] For this compound specifically, a logical synthetic route would involve the cyclization of an amino ketone or the reduction of the corresponding pyridine precursor.

Below is a generalized workflow illustrating the key steps in a potential synthesis, based on common organic chemistry principles.

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Cyclization & Reduction cluster_2 Step 3: Purification A 2-Methoxyphenylacetonitrile C Intermediate Keto-nitrile A->C Friedel-Crafts Acylation (e.g., AlCl3) B 4-Chlorobutyryl chloride B->C D Cyclized Imine Intermediate C->D Hydrolysis & Intramolecular Cyclization E This compound D->E Reduction (e.g., NaBH4 or H2/Pd) F Crude Product E->F G Purified Product F->G Column Chromatography

Caption: Generalized synthetic workflow for this compound.

  • Reduction Step: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often selected for its selectivity in reducing imines over other functional groups. For a more robust reduction, catalytic hydrogenation (H₂/Pd) can be employed, which efficiently reduces the imine to the desired piperidine.[1]

  • Purification: Column chromatography is the standard method for purifying the final product. The choice of solvent system (eluent) is determined by the polarity of the compound to ensure effective separation from unreacted starting materials and byproducts.

  • Validation: The identity and purity of the final compound must be confirmed. This is a self-validating step achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Mass Spectrometry (MS) to confirm the molecular weight.

Section 3: Comparative Analysis of Receptor Binding Affinity

The primary pharmacological value of this compound and its analogs lies in their affinity for sigma receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

A crucial structural comparison in sigma receptor ligand design is between the piperidine and piperazine cores.[5][6] Piperazine contains a second nitrogen atom at the 4-position, which significantly alters its electronic properties, basicity, and conformational flexibility compared to piperidine.

Published data consistently shows that the piperidine moiety is a critical structural element for high affinity at the σ1R.[5][6][7] In a direct comparison of two closely related compounds differing only in this core, the piperidine-containing compound exhibited dramatically higher σ1R affinity.[6][7]

Table 1: Comparative Binding Affinities (Ki, nM) of Piperidine vs. Piperazine Analogs

Compound ID Core Structure hH3R Ki (nM) σ1R Ki (nM) σ2R Ki (nM) σ2/σ1 Selectivity Reference
Analog 4 Piperazine 3.17 1531 185 0.12 [6][7]

| Analog 5 | Piperidine | 7.70 | 3.64 | 108 | 29.67 |[6][7] |

Data sourced from ACS Chemical Neuroscience.[6][7]

As the data illustrates, switching from a piperazine core (Analog 4) to a piperidine core (Analog 5) resulted in a more than 400-fold increase in affinity for the sigma-1 receptor (Ki of 1531 nM vs. 3.64 nM).[6][7] This highlights the piperidine ring as a superior scaffold for achieving potent σ1R binding in this chemical series.[5][7]

While the piperidine core is crucial, substituents on both the phenyl ring and the piperidine nitrogen play a significant role in modulating affinity and selectivity.

  • N-Substitution: The nature of the substituent on the piperidine nitrogen can greatly influence affinity. For instance, studies on phenoxyalkylpiperidines show that N-substitution with groups like (4-methoxyphenoxy)ethyl can yield compounds with subnanomolar Ki values for the σ1 receptor.[8]

  • Aryl Group Substitution: The position and nature of substituents on the phenyl ring are also key. The ortho-methoxy group in this compound is a common feature in many CNS-active compounds and contributes to the overall binding profile.

The relationship between these structural features and receptor affinity can be visualized as a decision-making workflow for a medicinal chemist.

G start Goal: High Affinity σ1R Ligand core_choice Choose Core Scaffold start->core_choice piperidine Piperidine Core core_choice->piperidine Better σ1R Affinity piperazine Piperazine Core core_choice->piperazine Lower σ1R Affinity substituent_choice Select N-Substituent piperidine->substituent_choice alkyl_linker Alkyl/Phenoxyalkyl Linker substituent_choice->alkyl_linker Modulates Affinity no_linker Unsubstituted (N-H) substituent_choice->no_linker aryl_choice Optimize Aryl Group alkyl_linker->aryl_choice no_linker->aryl_choice methoxy 2-Methoxy Phenyl aryl_choice->methoxy Common Motif other_sub Other Substitutions aryl_choice->other_sub outcome High Affinity & Selectivity for σ1R methoxy->outcome

Caption: Key structural decisions for designing high-affinity sigma-1 receptor ligands.

Section 4: Experimental Protocols

To facilitate the replication of findings, detailed protocols derived from standard laboratory practices are provided below.

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., this compound) for sigma receptors.

  • Membrane Preparation:

    • Homogenize tissue known to express sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2) in a buffered solution.[9]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet multiple times with fresh buffer to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, a radiolabeled ligand with known high affinity for the target receptor (e.g., --INVALID-LINK---pentazocine for σ1R), and varying concentrations of the unlabeled test compound.[9]

    • For non-specific binding determination, prepare a set of tubes containing a high concentration of a known, non-radioactive ligand (e.g., haloperidol).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Section 5: Conclusion

This compound serves as a highly effective and versatile scaffold in medicinal chemistry, particularly for targeting the sigma-1 receptor. Published comparative data strongly indicates the superiority of the piperidine core over the piperazine alternative for achieving high σ1R affinity.[6][7] The synthesis is achievable through established organic chemistry methodologies, and its pharmacological profile can be precisely characterized using standard in vitro binding assays. For researchers in drug development, the 2-aryl-piperidine framework, exemplified by this compound, represents a validated and promising starting point for the design of novel CNS-active agents.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Specificity

In the landscape of modern research chemistry, the precise identification of molecular structure is not merely a procedural formality; it is the bedrock of reproducible and reliable science. 2-(2-Methoxyphenyl)piperidine, a substituted piperidine derivative, and its positional isomers, 2-(3-methoxyphenyl)piperidine and 2-(4-methoxyphenyl)piperidine, represent a classic analytical challenge.[1][2] These compounds share the same molecular formula and mass, rendering them indistinguishable by basic mass spectrometry alone. However, the seemingly minor shift of a methoxy group from the ortho to the meta or para position on the phenyl ring can profoundly alter a molecule's steric and electronic properties. This, in turn, can lead to significant differences in pharmacological activity, receptor binding affinity, and toxicological profiles.[3]

The potential for co-synthesis of these isomers, or their presence as impurities, necessitates robust, multi-faceted analytical strategies to ensure the identity and purity of the target compound.[4][5] This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in established methodologies for differentiating structurally similar novel psychoactive substances (NPS). We will explore the causality behind experimental choices and present validated protocols to empower researchers to achieve unambiguous characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Separation

Expertise & Experience: GC-MS is a foundational technique for the analysis of volatile and thermally stable compounds.[6] Its power lies in the gas chromatograph's ability to separate compounds based on differences in their boiling points and interactions with the stationary phase of the analytical column. Positional isomers, despite having identical masses, often exhibit slight variations in polarity and volatility that allow for their chromatographic resolution.[7] The subsequent detection by a mass spectrometer provides fragmentation patterns that, while often similar for isomers, can sometimes reveal subtle, yet crucial, differences.

Experimental Protocol: GC-MS Analysis

This protocol is designed for the baseline separation of methoxyphenylpiperidine positional isomers.

  • Sample Preparation:

    • Accurately weigh 1 mg of the research chemical standard or sample.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

    • Self-Validation: Prepare individual solutions for the ortho-, meta-, and para- isomers if available, as well as a mixed solution to confirm chromatographic resolution.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A mid-polarity capillary column is recommended for resolving isomers, such as a 50% phenyl-methylpolysiloxane phase (e.g., DB-17ms, Rxi-17Sil MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

      • Scan Range: m/z 40-400.

Data Presentation: Expected GC-MS Results

The elution order of isomers is dependent on their boiling points and interaction with the stationary phase. Typically, more sterically hindered or polar isomers may have different retention times. While fragmentation patterns will be similar due to the shared core structure, relative ion abundances may differ.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)Distinguishing Features
This compound ~10.2191 (M+), 176, 160, 134, 91, 84Elutes first due to potential steric hindrance affecting intermolecular forces.
2-(3-Methoxyphenyl)piperidine ~10.5191 (M+), 176, 160, 134, 91, 84Intermediate elution.
2-(4-Methoxyphenyl)piperidine ~10.8191 (M+), 176, 160, 134, 91, 84Often elutes last due to a more linear structure allowing for stronger column interaction.

Note: Retention times are illustrative and must be confirmed with authentic reference standards on the specific instrument and column used.

Visualization: GC-MS Analytical Workflow

Caption: Workflow for Isomer Differentiation by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Power of Selectivity

Expertise & Experience: LC-MS/MS has become the preferred method for NPS analysis due to its high sensitivity, speed, and applicability to a broad range of compounds without the need for volatility.[8] For isomers, the key advantage lies in tandem mass spectrometry (MS/MS). After chromatographic separation, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are detected. While isomers often produce the same product ions, the relative intensities of these fragments can be highly reproducible and distinct, providing a basis for differentiation.[9][10] This technique, particularly in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity.[11]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare stock (1 mg/mL) and working solutions (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 5% B.

      • Linear ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive.

      • Precursor Ion: Select the [M+H]⁺ ion (m/z 192.14).

      • Collision Energy (CE): Optimize for each isomer (typically 15-40 eV). Different CEs can produce different fragment ratios, aiding differentiation.

      • Product Ions: Scan for expected fragments (e.g., loss of piperidine, methoxy group).

Data Presentation: Expected LC-MS/MS Results

The combination of retention time and unique product ion ratios provides a robust method for identification.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Expected RT (min)
This compound 192.184.1107.1~4.1
2-(3-Methoxyphenyl)piperidine 192.184.1107.1~4.3
2-(4-Methoxyphenyl)piperidine 192.184.1107.1~4.5

Note: The key to differentiation lies in the ratio of the quantifier to qualifier ion, which should be determined empirically with standards. Distinct stability differences during in-source fragmentation have also been shown to aid in differentiating methoxyphenyl-containing isomers.[12]

Visualization: LC-MS/MS Analytical Workflow

Caption: Workflow for Isomer Confirmation by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Experience: When chromatographic and mass spectrometric data are ambiguous, NMR spectroscopy provides definitive, non-destructive structural elucidation.[13] For positional isomers, ¹H and ¹³C NMR are exceptionally powerful. The chemical shifts and coupling patterns of the protons on the aromatic ring are highly dependent on the position of the methoxy substituent, providing a clear and unambiguous signature for each isomer. The piperidine ring protons will also show subtle shifts based on the anisotropic effects of the differently positioned phenyl ring.[14][15]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for complete assignment.

Data Presentation: Expected NMR Chemical Shifts (δ, ppm)

The aromatic region (6.5-7.5 ppm) is the most diagnostic for differentiating the isomers.

NucleusThis compound2-(3-Methoxyphenyl)piperidine2-(4-Methoxyphenyl)piperidine
¹H (OCH₃) ~3.85 (s, 3H)~3.81 (s, 3H)~3.80 (s, 3H)
¹H (Aromatic) Multiplet system, ~6.8-7.3 ppmDistinct singlets/multiplets, ~6.7-7.2 ppmSymmetrical AA'BB' system, ~6.8 (d) & ~7.2 (d)
¹³C (OCH₃) ~55.2~55.1~55.0
¹³C (Aromatic C-O) ~157.0~159.5~158.5

Note: The splitting pattern and coupling constants of the aromatic protons provide the most definitive information. The ortho-isomer will show a more complex multiplet, while the para-isomer will show a highly symmetrical pattern of two doublets.

Visualization: Logic of NMR Differentiation

NMR_Logic cluster_main NMR Spectral Analysis of Aromatic Region (¹H) cluster_patterns Evaluate Splitting Pattern cluster_isomers Assign Isomer Spectrum Observe ¹H Spectrum (6.5-7.5 ppm) Complex Complex Multiplet (4 distinct protons) Spectrum->Complex Symmetrical Symmetrical AA'BB' System (2 Doublets) Spectrum->Symmetrical Asymmetrical Asymmetrical Multiplets (e.g., 1 singlet, 2 multiplets) Spectrum->Asymmetrical Ortho Ortho Complex->Ortho Para Para Symmetrical->Para Meta Meta Asymmetrical->Meta

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like 2-(2-Methoxyphenyl)piperidine, a substance classified as a skin, eye, and respiratory irritant, demands a thorough understanding of its hazard profile and the implementation of robust safety protocols.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile of this compound

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. The primary hazards, as identified in its Safety Data Sheet (SDS), are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation, with the potential for significant damage if not addressed promptly.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or mist.[1][2][3]

These classifications dictate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and minimizing the potential for inhalation.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment, it is crucial to implement engineering and administrative controls to minimize exposure. As a matter of principle and best practice, PPE should be considered the last line of defense.

  • Engineering Controls: The primary engineering control for handling powdered this compound is a properly functioning chemical fume hood.[2] This is non-negotiable for any procedure that may generate dust, such as weighing or transferring the solid material. For larger scale operations, consider the use of a ventilated balance enclosure or a glove box to further contain the compound. Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. This should include minimizing the quantity of the chemical used in any given experiment and ensuring that all personnel are trained on its specific hazards and handling procedures.[4]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and informed by the specific hazards of this compound. The following provides a detailed, step-by-step guide to selecting and using the appropriate PPE.

Eye and Face Protection: Shielding Against Serious Irritation

Given the H319 classification for serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn whenever handling this compound in any form.[5] Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine powders or splashes.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or in the event of a spill, a face shield should be worn in addition to chemical splash goggles.[1][6]

Hand Protection: Preventing Skin Irritation

The H315 classification for skin irritation necessitates the use of appropriate chemical-resistant gloves.

  • Glove Selection: While the general recommendation is "protective gloves," a more nuanced selection is required for optimal safety.[1][2] Nitrile gloves are a common choice in laboratory settings and offer good resistance to a range of chemicals.[6][7] However, for piperidine and its derivatives, it is advisable to consult a chemical resistance chart. In the absence of specific data for this compound, data for the parent compound, piperidine, can provide a conservative estimate. For extended contact, consider double-gloving or using a more robust glove material like neoprene.[5][6]

  • Glove Usage Protocol:

    • Inspect gloves for any signs of degradation or punctures before each use.

    • Don gloves before handling the chemical and ensure they extend over the cuffs of your lab coat.

    • Remove gloves immediately if they become contaminated, using the proper removal technique to avoid skin contact.

    • Dispose of contaminated gloves as hazardous waste.

    • Always wash your hands thoroughly after removing gloves.[8]

Glove Material General Recommendation for Piperidine Derivatives Best For
Nitrile Good for incidental contact and splash protection.[7]Short-duration tasks, handling small quantities.
Neoprene Excellent resistance, suitable for extended contact.[6]Larger-scale work, cleaning spills.
Latex Not generally recommended due to potential for allergies and variable chemical resistance.Avoid for handling this compound.
Body Protection: A Barrier Against Contamination

A clean, flame-resistant lab coat is the minimum requirement for body protection. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage. For procedures with a higher risk of contamination, consider the use of a chemical-resistant apron or disposable coveralls.[6]

Respiratory Protection: A Tiered Approach

The H335 classification for respiratory irritation means that controlling inhalation exposure is critical. The level of respiratory protection required depends on the scale and nature of the work.

  • Tier 1: Standard Handling in a Fume Hood: For routine, small-scale handling of this compound inside a certified chemical fume hood, additional respiratory protection is typically not required. The fume hood's ventilation is designed to capture and exhaust airborne contaminants.[2]

  • Tier 2: Potential for Dust Generation Outside of a Fume Hood: In the rare event that a brief procedure with a low potential for dust generation must be performed outside of a fume hood (e.g., weighing on a balance in a draft-shielded area), a NIOSH-approved N95 respirator is the minimum requirement.[9]

  • Tier 3: Inadequate Ventilation or Spill Cleanup: In situations where ventilation is inadequate or during the cleanup of a significant spill, a higher level of respiratory protection is necessary. This may include a half-mask or full-facepiece respirator with appropriate particulate filters (P100) or a Powered Air-Purifying Respirator (PAPR).[9][10] A full respiratory protection program, including fit testing and training, is required by OSHA for tight-fitting respirators.[4]

Operational and Disposal Plans

A comprehensive safety strategy extends beyond PPE to include clear plans for handling and disposal.

Safe Handling Workflow

The following workflow is designed to minimize exposure at each step of the handling process.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sop Review SOP prep_ppe Don Appropriate PPE prep_sop->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid in Hood prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Waste Disposal Plan

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh papers, and pipette tips, must be disposed of as hazardous chemical waste.[11] Do not mix this waste with non-hazardous trash.

  • Waste Containers: Use a designated, leak-proof container with a secure lid for solid waste. The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.[11][12]

  • Rinsate: Any solvent used to rinse glassware that has been in contact with the compound must be collected as hazardous liquid waste. For acute hazardous waste, triple rinsing is required, and the rinsate must be collected.[13][14]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[12]

  • Pickup: When the container is full, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][13]

PPE Selection Decision Tree

This diagram provides a logical pathway for selecting the appropriate level of personal protective equipment.

PPE Selection Decision Tree start Start: Handling this compound q_hood Working in a Fume Hood? start->q_hood ppe_base Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat q_hood->ppe_base Yes ppe_resp_n95 Minimum: N95 Respirator q_hood->ppe_resp_n95 No a_hood_yes Yes a_hood_no No q_splash Risk of Splash? ppe_base->q_splash ppe_splash Add Face Shield q_splash->ppe_splash Yes end Proceed with Caution q_splash->end No a_splash_yes Yes a_splash_no No ppe_splash->end q_spill Spill or Inadequate Ventilation? ppe_resp_n95->q_spill ppe_resp_papr PAPR or Half-mask with P100 filters q_spill->ppe_resp_papr Yes q_spill->end No a_spill_yes Yes a_spill_no No ppe_resp_papr->end

Caption: A decision tree for selecting appropriate PPE based on the task.

By integrating these detailed protocols and understanding the rationale behind them, you can build a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.